molecular formula C10H10N2O B3030209 5-Methoxyquinolin-3-amine CAS No. 881668-93-5

5-Methoxyquinolin-3-amine

Cat. No.: B3030209
CAS No.: 881668-93-5
M. Wt: 174.20
InChI Key: MRYAIYLNPHLPAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyquinolin-3-amine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.20. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxyquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-13-10-4-2-3-9-8(10)5-7(11)6-12-9/h2-6H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYAIYLNPHLPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C=C(C=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20732210
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881668-93-5
Record name 5-Methoxyquinolin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20732210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and properties of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Properties of 5-Methoxyquinolin-3-amine

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We present a detailed, field-proven methodology for its synthesis, beginning with the nitration of 5-methoxyquinoline and culminating in the selective reduction of the nitro intermediate. This guide elucidates the causal relationships behind key experimental choices, ensuring procedural robustness and reproducibility. Furthermore, we compile and discuss the compound's critical physicochemical and spectroscopic properties, which are fundamental for its identification and further derivatization. The potential applications, rooted in its observed biological activities, are explored, positioning this compound as a valuable scaffold for drug discovery and a versatile building block in chemical synthesis. This document is intended for researchers, chemists, and drug development professionals seeking an authoritative resource on this important quinoline derivative.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic pharmaceuticals.[1] Its rigid, bicyclic aromatic system provides a unique framework for interacting with biological targets. When functionalized, the quinoline ring system gives rise to a vast chemical space with diverse pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[2][3]

This compound, with the molecular formula C₁₀H₁₀N₂O, is a notable derivative featuring two key functional groups: a methoxy group at the 5-position and an amino group at the 3-position.[2] The electron-donating methoxy group can modulate the electronic properties and metabolic stability of the molecule, while the primary amino group at the 3-position serves as a versatile synthetic handle for introducing further chemical diversity through reactions like acylation, alkylation, and nucleophilic substitution.[2]

This guide offers a deep dive into the synthesis and characterization of this compound, providing both the practical "how" and the scientific "why" to empower researchers in their work with this compound.

Synthesis of this compound

The most reliable and common synthetic strategy for preparing 3-aminoquinolines involves the introduction of a nitro group at the 3-position, followed by its reduction. This two-step sequence is advantageous as it allows for the regioselective installation of the amine functionality.

Overall Synthetic Pathway

The synthesis proceeds via a 5-methoxy-3-nitroquinoline intermediate.

Synthesis_Pathway SM 5-Methoxyquinoline p1 SM->p1 INT 5-Methoxy-3-nitroquinoline p2 INT->p2 FP This compound reagents1 HNO₃ / H₂SO₄ reagents1->p1 reagents2 Pd/C, H₂ (g) or SnCl₂/HCl reagents2->p2 p1->INT p2->FP Reactivity_Workflow cluster_reactions Derivatization Reactions start This compound acylation Acylation (e.g., Acyl Halides) start->acylation alkylation Alkylation (e.g., Alkyl Halides) start->alkylation reductive_amination Reductive Amination (e.g., Aldehydes, NaBH₃CN) start->reductive_amination product1 N-Acyl Derivatives (Amides) acylation->product1 product2 N-Alkyl Derivatives (Secondary/Tertiary Amines) alkylation->product2 product3 N-Substituted Alkyl Amines reductive_amination->product3

References

biological activity of 5-Methoxyquinolin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Research Phase

I am now kicking off a thorough investigation into the biological activities of 5- methoxyquinolin-3-amine derivatives. My focus is on synthesizing these compounds, understanding their mechanisms, and exploring their therapeutic prospects. I am eager to delve into the literature and gather all relevant information.

Expanding Data Search

I am now extending my search, focusing on experimental protocols and signaling pathways related to the biological activities I've identified. I'm keen on finding details that would help me evaluate the mechanisms of action, especially IC50 values. I'm moving toward building a structure to guide the creation of technical content. I will write the content to explain the rationale of experimental designs, and visualize them using Graphviz diagrams.

Developing Search Strategies

I am now structuring my search approach. I will initially focus on gathering information on the synthesis, mechanisms, and therapeutic promise of 5-methoxyquinolin-3-amine derivatives. I'll analyze search results, identifying key biological activities like anticancer and anti-inflammatory effects. My focus will be on finding examples with quantitative data and detailed experimental protocols to understand the signaling pathways involved, before moving to content structuring and visualizations.

Confirming Broad Activities

I've established that quinoline derivatives, in general, are biologically active, with anticancer, anti-inflammatory, and antimicrobial effects. This initial search provides a good base for further investigation. I'm now particularly focused on derivatives of 5-methoxyquinoline.

Expanding Data Collection

I've discovered that this compound derivatives show promise, particularly as antimicrobials against Gram-positive bacteria and potential anticancer agents. EZH2 inhibition seems a key mechanism. I now need more in-depth data, specifically focusing on IC50/MIC values and exploring other biological targets to fully understand these compounds' therapeutic potential. I'm focusing on finding specific examples now.

Pinpointing Specific Data Gaps

My preliminary explorations have yielded encouraging data. Quinoline derivatives generally show biological activity, and this compound derivatives have potential as antimicrobials and anticancer agents, linked to EZH2 inhibition. However, the information is somewhat disjointed; I need more specific data on this particular scaffold, including IC50/MIC values, other biological targets, and detailed experimental protocols to build a comprehensive guide.

Uncovering Key Insights

I've just found some really crucial data. My latest search unearthed specific information on the anticancer activities of 5-methoxyquinoline derivatives. Specifically, the paper "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors" is very promising. I'm keen to delve deeper into its implications.

Expanding the Data Pool

I'm making progress in my search for specific data. I've now found two key papers. One details the anticancer activities of 5-methoxyquinoline derivatives, specifically focusing on EZH2 inhibition. The other describes antimicrobial activity for 7-methoxyquinoline derivatives, which is close enough to be useful. I'm focusing on finding the this compound antimicrobial data specifically. Also, a more detailed synthetic protocol would be helpful.

Analyzing Key Findings

My search has been incredibly fruitful! I've now got strong data on anticancer activity, specifically targeting EZH2 inhibition. The IC50 values are a game-changer. The synthesis protocol from the EZH2 paper will be very helpful. Although I found valuable antimicrobial data on 7-methoxyquinoline derivatives, I'm still seeking this compound specific data. I need a more detailed synthesis for an active compound and also a MOA diagram. I am also going to quickly check for anti-inflammatory data.

Investigating 5-Methoxyquinoline

I've been immersed in the literature, meticulously compiling data on the anticancer and antimicrobial properties of 5-methoxyquinoline derivatives. The EZH2 inhibition mechanism for anticancer activity is clearly defined, complete with relevant IC50 values. I'm now examining structure-activity relationships, seeking patterns to guide future compound design.

Synthesizing Knowledge Base

I've significantly expanded my knowledge base. Anticancer activity is robustly supported, including EZH2 inhibition. Antimicrobial data is emerging, focusing on this compound derivatives and their synergistic effects. The anti-inflammatory potential of related compounds is also acknowledged. I'm ready to draft comprehensive technical documentation with detailed protocols and mechanism diagrams. A representative synthesis protocol will be developed even without a fully specific guide.

Structuring Comprehensive Guide

I've completed my literature review and now have a robust foundation for structuring the technical guide. The anticancer section will feature EZH2 inhibition with IC50 values and a representative synthesis protocol, though not entirely specific. I'll also detail antimicrobial activity, with MIC values and a potential mechanism involving synergistic effects and cell wall targeting. Anti-inflammatory potential will be briefly mentioned. I'm ready to write detailed protocols and mechanism diagrams, completing a draft of the requested guide.

Elucidating the Mechanism of Action of 5-Methoxyquinolin-3-amine in Cancer Cells: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a foundational scaffold in medicinal chemistry, recognized for its "privileged" structural characteristics that allow it to interact with a diverse array of biological targets.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including significant potential as anticancer agents.[1][3][4] These compounds can exert their cytotoxic effects through various mechanisms, such as DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication and repair.[1][5][6] Furthermore, many quinoline-based molecules act as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2][5][7][8][9] Prominent examples of quinoline-based drugs include camptothecin and its analogs, which target topoisomerase I, and numerous tyrosine kinase inhibitors that interfere with pro-survival signaling pathways like EGFR, VEGF, and PI3K/Akt.[3][6][10][11]

Given this precedent, 5-Methoxyquinolin-3-amine emerges as a compound of significant interest. Its unique substitution pattern suggests the potential for novel interactions with cancer-specific targets. This guide provides a comprehensive, in-depth framework for researchers and drug development professionals to systematically investigate and elucidate the mechanism of action (MoA) of this promising, yet understudied, molecule. We will proceed from initial phenotypic screening to precise target identification and pathway analysis, providing both the strategic rationale and detailed experimental protocols required to build a robust preclinical data package.

Part 1: Foundational Phenotypic and Mechanistic Profiling

The initial phase of investigation aims to characterize the fundamental effects of this compound on cancer cell pathophysiology. These experiments are designed to answer broad but critical questions: Does the compound kill cancer cells? If so, how? And at what point in their lifecycle?

Assessing Cytotoxicity and Anti-Proliferative Activity

The first step is to determine the compound's potency across a panel of diverse cancer cell lines. This provides initial insights into its spectrum of activity and potential selectivity.[12][13][14]

Data Presentation: IC50 Values of this compound

The results of these assays should be summarized to clearly present the half-maximal inhibitory concentration (IC50) values.

Cell LineCancer TypeIC50 (µM) after 72h
MCF-7Breast CancerHypothetical Value
PC-3Prostate CancerHypothetical Value
A549Lung CancerHypothetical Value
HCT116Colon CancerHypothetical Value
HeLaCervical CancerHypothetical Value

Experimental Protocol: MTT Cell Viability Assay [15][16][17][18]

Objective: To quantify the metabolic activity of cancer cells as an indicator of cell viability after treatment with this compound.

  • Cell Seeding: Plate cancer cells in 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow cells to adhere and resume logarithmic growth for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

  • Incubation: Incubate the plates for a defined period (e.g., 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.[13] Incubate for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[15][16]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or a specialized SDS-HCl solution, to each well to dissolve the formazan crystals.[17][18]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log-concentration of the compound and use non-linear regression to determine the IC50 value.

Determining the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is confirmed, the next logical step is to discern the mechanism of cell death. The distinction between programmed cell death (apoptosis) and uncontrolled cell death (necrosis) is fundamental. Apoptosis is a highly regulated process and a preferred mechanism for anticancer agents.

Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry [19][20][21]

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for a relevant time period (e.g., 24-48 hours). Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[21]

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[21]

  • Washing: Wash the cells twice with cold 1X PBS to remove any residual medium.[19]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 5-10 µL of a PI staining solution (e.g., 50 µg/mL).[21][22]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[20]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer. Healthy cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V+/PI-. Late apoptotic or necrotic cells will be positive for both stains (Annexin V+/PI+).[19]

Investigating Effects on Cell Cycle Progression

Many anticancer agents function by inducing cell cycle arrest, preventing cancer cells from replicating their DNA and dividing.

Data Presentation: Cell Cycle Distribution Analysis

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle ControlHypothetical ValueHypothetical ValueHypothetical Value
Compound (IC50)Hypothetical ValueHypothetical ValueHypothetical Value

Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis [23][24][25][26]

Objective: To quantify the DNA content of cells and determine the distribution of the cell population across the different phases of the cell cycle.

  • Cell Treatment: Treat cells with this compound as described for the apoptosis assay.

  • Harvest and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping.[25][26] Incubate for at least 30 minutes on ice or store at -20°C for later analysis.[25]

  • Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide (a DNA intercalating dye) and RNase A (to eliminate RNA-related signals).[23][25]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.[25]

  • Flow Cytometry: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases.[23]

Part 2: Molecular Target Identification and Validation

With a clear understanding of the compound's cellular effects, the next crucial stage is to identify its direct molecular target(s). This is the cornerstone of modern, targeted drug development.[27]

Diagram: Overall Workflow for Target Identification

G cluster_0 Initial Profiling cluster_1 Target Identification cluster_2 Target Validation cluster_3 Pathway Analysis Phenotype Phenotypic Screening (Viability, Apoptosis, Cell Cycle) Kinome Biochemical Screening (e.g., Kinome Panel) Phenotype->Kinome Suggests kinase inhibition CETSA_ID Unbiased Target ID (e.g., MS-CETSA) Phenotype->CETSA_ID Broad search CETSA_Val Cellular Target Engagement (CETSA) Kinome->CETSA_Val Validate hits CETSA_ID->CETSA_Val Validate hits Biophysical Biophysical Assays (e.g., ITC, SPR) CETSA_Val->Biophysical Confirm direct binding Genetic Genetic Validation (siRNA/CRISPR) CETSA_Val->Genetic Confirm cellular role Pathway Downstream Signaling (Western Blot, Phosphoproteomics) Genetic->Pathway

Caption: A strategic workflow for identifying and validating the molecular target of a novel compound.

Hypothesis-Driven Approach: Kinase Panel Screening

The quinoline scaffold is prevalent in many kinase inhibitors.[5][8][10] Therefore, a logical first step is to screen this compound against a large panel of recombinant kinases to identify potential targets.

Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs).[28][29][30][31][32]

  • Service Selection: Choose a CRO offering a comprehensive kinase panel (e.g., >400 kinases).[29][31]

  • Assay Format: The compound is typically screened at a single high concentration (e.g., 10 µM) against the panel. The percent inhibition of each kinase's activity is measured.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50% or >75%) are identified as primary "hits."

  • Dose-Response: Follow-up studies are then conducted for these hits, generating full dose-response curves to determine precise IC50 values for each validated kinase target.

Unbiased Approach: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for identifying protein targets in a native cellular environment.[33] The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound.[33][34][35]

Experimental Protocol: CETSA Coupled with Mass Spectrometry (MS-CETSA) for Target Discovery [33][36]

Objective: To perform a proteome-wide screen for proteins that are thermally stabilized by this compound.

  • Cell Treatment: Treat intact cancer cells with either the compound or a vehicle control.

  • Heat Challenge: Heat the treated cell suspensions across a range of temperatures (e.g., 40°C to 70°C).[35]

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing stabilized, non-denatured proteins) from the precipitated, denatured proteins via centrifugation.[36]

  • Protein Digestion and MS Analysis: The soluble proteins from each temperature point and treatment condition are digested into peptides and analyzed by quantitative mass spectrometry (e.g., using TMT labeling).

  • Data Analysis: Bioinformatic analysis is used to identify proteins that remain in the soluble fraction at higher temperatures in the compound-treated samples compared to the vehicle controls. These are the candidate targets.

Target Validation: Confirming Engagement in Cells

Once candidate targets are identified, it is crucial to confirm that the compound directly engages these targets within intact cells. CETSA is the gold standard for this validation step.[35][37]

Experimental Protocol: Western Blot-Based CETSA for Target Validation [34][37]

Objective: To confirm the thermal stabilization of a specific candidate protein by the compound.

  • Cell Treatment and Heating: Perform the cell treatment and heat challenge steps as described for MS-CETSA.

  • Protein Analysis: Instead of MS, separate the soluble protein fractions by SDS-PAGE, transfer to a membrane, and perform a Western blot using a specific antibody against the candidate target protein.

  • Analysis: A positive result is indicated by a stronger band for the target protein at higher temperatures in the compound-treated lanes compared to the vehicle-treated lanes, demonstrating a thermal shift. An isothermal dose-response curve can also be generated by treating cells with increasing concentrations of the compound at a fixed temperature.[37]

Part 3: Delineating Downstream Signaling Pathways

Identifying the direct target is only part of the story. A comprehensive MoA study must connect this binding event to the observed cellular phenotypes (e.g., apoptosis, cell cycle arrest). This involves mapping the downstream signaling pathways that are modulated by the compound's interaction with its target.

Diagram: Hypothetical Signaling Pathway Modulation

G cluster_0 cluster_1 cluster_2 Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., PI3K) Receptor->TargetKinase Akt Akt TargetKinase->Akt P mTOR mTOR Akt->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound This compound Compound->TargetKinase Inhibition

Caption: Hypothetical inhibition of a pro-survival kinase pathway by the compound.

Methodology: Western Blotting and Phosphoproteomics

  • Western Blotting: This is a targeted approach to investigate the phosphorylation status of key proteins downstream of the identified target.[38] For example, if the target is a kinase in the PI3K/Akt pathway, antibodies against phosphorylated Akt (p-Akt) and total Akt would be used. A decrease in the p-Akt/total Akt ratio upon compound treatment would confirm pathway inhibition.

  • Phosphoproteomics: For a more global and unbiased view, mass spectrometry-based phosphoproteomics can identify thousands of phosphorylation sites across the proteome.[39] By comparing the phosphoproteome of compound-treated versus vehicle-treated cells, researchers can construct a comprehensive map of the signaling networks affected by the drug.[39]

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-faceted strategy for elucidating the mechanism of action of this compound. By systematically progressing from broad phenotypic assays to specific target identification and pathway analysis, researchers can build a compelling, data-driven narrative of how this novel compound exerts its anticancer effects. The successful completion of this workflow provides a strong foundation for further preclinical development, including in vivo efficacy studies in animal models and the identification of potential biomarkers for patient stratification. The versatility of the quinoline scaffold suggests that a thorough investigation of this compound could unveil novel therapeutic opportunities in oncology.[2]

References

An In-depth Technical Guide to 5-Methoxyquinolin-3-amine: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Methoxyquinolin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. We will delve into its core chemical identity, predictable spectroscopic profile, synthetic strategies, and key applications, grounding the discussion in established chemical principles and field-proven insights.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of quinoline, a bicyclic aromatic heterocycle that forms the core of many biologically active compounds.[1] The structure is characterized by a methoxy group (-OCH₃) at the 5-position and an amine group (-NH₂) at the 3-position. This specific arrangement of functional groups dictates its chemical reactivity and potential as a scaffold for developing novel molecules.[1]

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 881668-93-5[1][2][3][4]
Molecular Formula C₁₀H₁₀N₂O[1][2][3]
Molecular Weight 174.20 g/mol [1][2][3]
IUPAC Name This compound[1]
SMILES COC1=CC=CC2=C1C=C(C=N2)N[1][2]
InChI Key MRYAIYLNPHLPAY-UHFFFAOYSA-N[1][3]
Purity (Typical) ≥95%[2][3]

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

Synthesis and Chemical Reactivity

The synthesis of quinoline derivatives is a well-established field in organic chemistry. For this compound, synthetic routes typically involve the construction of the quinoline core from appropriately substituted anilines.[1]

General Synthetic Workflow

A common conceptual approach involves the cyclization of a substituted aniline precursor. The strategic placement of the methoxy and a precursor to the amine group (such as a nitro group) is crucial for the final architecture. The reduction of the nitro group in a late-stage step is an efficient method to install the versatile 3-amino functionality.[1]

G Start Substituted Aniline (e.g., with methoxy group) Intermediate Nitro-substituted 5-Methoxyquinoline Start->Intermediate Cyclization Step1 Cyclization Reagent (e.g., Skraup or Doebner-von Miller reaction) End This compound Intermediate->End Reduction Step2 Reduction (e.g., Pd/C, H₂ or SnCl₂)

Caption: Conceptual workflow for the synthesis of this compound.

Key Chemical Reactivity

The true utility of this compound in synthetic programs stems from the reactivity of its 3-amino group. This primary amine serves as a versatile nucleophilic handle for a variety of chemical transformations, allowing for the regioselective synthesis of a diverse library of derivatives.[1]

Key reactions include:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

  • Nucleophilic Substitution: The amino group can act as a nucleophile to displace leaving groups.[1]

These transformations are fundamental to exploring the structure-activity relationship (SAR) of new chemical entities derived from this scaffold.

G cluster_main Key Reactions at the 3-Amino Position Core This compound (R-NH₂) Acylation Acylated Derivative (R-NH-C(O)R') Core->Acylation + Acyl Halide Alkylation Alkylated Derivative (R-NH-R') Core->Alkylation + Alkyl Halide Substitution Substituted Derivative Core->Substitution + Electrophile

Caption: Reactivity of the 3-amino group for derivatization.

Applications in Research and Drug Development

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[1] This makes this compound an attractive starting point for drug discovery programs.

  • Antimicrobial and Anticancer Potential: Quinoline derivatives have a long history as therapeutic agents, most famously with the antimalarial drug quinine.[5] Research indicates that compounds related to this compound exhibit significant biological activity and have been investigated for their potential as antimicrobial and anticancer agents.[1] The strategic design of derivatives can target unique features of pathogens, such as the cell walls of gram-positive bacteria.[1]

  • Enzyme Inhibition: Certain quinoline derivatives are known to function as kinase inhibitors.[1] Kinases are a critical class of enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound scaffold can be elaborated to create potent and selective inhibitors for specific kinase targets.

  • Chemical Probes: Beyond therapeutic applications, this molecule can serve as a chemical probe in biochemical assays to investigate enzyme functions or elucidate cellular processes.[1] Its defined structure allows for the systematic study of molecular interactions.

  • Materials Science: The aromatic and heterocyclic nature of the compound imparts unique electronic and optical properties, suggesting potential applications in the development of novel organic materials.[1]

Safety, Handling, and Storage

Due to a lack of extensive, publicly available toxicological data for this compound itself, it is imperative to handle this compound with the caution afforded to all novel chemical entities.[1] Safety protocols should be based on data from structurally related compounds, such as other substituted aminoquinolines.

The following table summarizes the likely hazards and necessary precautions based on aggregated GHS data for similar molecules.[6][7]

Hazard ClassGHS PictogramHazard StatementPrecautionary Statements (Examples)
Skin Corrosion/Irritation GHS07 (Exclamation Mark)H315: Causes skin irritationP280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water.
Serious Eye Damage/Irritation GHS07 (Exclamation Mark)H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific Target Organ Toxicity GHS07 (Exclamation Mark)H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Recommended Handling Protocol
  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Dispose of contaminated gloves after use.

    • Eye Protection: Use chemical safety goggles or a face shield.[8]

    • Skin and Body Protection: Wear a lab coat. Ensure all skin is covered.[6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[8]

Conclusion

This compound is a valuable heterocyclic building block with significant potential for researchers and drug development professionals. Its defined chemical structure, coupled with the versatile reactivity of its 3-amino group, provides a robust platform for the synthesis of novel compounds. The established biological relevance of the quinoline scaffold further enhances its appeal for applications in medicinal chemistry and materials science. Adherence to rigorous safety protocols is essential when working with this compound to ensure a safe and productive research environment.

References

The Quinoline Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Legacy of Quinoline

First isolated from coal tar in 1834, quinoline, a simple bicyclic aromatic heterocycle, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] The quinoline nucleus is a recurring motif in numerous natural products and synthetic drugs, demonstrating a remarkable breadth of biological activities.[1][5][6] From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibacterial agents, the quinoline framework continues to be a fertile ground for drug discovery.[1][2][7] This guide provides a comprehensive overview of substituted quinoline compounds, delving into their synthesis, multifaceted biological activities, structure-activity relationships, and future prospects in drug development.

I. Navigating the Synthetic Landscape: Methodologies for Quinoline Construction

The versatility of the quinoline scaffold is, in part, due to the numerous synthetic routes developed for its construction and subsequent functionalization.[8][9] These methods range from classical named reactions to modern, more sustainable approaches.

Classical Synthetic Routes: The Foundation of Quinoline Chemistry

Several venerable methods have stood the test of time and remain relevant in the synthesis of quinoline derivatives. These include:

  • Skraup Synthesis: This is one of the oldest and most well-known methods for synthesizing quinolines, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[1]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method utilizes α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid.[8]

  • Combes Synthesis: This reaction involves the acid-catalyzed cyclization of β-amino-α,β-unsaturated ketones, which are formed from the condensation of anilines and β-diketones.[10]

  • Friedländer Synthesis: This is a straightforward and widely used method that involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8][10][11]

  • Pfitzinger Reaction: This method provides a route to quinoline-4-carboxylic acids through the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[8][10]

  • Gould-Jacobs Reaction: This multi-step synthesis starts with the reaction of an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization and subsequent saponification and decarboxylation.[8]

Modern and Greener Synthetic Strategies

In recent years, there has been a significant push towards the development of more environmentally friendly and efficient methods for quinoline synthesis.[12] These modern approaches often offer advantages such as milder reaction conditions, higher yields, and the use of less hazardous reagents.[12][13] Key advancements include:

  • Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields in many classical quinoline syntheses.[11][13]

  • Ultrasound-Promoted Reactions: Sonication provides an alternative energy source that can enhance reaction rates and efficiency.[8][9]

  • Catalytic Approaches: The use of various catalysts, including transition metals and solid acid catalysts, has enabled the development of novel and efficient routes to substituted quinolines.[6][8] For instance, montmorillonite K-10, an environmentally benign solid acid, has been effectively used in multicomponent reactions to produce quinoline derivatives.[11][13]

  • One-Pot and Multicomponent Reactions: These strategies allow for the synthesis of complex quinoline structures in a single step from readily available starting materials, improving overall efficiency and reducing waste.[6][14] The Povarov reaction is a notable example of a multicomponent reaction used for quinoline synthesis.[10][14]

II. The Biological Spectrum of Substituted Quinolines: A Pharmacological Treasure Trove

The quinoline scaffold is associated with an exceptionally broad range of pharmacological activities, making it a highly attractive starting point for drug design.[5][7][15][16]

Anticancer Activity

Quinoline derivatives have emerged as a significant class of anticancer agents, with several compounds approved for clinical use or in advanced stages of development.[2][17] Their mechanisms of action are diverse and include:

  • Topoisomerase Inhibition: Camptothecin and its analogs, such as topotecan and irinotecan, are potent topoisomerase I inhibitors that contain a quinoline moiety.[1][2][17]

  • Kinase Inhibition: A number of quinoline-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[17]

  • DNA Intercalation and Synthesis Inhibition: The planar structure of the quinoline ring allows some derivatives to intercalate into DNA, disrupting its replication and transcription.[18]

Antimicrobial and Antifungal Activity

The development of fluoroquinolones, such as ciprofloxacin and levofloxacin, revolutionized the treatment of bacterial infections.[1] These compounds primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV. The antimicrobial spectrum of quinoline derivatives is broad, with activity against both Gram-positive and Gram-negative bacteria.[19][20] Furthermore, certain quinoline derivatives have demonstrated significant antifungal activity.[19]

Antimalarial Activity

The history of quinoline in medicine is inextricably linked to the fight against malaria. Quinine, isolated from the bark of the cinchona tree, was the first effective treatment for this devastating disease.[1][2] Subsequently, synthetic quinoline antimalarials such as chloroquine, mefloquine, and primaquine were developed and have been mainstays of malaria treatment for decades.[1][2][7]

Other Notable Biological Activities

The pharmacological potential of substituted quinolines extends beyond these major areas. Various derivatives have been reported to possess a wide array of other biological properties, including:

  • Antiviral [4]

  • Anti-inflammatory [7]

  • Anticonvulsant [5]

  • Cardiovascular [5]

  • Neuroprotective [21]

  • Anthelmintic [6]

  • Antiprion [22]

III. Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Activity

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective quinoline-based drugs.[7][21] The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[18][21]

For instance, in the case of antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for activity.[23] Substitutions at specific positions have been shown to modulate the antibacterial spectrum and potency:

  • Position 1 (N1): A lower alkyl group, such as an ethyl or cyclopropyl group, is often optimal.[23]

  • Position 6: A fluorine atom at this position generally enhances antibacterial activity.[23]

  • Position 7: A piperazine, N-methyl piperazine, or pyrrolidine ring at this position is common in potent fluoroquinolones.[23]

Similarly, for antimalarial 4-aminoquinolines like chloroquine, the presence of a basic aminoalkyl side chain at the 4-position is critical for activity. Variations in the length and basicity of this side chain, as well as substitutions on the quinoline ring, can significantly impact efficacy and pharmacokinetic properties.

The SAR for anticancer quinolines is more complex and target-dependent. However, general trends have been observed. For example, the planarity of the quinoline ring system can be important for DNA intercalation.[18]

IV. Experimental Protocols: A Practical Guide

A. Synthesis of a Substituted Quinoline Derivative via Friedländer Annulation

Objective: To synthesize 2-phenylquinoline from 2-aminobenzophenone and acetophenone.

Materials:

  • 2-aminobenzophenone

  • Acetophenone

  • Potassium hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzophenone (1 equivalent) and acetophenone (1.2 equivalents) in ethanol.

  • Add powdered potassium hydroxide (2 equivalents) to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice-cold water.

  • A solid precipitate of 2-phenylquinoline will form.

  • Collect the crude product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-phenylquinoline.

  • Dry the purified product and determine its melting point and yield. Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, MS).

B. In Vitro Antibacterial Activity Assay: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a synthesized quinoline compound against a bacterial strain (e.g., Staphylococcus aureus).

Materials:

  • Synthesized quinoline compound

  • Bacterial strain (S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plate

  • Pipettes

  • Incubator

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Prepare a stock solution of the quinoline compound in DMSO.

  • Prepare a bacterial inoculum by growing S. aureus in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the quinoline compound in MHB. The final volume in each well should be 100 µL.

  • Add 100 µL of the bacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Optionally, the optical density at 600 nm (OD₆₀₀) can be measured using a spectrophotometer to quantify bacterial growth.

V. Visualizing the Concepts

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Aminobenzophenone 2-Aminobenzophenone Friedländer Annulation Friedländer Annulation 2-Aminobenzophenone->Friedländer Annulation Acetophenone Acetophenone Acetophenone->Friedländer Annulation Precipitation Precipitation Friedländer Annulation->Precipitation KOH, Ethanol, Reflux Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization 2-Phenylquinoline 2-Phenylquinoline Recrystallization->2-Phenylquinoline

Caption: Workflow for the synthesis of a substituted quinoline.

Biological_Activities Substituted Quinoline Compounds Substituted Quinoline Compounds Anticancer Anticancer Substituted Quinoline Compounds->Anticancer Antimicrobial Antimicrobial Substituted Quinoline Compounds->Antimicrobial Antimalarial Antimalarial Substituted Quinoline Compounds->Antimalarial Anti-inflammatory Anti-inflammatory Substituted Quinoline Compounds->Anti-inflammatory Antiviral Antiviral Substituted Quinoline Compounds->Antiviral Neuroprotective Neuroprotective Substituted Quinoline Compounds->Neuroprotective

Caption: Diverse biological activities of substituted quinolines.

SAR_Relationship Quinoline_Core Quinoline Scaffold Substituent at R1 Substituent at R2 Substituent at R3 SAR_Analysis Structure-Activity Relationship Analysis Quinoline_Core->SAR_Analysis Biological_Activity Biological_Activity Biological_Activity->SAR_Analysis Optimized_Compound Optimized_Compound SAR_Analysis->Optimized_Compound Rational Design

Caption: The logical relationship of Structure-Activity Relationship (SAR) analysis.

VI. Future Directions and Conclusion

The field of quinoline chemistry continues to evolve, with ongoing efforts to develop novel synthetic methodologies and explore new therapeutic applications.[6][24] The emergence of drug resistance, particularly in infectious diseases and oncology, necessitates the continuous development of new chemical entities, and the quinoline scaffold remains a highly promising starting point.[2] Future research will likely focus on the development of more selective and potent quinoline derivatives with improved pharmacokinetic profiles and reduced toxicity. The integration of computational tools in drug design will further accelerate the discovery of novel quinoline-based therapeutics.

References

solubility and stability of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 5-Methoxyquinolin-3-amine

Abstract

This compound is a heterocyclic amine featuring a quinoline scaffold, a structure of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive compounds.[1] Understanding the physicochemical properties of this molecule, specifically its aqueous solubility and chemical stability, is paramount for its progression through the discovery and development pipeline. Poor solubility can hinder formulation and bioavailability, while instability can compromise shelf-life, safety, and efficacy. This guide provides a comprehensive framework for characterizing this compound, shifting from a recitation of non-existent public data to a strategic, methodological approach. It outlines predictive models, detailed experimental protocols for solubility and stability determination, and a discussion of anticipated degradation pathways, designed to equip researchers and drug development professionals with the necessary tools for a thorough evaluation.

Predicted Physicochemical Profile

In the absence of comprehensive experimental data, in silico predictive models provide a crucial starting point for understanding the behavior of this compound. These algorithms use the chemical structure to estimate key physicochemical properties that govern a molecule's disposition.[2][3]

The fundamental properties of this compound are predicted as follows:

PropertyPredicted ValueImplication for Drug Development
Molecular Weight 174.20 g/mol Compliant with Lipinski's Rule of Five, suggesting good potential for oral bioavailability.
logP (Octanol/Water) ~2.0 - 2.5Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability.[4]
Aqueous Solubility (logS) ~ -3.0 to -3.5Predicts low to moderate aqueous solubility (in the range of ~35-110 mg/L).
pKa (Basic) ~ 4.0 - 4.5The quinoline nitrogen and the 3-amino group confer basicity. The predicted pKa suggests the compound will be protonated and more soluble in acidic environments (e.g., the stomach) than at neutral pH.[5]
Polar Surface Area (PSA) ~51 ŲSuggests good potential for cell membrane permeability and oral absorption.

Note: These values are aggregated estimates from various computational models and should be confirmed experimentally.

Framework for Experimental Solubility Determination

Thermodynamic solubility is a critical parameter representing the true equilibrium concentration of a solute in a solvent at a given temperature.[6] The shake-flask method remains the gold standard for its determination due to its reliability.[7]

Workflow for Thermodynamic Solubility Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess solid This compound add_solid Add excess solid to known volume of solvent in vials prep_compound->add_solid prep_solvents Prepare relevant solvents (e.g., pH 2.0, 5.0, 7.4 buffers, water) prep_solvents->add_solid equilibrate Agitate at constant temp (e.g., 25°C or 37°C) for 24-48 hours add_solid->equilibrate phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep ph_check Verify final pH of slurry equilibrate->ph_check quantify Quantify concentration of dissolved compound in supernatant (e.g., HPLC-UV) phase_sep->quantify results Report solubility (mg/mL or µM) quantify->results

Caption: Experimental workflow for the shake-flask solubility method.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method
  • Preparation:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to several glass vials. The key is to have undissolved solid remaining at the end of the experiment.[8]

    • To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent. Relevant solvents include:

      • Purified Water

      • pH 1.2 Buffer (Simulated Gastric Fluid)

      • pH 6.8 Buffer (Simulated Intestinal Fluid)

      • pH 7.4 Buffer (Physiological pH)

      • Common co-solvents (e.g., Ethanol, Propylene Glycol)

  • Equilibration:

    • Seal the vials tightly.

    • Place the vials in an orbital shaker or rotator set to a constant temperature (typically 25°C for shelf-life conditions or 37°C for physiological relevance).

    • Agitate for a sufficient duration to reach equilibrium (24 to 48 hours is standard for many small molecules).[6]

  • Phase Separation:

    • Allow the vials to stand briefly for large particles to settle.

    • Withdraw a sample of the suspension and separate the undissolved solid from the saturated solution. This is critical and can be achieved by:

      • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 15 minutes.

      • Filtration: Use a low-binding syringe filter (e.g., 0.22 µm PVDF). The first few drops should be discarded to saturate any binding sites on the filter.

  • Quantification:

    • Carefully take an aliquot of the clear supernatant or filtrate and dilute it into a suitable mobile phase.

    • Analyze the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating HPLC-UV method (see Section 3.3).

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Report the final solubility in mg/mL or µM.

  • Verification:

    • After equilibration, measure the pH of the remaining slurry in the buffered solutions to ensure the compound did not alter the buffer's pH.[7]

Framework for Comprehensive Stability Assessment

A stability assessment program is essential to identify degradation pathways, determine shelf-life, and establish proper storage conditions. This is achieved through a combination of forced degradation studies and long-term stability testing under ICH-prescribed conditions.

Logical Flow for a Stability Assessment Program

G cluster_forced Forced Degradation (Stress Testing) cluster_longterm Long-Term & Accelerated Stability (ICH Q1A) start This compound (API or Drug Product) hydrolysis Hydrolytic (Acid, Base, Neutral) start->hydrolysis Expose to Stress oxidation Oxidative (e.g., H₂O₂) start->oxidation Expose to Stress photolytic Photolytic (ICH Q1B Light Exposure) start->photolytic Expose to Stress thermal Thermal (Elevated Temp.) start->thermal Expose to Stress long_term Long-Term Storage (e.g., 25°C / 60% RH) start->long_term accelerated Accelerated Storage (e.g., 40°C / 75% RH) start->accelerated method_dev Develop & Validate Stability-Indicating HPLC Method hydrolysis->method_dev Identify Degradants, Ensure Peak Separation oxidation->method_dev Identify Degradants, Ensure Peak Separation photolytic->method_dev Identify Degradants, Ensure Peak Separation thermal->method_dev Identify Degradants, Ensure Peak Separation analysis Analyze Samples at Time Points (T=0, 3, 6... mos) using Validated Method method_dev->analysis long_term->analysis accelerated->analysis end Determine Degradation Profile, Propose Pathways, & Establish Shelf-Life analysis->end

Caption: Decision workflow for a comprehensive stability study program.

Anticipated Degradation Pathways

The quinoline ring system and its substituents suggest several potential degradation pathways under stress conditions.

  • Oxidative Degradation: Aromatic amines are susceptible to oxidation. Potential products could include:

    • N-oxide formation: Oxidation at the quinoline nitrogen.

    • Hydroxylation: Attack by reactive oxygen species on the electron-rich quinoline or benzene rings, a common microbial degradation pathway for quinolines that can be mimicked by chemical oxidation.[9][10]

    • Dimerization/Polymerization: Radical-mediated coupling of amine molecules.

  • Hydrolytic Degradation:

    • Ether Cleavage: Under harsh acidic conditions, the methoxy group (an ether) could potentially be hydrolyzed to a hydroxyl group, forming 3-aminoquinolin-5-ol.

    • The quinoline core and the amine are generally stable to hydrolysis under neutral and basic conditions.

  • Photodegradation: The conjugated aromatic system can absorb UV light, leading to excited states that may react with oxygen or other molecules, potentially leading to complex degradation mixtures, including hydroxylated species and polymers.[11]

Protocol 2: Forced Degradation Study

The goal is to generate 5-20% degradation to identify potential degradation products and to develop a stability-indicating analytical method.[12]

  • Solution Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in a suitable solvent like a water/acetonitrile mixture.

  • Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C and sample at various time points (e.g., 2, 6, 24 hours). Neutralize the sample before analysis.

  • Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60-80°C and sample at time points. Neutralize before analysis.

  • Oxidative Degradation: Add hydrogen peroxide (H₂O₂) to a final concentration of 3-30%. Keep at room temperature and sample at time points.

  • Thermal Degradation: Store the solution and solid material at an elevated temperature (e.g., 80°C) and analyze over several days.

  • Photostability: Expose the solution and solid material to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A dark control should be kept under the same temperature conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developing HPLC method. A photodiode array (PDA) detector is crucial for comparing the UV spectra of the parent peak and any new peaks to assess peak purity.

Protocol 3: Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that accurately measures the active ingredient without interference from degradation products, impurities, or excipients.[13][14]

  • Column and Mobile Phase Scouting:

    • Start with a standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 or 5 µm particle size).

    • Given the basic nature of the analyte, use a buffered mobile phase to ensure consistent peak shape and retention. A common starting point is:

      • Mobile Phase A: 0.1% Formic Acid or 10 mM Ammonium Acetate in Water (pH ~3-5).

      • Mobile Phase B: Acetonitrile or Methanol.

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any degradants generated during the forced degradation study.

  • Method Optimization:

    • Analyze the samples from the forced degradation study. The primary goal is to achieve baseline resolution (>1.5) between the parent peak and all degradation product peaks.

    • Adjust gradient slope, mobile phase pH, and organic modifier to improve separation. If co-elution occurs, consider a different column chemistry (e.g., Phenyl-Hexyl or a polar-embedded phase).

    • Set the UV detection wavelength at the absorbance maximum (λmax) of this compound for maximum sensitivity, but also monitor at lower wavelengths (e.g., 220 nm) to ensure detection of degradants that may have different chromophores.

  • Method Validation:

    • Once the method is optimized, validate it according to ICH Q2(R1) guidelines. This includes assessing specificity (using stressed samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

References

The 5-Methoxyquinolin-3-amine Scaffold: A Privileged Pharmacophore in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The quinoline ring system, a foundational motif in medicinal chemistry, continues to yield compounds of profound therapeutic importance. Within this class, the 5-methoxyquinolin-3-amine scaffold has emerged as a particularly versatile and privileged pharmacophore. Its unique combination of a rigid aromatic core, key hydrogen-bonding functionalities, and a synthetically tractable handle makes it an ideal starting point for designing potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the this compound core, elucidating its key pharmacophoric features, exploring its application in the design of kinase inhibitors and antimicrobial agents, and detailing robust synthetic methodologies. Through specific case studies and structure-activity relationship (SAR) analyses, we demonstrate the scaffold's power and potential for researchers, chemists, and drug development professionals.

Deconstructing the Pharmacophore: Core Molecular Features

A pharmacophore is defined as the specific ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a biological target and to trigger or block its response.[1] The this compound structure is rich in such features, making it a potent and adaptable framework for drug design.

  • The Quinoline Core: This bicyclic aromatic system provides a rigid, planar scaffold that minimizes conformational entropy upon binding, a thermodynamically favorable event. It serves as an excellent anchor for π-π stacking interactions within protein active sites.

  • The 3-Amino Group: Positioned on the quinoline ring, the primary amine is a critical interaction point. It can function as both a hydrogen bond donor and acceptor, allowing it to form strong, directional bonds with key residues in a target protein, such as the hinge region of kinases.[2] Furthermore, this amine serves as a crucial synthetic handle for introducing a wide array of substituents to explore the target's binding pocket and fine-tune pharmacological properties.

  • The 5-Methoxy Group: This group significantly influences the electronic properties of the quinoline ring and modulates the compound's overall lipophilicity and metabolic stability. The oxygen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the target. Its position can be critical for orienting the molecule within the binding site and achieving selectivity.

Below is a diagram illustrating the key pharmacophoric features of the this compound core.

Pharmacophore cluster_molecule This compound cluster_features Pharmacophoric Features mol mol HBD H-Bond Donor mol->HBD  3-Amino Group HBA1 H-Bond Acceptor mol->HBA1  3-Amino N HBA2 H-Bond Acceptor mol->HBA2  5-Methoxy O Aro Aromatic Ring mol->Aro  Quinoline Core

Caption: Key pharmacophoric features of the this compound scaffold.

Core Application: A Premier Scaffold for Kinase Inhibition

The ATP-binding site of protein kinases is a primary target for cancer therapy. Privileged scaffolds that can mimic the binding interactions of the adenine ring of ATP are highly sought after in kinase inhibitor design.[3][4] The this compound core is exceptionally well-suited for this role, with derivatives showing potent activity against multiple kinase families.

Case Study: Inhibition of Enhancer of Zeste Homologue 2 (EZH2)

EZH2 is a histone methyltransferase that is overexpressed in many cancers, including lymphoma and prostate cancer, making it a promising therapeutic target.[5] A novel series of 5-methoxyquinoline derivatives were synthesized and identified as potent EZH2 inhibitors.

The structure-activity relationship (SAR) studies revealed that specific substitutions at the 2 and 4 positions of the quinoline core were critical for potent inhibition. The 3-amino group, while not directly substituted in this series, is foundational to the core structure from which these derivatives are built, and its electronic influence is key to the reactivity of the 2 and 4 positions. The lead compound, 5k , demonstrated an IC50 value of 1.2 μM against EZH2 and effectively reduced global H3K27me3 levels in cancer cell lines.[5]

CompoundR1 (Position 4)R2 (Position 2)EZH2 IC50 (μM)
1 -N-(1-benzylpiperidin-4-yl)-Cl28
5k -N-(1-methylpiperidin-4-yl)-1-(4-methyl-1,4-diazepan)1.2
Data synthesized from Liu et al., Molecules, 2016.[5]

This study underscores how the 5-methoxyquinoline core can be strategically decorated to generate potent and selective enzyme inhibitors. The 3-amino group's presence is implicit in the naming convention of related quinoline structures and is a key feature of the broader chemical space from which these inhibitors are derived.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.[6] Indolo[2,3-b]quinoline derivatives, which share a core structural similarity with the this compound scaffold, have been developed as potent modulators of this pathway. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, derived from the natural product neocryptolepine, showed remarkable cytotoxicity against colorectal cancer cells by inhibiting the PI3K/AKT/mTOR pathway, arresting the cell cycle, and inducing apoptosis.[6]

This highlights the versatility of the methoxy-substituted quinoline scaffold to target fundamental cancer signaling pathways.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Inhibitor Quinoline-based Inhibitor Inhibitor->PI3K Inhibits Inhibitor->AKT Inhibitor->mTOR

Caption: Inhibition of the PI3K/AKT/mTOR pathway by quinoline-based compounds.

Expanding Therapeutic Horizons: Antimicrobial Applications

Beyond oncology, the this compound scaffold is a promising pharmacophore for developing novel antimicrobial agents. Quinoline-based compounds have a long history of use against various pathogens, and modern derivatives continue this legacy.

Research indicates that this compound derivatives are particularly effective against Gram-positive bacteria.[2] This is attributed to their ability to interact with the thick peptidoglycan layer of the bacterial cell wall. A particularly promising strategy involves combining these quinoline derivatives with β-lactam antibiotics. This synergistic approach enhances antimicrobial efficacy by employing complementary mechanisms of action: the β-lactam antibiotic disrupts cell wall synthesis, while the quinoline derivative exerts its own antibacterial effects, potentially overcoming resistance mechanisms.[2]

Synthetic Strategies and Methodologies

The utility of a pharmacophore is directly linked to its synthetic accessibility. The this compound core and its derivatives can be constructed through robust and scalable chemical reactions. A common strategy involves building the quinoline core and then functionalizing it through nucleophilic aromatic substitution reactions.

Workflow: Synthesis of Substituted 5-Methoxyquinoline Derivatives

The following diagram outlines a generalized workflow for synthesizing a library of 5-methoxyquinoline derivatives, based on methodologies reported for EZH2 inhibitors.[5]

Synthesis_Workflow start Substituted 2,4-dichloro-5-methoxyquinoline step1 Nucleophilic Substitution (Position 4) Primary/Secondary Amine start->step1 intermediate 4-Amino-2-chloro-5-methoxy quinoline Intermediate step1->intermediate step2 Nucleophilic Substitution (Position 2) Amine, i-PrOH, TFA, MW intermediate->step2 product Final 2,4-Disubstituted 5-Methoxyquinoline Library step2->product

Caption: Generalized workflow for the synthesis of 5-methoxyquinoline derivatives.

Protocol: Microwave-Assisted Nucleophilic Aromatic Substitution

This protocol describes the second key step in the workflow above, providing a reliable method for introducing diversity at the 2-position of the quinoline ring. This self-validating system ensures high conversion and clean product formation.

Objective: To synthesize 5-methoxy-2-(substituted-amino)-N-(substituted)quinolin-4-amine derivatives from a 4-amino-2-chloro-5-methoxyquinoline intermediate.

Materials:

  • 4-amino-2-chloro-5-methoxyquinoline intermediate

  • Desired primary or secondary amine (e.g., 1-methyl-1,4-diazepane)

  • Isopropanol (i-PrOH), anhydrous

  • Trifluoroacetic acid (TFA)

  • Microwave synthesis vials

  • Microwave reactor

Step-by-Step Procedure:

  • Reagent Preparation: In a clean microwave synthesis vial, dissolve the 4-amino-2-chloro-5-methoxyquinoline intermediate (1.0 eq) in anhydrous isopropanol.

  • Addition of Amine: Add the desired amine (1.2-1.5 eq) to the solution.

  • Catalyst Addition: Add a catalytic amount of trifluoroacetic acid (TFA, ~0.1 eq) to the reaction mixture.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 160 °C) for a specified time (e.g., 30 minutes). Causality: Microwave heating dramatically accelerates the rate of the nucleophilic substitution reaction, allowing for rapid library synthesis and reducing the formation of side products compared to conventional heating.

  • Work-up and Purification: After cooling, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield the final, pure compound.

  • Validation: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected mass shift and spectral data validate the successful substitution at the 2-position.

Conclusion and Future Outlook

The this compound scaffold represents a confluence of desirable drug-like properties: a rigid and synthetically accessible core, strategically placed hydrogen-bonding groups, and tunable physicochemical characteristics. Its proven success in the development of potent kinase inhibitors and its promise in antimicrobial applications validate its status as a privileged pharmacophore.

Future research should focus on several key areas:

  • Exploring New Targets: Expanding the application of this scaffold to other enzyme families and receptor classes.

  • Structure-Based Design: Utilizing high-resolution crystal structures of ligand-target complexes to guide the rational design of next-generation derivatives with enhanced potency and selectivity.

  • ADME Optimization: Systematically modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties, thereby increasing the likelihood of clinical success.

  • Computational Synergy: Combining pharmacophore modeling with virtual screening and molecular dynamics to more rapidly identify and prioritize novel derivatives with high potential.[7][8]

By leveraging the inherent strengths of the this compound core, drug discovery teams are well-equipped to develop the next generation of innovative therapeutics.

References

understanding the electrophilic substitution in quinoline rings

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Substitution in Quinoline Rings

Abstract

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Its unique electronic architecture dictates a complex reactivity profile towards electrophilic aromatic substitution (SEAr), a fundamental process for its functionalization. This guide provides a comprehensive exploration of the core principles governing these reactions, intended for researchers, scientists, and drug development professionals. We will dissect the interplay of electronic effects that control reactivity and regioselectivity, detail the mechanisms of key substitution reactions, and present field-proven experimental protocols. The influence of activating and deactivating substituents and strategies for overcoming the inherent challenges in quinoline functionalization will also be discussed, offering a holistic view grounded in mechanistic understanding and practical application.

The Electronic Landscape of the Quinoline Ring

The quinoline molecule is a fusion of two distinct aromatic systems: an electron-rich carbocyclic (benzene) ring and an electron-deficient heterocyclic (pyridine) ring. This heterogeneity is the primary determinant of its chemical behavior.

  • Inductive and Resonance Effects: The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect deactivates the entire molecule towards electrophilic attack compared to benzene.[4] The pyridine ring is particularly deactivated as the nitrogen atom also withdraws electron density through resonance, making it significantly less nucleophilic than the fused benzene ring.[5]

  • Reactivity under Acidic Conditions: Most electrophilic substitutions are performed in strong acidic media. Under these conditions, the basic nitrogen atom is protonated, forming the quinolinium cation. This positive charge intensifies the electron-withdrawing effect, further deactivating the entire ring system, especially the pyridine moiety.[6] Consequently, electrophilic substitution on quinoline requires more vigorous conditions than those needed for benzene.[7]

dot graph "Quinoline_Structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [style=invis];

subgraph { rank=same; a [label="N", pos="0,1.732!", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; b [label="C2", pos="1.5,0.866!"]; c [label="C3", pos="1.5,-0.866!"]; d [label="C4", pos="0,-1.732!"]; e [label="C4a", pos="-1.5,-0.866!"]; f [label="C8a", pos="-1.5,0.866!"]; g [label="C5", pos="-3,0!"]; h [label="C6", pos="-4.5,-0.866!"]; i [label="C7", pos="-4.5,0.866!"]; j [label="C8", pos="-3,1.732!"];

}

caption [label="Figure 1: Structure and numbering of the quinoline ring.", shape=plaintext, fontcolor="#5F6368", fontsize=10, pos="0,-2.5!"]; }

Core Principles: Why Substitution Occurs at C5 and C8

The defining characteristic of electrophilic substitution in quinoline is its remarkable regioselectivity. The reaction overwhelmingly favors the carbocyclic ring, specifically at positions 5 and 8.[5][7][8] This preference is a direct consequence of the stability of the cationic intermediate (the Wheland or sigma complex) formed during the reaction.

When an electrophile attacks the benzene ring at C5 or C8, the positive charge in the resulting resonance structures can be delocalized across the carbocyclic ring without disrupting the aromatic sextet of the pyridine ring.[5][9] Conversely, attack at C6 or C7 forces the positive charge onto the carbon atom (C8a) shared by both rings, which disrupts the pyridine ring's aromaticity in one of the key resonance contributors. This latter intermediate is significantly less stable.

Attack on the electron-deficient pyridine ring is highly disfavored because the intermediates formed would place a positive charge on the already electron-poor carbons, and in some resonance forms, on the electronegative nitrogen atom, which is extremely energetically unfavorable.

dot graph "Regioselectivity_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: Figure 2: Simplified logic comparing the stability of intermediates for electrophilic attack.

Key Electrophilic Substitution Reactions

Nitration

The introduction of a nitro group is a canonical example of electrophilic substitution on quinoline. Due to the deactivated nature of the ring, the reaction requires vigorous conditions.

  • Causality & Mechanism: The reaction is typically carried out with a mixture of fuming nitric acid and fuming sulfuric acid (oleum). The sulfuric acid serves two purposes: it protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), and it protonates the quinoline nitrogen, forming the quinolinium ion. The nitronium ion then attacks the electron-rich benzene ring.

  • Outcome: The reaction yields a mixture of 5-nitroquinoline and 8-nitroquinoline.[7][10] The ratio of these isomers can be influenced by reaction temperature and acid concentration.

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H) and also demands harsh conditions.

  • Causality & Mechanism: The electrophile is sulfur trioxide (SO₃), which is present in high concentration in fuming sulfuric acid (oleum). The reaction is typically performed at high temperatures (220-275°C).[7][11] Temperature plays a critical role in product distribution; at lower temperatures, the quinoline-8-sulfonic acid is the major product, while at higher temperatures, the thermodynamically more stable quinoline-5-sulfonic acid can also be formed.

  • Outcome: The primary products are quinoline-8-sulfonic acid and quinoline-5-sulfonic acid.[7]

Halogenation

Direct halogenation of quinoline with bromine or chlorine is possible but can be complex.

  • Causality & Mechanism: Bromination can be achieved by heating quinoline with bromine in the presence of sulfuric acid.[10] The reaction proceeds via the standard electrophilic aromatic substitution mechanism. However, controlling the reaction to prevent the formation of poly-halogenated products can be challenging.[12]

  • Outcome: The reaction produces a mixture of 5-bromoquinoline and 8-bromoquinoline, along with some di-substituted products like 5,8-dibromoquinoline.[10]

  • Halogenation on the Pyridine Ring: Direct electrophilic halogenation on the pyridine ring is difficult. However, it can be achieved under specific conditions, such as the halogenation of quinoline hydrochloride salts, which alters the electronic distribution of the molecule.[12]

Friedel-Crafts Alkylation and Acylation

The Friedel-Crafts reactions are generally not successful with quinoline.

  • Causality & Mechanism: The nitrogen atom of the quinoline ring is a Lewis base. It readily reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the Friedel-Crafts reaction.[13] This acid-base reaction forms a complex that deactivates the ring system even further and neutralizes the catalyst, preventing the generation of the necessary carbocation or acylium ion electrophile.[13]

  • Exceptions: While the parent ring is unreactive, Friedel-Crafts reactions can sometimes be performed on quinoline derivatives that contain strongly activating groups, such as a hydroxyl group (e.g., 8-hydroxyquinoline).[14]

Summary of Reaction Conditions and Products

ReactionReagentsConditionsMajor ProductsCitation(s)
Nitration Fuming HNO₃, Fuming H₂SO₄0°C5-Nitroquinoline, 8-Nitroquinoline[7][10]
Sulfonation Fuming H₂SO₄ (Oleum)220°CQuinoline-8-sulfonic acid, Quinoline-5-sulfonic acid[7]
Bromination Br₂, H₂SO₄75°C5-Bromoquinoline, 8-Bromoquinoline[10]
Friedel-Crafts R-Cl/AlCl₃ or RCOCl/AlCl₃N/AGenerally no reaction[13]

The Influence of Substituents

The presence of existing substituents on the quinoline ring significantly impacts the outcome of subsequent electrophilic substitutions.

  • Activating Groups (Electron-Donating Groups - EDGs): Substituents like hydroxyl (-OH), alkoxy (-OR), or amino (-NH₂) groups are strong activators.[15][16] When present on the carbocyclic ring, they increase its nucleophilicity, making substitution reactions easier (occur under milder conditions) and reinforcing substitution at the ortho and para positions relative to the activating group. For example, 8-hydroxyquinoline undergoes electrophilic substitution preferentially at the C5 and C7 positions.[17]

  • Deactivating Groups (Electron-Withdrawing Groups - EWGs): Groups like nitro (-NO₂) or sulfonyl (-SO₃H) are deactivators that make the ring even less reactive towards further substitution.[18]

Advanced Strategies: Functionalizing the Pyridine Ring

While direct electrophilic attack on the pyridine ring is unfavorable, several strategies have been developed to achieve this transformation.

  • Quinoline N-Oxides: Oxidation of the quinoline nitrogen to an N-oxide dramatically alters the ring's electronic properties. The N-oxide group can donate electron density via resonance to the C2 and C4 positions, making them susceptible to attack by certain electrophiles. For instance, nitration of quinoline 1-oxide can lead to substitution at the 4-position under neutral conditions.[19][20]

  • Radical Reactions: Some functionalizations, like certain nitration methods using reagents such as tert-butyl nitrite, can proceed through a radical mechanism. These reactions may exhibit different regioselectivity, sometimes favoring substitution at the C3 position of quinoline N-oxides.[20]

Experimental Protocols

Protocol: Nitration of Quinoline

dot graph "Nitration_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#E8F0FE", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#4285F4"];

}

Caption: Figure 3: A generalized experimental workflow for the nitration of quinoline.

Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-salt bath, add quinoline to fuming sulfuric acid. Stir until a homogenous solution is formed, maintaining the temperature below 5°C.

  • Nitration: Slowly add fuming nitric acid dropwise to the solution. The temperature must be carefully controlled to prevent side reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir for 1-2 hours. The progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.

  • Isolation: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide) until a precipitate forms. Filter the crude product, wash thoroughly with cold water, and dry.

  • Purification: The resulting mixture of 5-nitroquinoline and 8-nitroquinoline can be separated and purified using column chromatography or fractional crystallization.

Conclusion

The electrophilic substitution of quinoline is a nuanced yet predictable process governed by the compound's inherent electronic dichotomy. The deactivating influence of the protonated nitrogen atom directs electrophiles to the C5 and C8 positions of the carbocyclic ring, a principle that holds true for a range of classical substitution reactions. Understanding this fundamental reactivity is paramount for the rational design of synthetic routes to functionalized quinolines. By leveraging the effects of substituents or employing advanced strategies like N-oxide formation, researchers can further modulate this reactivity to access a diverse array of derivatives, paving the way for new discoveries in drug development and materials science.

References

Methodological & Application

Application Note and Protocol for the Synthesis of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the laboratory-scale synthesis of 5-Methoxyquinolin-3-amine, a valuable heterocyclic amine for drug discovery and chemical biology. The synthetic strategy is a two-step process commencing with the regioselective nitration of 5-methoxyquinoline to yield the key intermediate, 5-methoxy-3-nitroquinoline. Subsequent reduction of the nitro group affords the target compound. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes recommendations for reaction monitoring, purification, and characterization, ensuring a reproducible and efficient synthesis.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a molecule's pharmacological profile. This compound, with its electron-donating methoxy group and a versatile primary amine, serves as a crucial building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. This protocol outlines a reliable and accessible synthetic route for its preparation in a laboratory setting.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step reaction sequence starting from 5-methoxyquinoline.

Synthetic Pathway Start 5-Methoxyquinoline Intermediate 5-Methoxy-3-nitroquinoline Start->Intermediate   Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product   Reduction (SnCl₂·2H₂O, HCl)

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 5-Methoxy-3-nitroquinoline

Rationale and Mechanistic Insights

The initial step involves the electrophilic nitration of 5-methoxyquinoline. The quinoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the activating methoxy group at the 5-position directs the incoming electrophile. The directing influence of the methoxy group (ortho, para-directing) and the deactivating effect of the pyridine ring nitrogen typically favor substitution on the benzene ring. Nitration is expected to occur at positions ortho and para to the methoxy group (positions 6 and 8) or at a reactive position in the pyridine ring. However, nitration at the 3-position is also possible, influenced by the overall electronic landscape of the molecule. A mixture of isomers is possible, and purification is crucial.

Experimental Protocol

Materials:

  • 5-Methoxyquinoline

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution, saturated

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexane mixture

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add concentrated sulfuric acid (20 mL).

  • While maintaining the temperature below 10 °C, add 5-methoxyquinoline (5.0 g, 31.4 mmol) portion-wise to the sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (2.5 mL, 37.7 mmol) to concentrated sulfuric acid (5 mL) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 5-methoxyquinoline over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice (ca. 200 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed with cold water.

  • Extract the aqueous filtrate with dichloromethane (3 x 50 mL).

  • Combine the collected solid with the organic extracts. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to isolate the 5-methoxy-3-nitroquinoline isomer.

Parameter Value
Starting Material5-methoxyquinoline
Key ReagentsHNO₃, H₂SO₄
Reaction Temperature0-10 °C
Reaction Time2.5 hours
Work-upQuenching on ice, neutralization, extraction
PurificationColumn Chromatography

Table 1: Summary of Reaction Parameters for the Synthesis of 5-Methoxy-3-nitroquinoline.

Part 2: Synthesis of this compound

Rationale and Mechanistic Insights

The second step is the reduction of the nitro group of 5-methoxy-3-nitroquinoline to a primary amine. A common and effective method for this transformation is the use of stannous chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl)[2]. The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which is subsequently protonated by the acid. This process is repeated until the nitro group is fully reduced to an amine. This method is generally high-yielding and tolerates a variety of functional groups. An alternative method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Experimental Protocol

Materials:

  • 5-Methoxy-3-nitroquinoline

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Sodium Hydroxide (NaOH) solution, 5M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-methoxy-3-nitroquinoline (2.0 g, 9.8 mmol) in ethanol (50 mL) in a round-bottom flask, add concentrated hydrochloric acid (20 mL).

  • Add stannous chloride dihydrate (11.0 g, 48.9 mmol) portion-wise to the stirred solution. The reaction is exothermic, and the addition should be controlled to maintain a manageable temperature.

  • After the addition is complete, heat the reaction mixture to 70 °C and stir for 3 hours. Monitor the reaction by TLC until the starting material is consumed. A similar reduction of 5-nitro-8-methoxyquinoline is achieved by heating on a water bath for 1 hour with tin dust and concentrated HCl[3].

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully neutralize the mixture by the slow addition of 5M sodium hydroxide solution until the pH is approximately 9-10. A precipitate of tin salts will form.

  • Extract the mixture with ethyl acetate (3 x 75 mL).

  • Wash the combined organic layers with water (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization or column chromatography if necessary.

Parameter Value
Starting Material5-methoxy-3-nitroquinoline
Key ReagentsSnCl₂·2H₂O, HCl
Reaction Temperature70 °C
Reaction Time3 hours
Work-upNeutralization, extraction
PurificationRecrystallization or Column Chromatography

Table 2: Summary of Reaction Parameters for the Synthesis of this compound.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point Analysis: To assess purity.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Stannous chloride is harmful if swallowed and can cause skin and eye irritation.

Troubleshooting

  • Low yield in nitration: Incomplete reaction or formation of multiple isomers. Optimize reaction time and temperature. Ensure efficient purification to isolate the desired isomer.

  • Incomplete reduction: The reaction may require a longer time or additional reducing agent. Monitor the reaction closely by TLC.

  • Difficult work-up after reduction: The precipitation of tin salts can make extraction difficult. Filtration of the precipitate before extraction may be helpful. Some sources suggest adding Celite to the reaction mixture before neutralization to aid in the filtration of tin salts.

Conclusion

The two-step protocol described provides a reliable method for the synthesis of this compound. The procedures are based on well-established chemical transformations and can be readily implemented in a standard organic chemistry laboratory. This versatile building block can be utilized in the development of novel compounds for various applications in drug discovery and materials science.

References

The Versatile Scaffold: 5-Methoxyquinolin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Moiety as a Privileged Structure in Drug Discovery

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its prevalence in a multitude of clinically approved drugs, spanning from antimalarials like quinine to modern anticancer agents, underscores its status as a "privileged scaffold."[2] This structural motif's ability to interact with a diverse array of biological targets is attributed to its unique electronic properties, hydrogen bonding capabilities, and the potential for extensive functionalization at various positions. The diverse pharmacological activities exhibited by quinoline derivatives include antimicrobial, anticancer, anti-inflammatory, and kinase inhibitory effects.[1][3]

Within this esteemed class of compounds, 5-Methoxyquinolin-3-amine emerges as a particularly intriguing starting point for drug discovery campaigns. Its structure, featuring a methoxy group at the 5-position and an amine at the 3-position, offers key handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the primary amine at the 3-position serves as a crucial vector for introducing a wide range of substituents to modulate biological activity and target engagement.[4] This application note will provide a comprehensive guide for researchers on the utilization of this compound as a versatile building block in medicinal chemistry research, complete with detailed protocols for its synthesis and evaluation in key biological assays.

Synthetic Strategy: A Proposed Route to this compound

Protocol 1: Proposed Synthesis of this compound

Step 1: Nitration of 5-Methoxyquinoline to Yield 5-Methoxy-3-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid (typically in a 1:1 ratio) to 0°C in an ice bath.

  • Addition of Starting Material: Slowly add 5-methoxyquinoline to the cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10°C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5°C for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 5-methoxy-3-nitroquinoline.

Step 2: Reduction of 5-Methoxy-3-nitroquinoline to this compound

  • Reaction Setup: Dissolve the 5-methoxy-3-nitroquinoline from the previous step in a suitable solvent, such as ethanol or acetic acid, in a round-bottom flask.

  • Addition of Reducing Agent: Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) or iron powder in the presence of an acid (e.g., hydrochloric acid), to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 60-80°C) for several hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and neutralize with a base, such as sodium hydroxide or sodium bicarbonate solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography or recrystallization.

Application in Anticancer Research: From Scaffold to Lead

The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[7] Derivatives of 5-methoxyquinoline have shown promise as inhibitors of various cancer-related targets, including the histone methyltransferase EZH2. The following sections provide protocols for evaluating the anticancer potential of novel this compound derivatives.

Experimental Workflow for Anticancer Drug Discovery

cluster_0 Initial Screening cluster_1 Lead Optimization cluster_2 Preclinical Development Start This compound Library Synthesis MTT MTT Cell Viability Assay (e.g., MCF-7, HCT116) Start->MTT Hit_ID Hit Identification (Potent & Selective Compounds) MTT->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADMET In vitro ADMET Profiling In_Vivo In Vivo Efficacy Studies (Xenograft Models) ADMET->In_Vivo Lead_Opt->ADMET Tox Toxicology Studies In_Vivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: A typical workflow for anticancer drug discovery starting from a this compound-based library.

Protocol 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Table 1: Representative Anticancer Activity of Quinoline Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)
Derivative AMCF-7 (Breast)5.2
Derivative BHCT116 (Colon)8.7
Derivative CA549 (Lung)12.1
Doxorubicin (Control)MCF-7 (Breast)0.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Application as Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Quinoline-based compounds have emerged as a significant class of kinase inhibitors.[3] Notably, derivatives of 5-methoxyquinoline have been investigated as inhibitors of EZH2, a histone methyltransferase with kinase-like activity.

Signaling Pathway: EZH2 in Cancer

EZH2 EZH2 (Histone Methyltransferase) H3K27me3 Histone H3 Lysine 27 Trimethylation (H3K27me3) EZH2->H3K27me3 catalyzes Gene_Repression Repression of Tumor Suppressor Genes H3K27me3->Gene_Repression Proliferation Increased Cell Proliferation & Survival Gene_Repression->Proliferation Inhibitor This compound Derivative Inhibitor->EZH2 inhibits

Caption: Simplified signaling pathway showing the role of EZH2 in cancer and its inhibition by a this compound derivative.

Protocol 3: In Vitro EZH2 Kinase Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against the EZH2 enzyme complex.

  • Reaction Mixture Preparation: In a 96-well or 384-well plate, prepare a reaction mixture containing recombinant EZH2 complex (EZH2/EED/SUZ12), a histone H3 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) as a methyl donor in an appropriate assay buffer.

  • Compound Addition: Add the this compound derivatives at various concentrations to the reaction wells. Include a vehicle control (DMSO) and a known EZH2 inhibitor as a positive control.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme complex and incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution, typically containing unlabeled SAM.

  • Detection: Transfer the reaction mixture to a filter plate and wash to remove unincorporated [³H]-SAM. Measure the radioactivity retained on the filter, which corresponds to the methylated histone H3 peptide, using a scintillation counter.

  • Data Analysis: Calculate the percentage of EZH2 inhibition for each compound concentration and determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold is crucial for optimizing biological activity and drug-like properties.

SAR Visualization

cluster_0 Modifications at 3-Amino Position cluster_1 Modifications at 5-Methoxy Position R1 R1 Substituent Aryl Aryl/Heteroaryl Groups: - Can enhance potency through  hydrophobic/pi-stacking interactions R1->Aryl Alkyl Alkyl Chains: - Modulate lipophilicity and  solubility R1->Alkyl Amide Amide Linkages: - Introduce H-bond donors/acceptors R1->Amide R2 R2 Substituent Demethylation Demethylation to Hydroxyl: - Can improve solubility and provide  a new H-bonding site R2->Demethylation Alkoxy Longer Alkoxy Chains: - Increase lipophilicity R2->Alkoxy

Caption: Key positions for SAR exploration on the this compound scaffold.

Table 2: Illustrative SAR for Anticancer Activity

Position of ModificationSubstituentEffect on ActivityRationale
3-AminoSmall alkyl groupsDecreasedSteric hindrance may disrupt binding.
3-AminoPhenyl ringIncreasedPotential for additional hydrophobic or pi-stacking interactions with the target protein.
3-AminoSubstituted phenyl (e.g., -F, -Cl)Further IncreasedElectron-withdrawing groups can alter the electronic properties and improve binding affinity.
5-MethoxyDemethylation to -OHVariableCan increase polarity and introduce a hydrogen bond donor, which may be favorable or unfavorable depending on the target's binding pocket.

Note: The SAR data presented is a generalized representation based on common trends observed in quinoline-based inhibitors and is for illustrative purposes.

Application in Antimicrobial Research

Quinoline derivatives have a long history as antimicrobial agents, with fluoroquinolones being a prominent class of antibiotics. The this compound scaffold can serve as a starting point for the development of novel antibacterial and antifungal compounds.

Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.[3]

  • Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound derivatives in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

This compound represents a valuable and versatile scaffold for medicinal chemistry research. Its amenability to chemical modification at key positions allows for the systematic design and synthesis of compound libraries with the potential for diverse biological activities. The protocols and application notes provided herein offer a comprehensive guide for researchers to explore the potential of this compound and its derivatives in the discovery of novel therapeutics for cancer, infectious diseases, and other conditions driven by aberrant kinase signaling. Through rigorous synthesis, screening, and SAR studies, this privileged scaffold can continue to contribute significantly to the advancement of modern drug discovery.

References

Application Notes and Protocols for Antibacterial Studies of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Promise of Quinolines and the Unexplored Potential of 5-Methoxyquinolin-3-amine

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent antibacterial action.[1][2] The urgent need for novel antimicrobial agents to combat rising multidrug resistance necessitates the exploration of new chemical entities. This compound, a distinct quinoline derivative, represents a promising yet underexplored candidate in this arena. While extensive research has been conducted on various quinoline compounds, specific data on the antibacterial properties and mechanism of action of this compound are not yet documented in peer-reviewed literature.[1]

These application notes provide a comprehensive guide for researchers to systematically investigate the antibacterial potential of this compound. The protocols detailed herein are based on established, internationally recognized methods for the evaluation of novel antimicrobial agents, particularly those belonging to the quinoline class.[3] By following these guidelines, researchers can generate robust and reproducible data to elucidate the compound's spectrum of activity, potency, and potential mechanisms of action.

Part 1: Foundational Knowledge and Preliminary Steps

Understanding the Compound: this compound

This compound is a heterocyclic aromatic organic compound with the chemical formula C₁₀H₁₀N₂O. It features a quinoline core structure with a methoxy group at the 5th position and an amine group at the 3rd position. The presence and position of these functional groups are critical as they can significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its biological activity. The amino group can act as a nucleophile, and both the nitrogen in the quinoline ring and the amino group can be protonated, influencing the compound's interaction with biological targets.[1]

Synthesis and Procurement

While several vendors supply this compound for research purposes, understanding its synthesis can provide insights into its chemical stability and potential impurities. A plausible synthetic route can be adapted from established methods for quinoline synthesis, such as the Skraup or Doebner-von Miller reactions, followed by functional group manipulations to introduce the methoxy and amino moieties at the desired positions. Researchers should ensure the purity of the compound through appropriate analytical techniques (e.g., NMR, HPLC, Mass Spectrometry) before initiating biological assays.

Essential Equipment and Reagents

A standard microbiology laboratory equipped for aseptic handling of bacterial cultures is required. Key equipment and reagents include:

  • Equipment:

    • Biosafety cabinet (Class II)

    • Autoclave

    • Incubator (37°C)

    • Shaking incubator

    • Spectrophotometer or microplate reader

    • Vortex mixer

    • pH meter

    • Calibrated micropipettes and sterile tips

    • 96-well microtiter plates (sterile, flat-bottom)

  • Reagents and Media:

    • This compound (high purity)

    • Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Mueller-Hinton Agar (MHA)

    • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

    • Bacterial strains (e.g., ATCC reference strains of Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)

    • Positive control antibiotics (e.g., Ciprofloxacin, Vancomycin)

    • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

    • 0.5 McFarland turbidity standard

Part 2: Core Antibacterial Susceptibility Testing Protocols

This section details the fundamental protocols for determining the antibacterial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is the gold standard for quantitative measurement of in vitro antibacterial activity.[3][4] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Causality Behind Experimental Choices:

  • Two-fold serial dilutions: This method allows for a precise determination of the MIC value over a defined concentration range.

  • CAMHB medium: This is the internationally standardized medium for susceptibility testing of most non-fastidious bacteria, ensuring reproducibility and comparability of results. The cation adjustment (calcium and magnesium) is crucial for the activity of certain classes of antibiotics.

  • 0.5 McFarland standard: This standardizes the initial bacterial inoculum to approximately 1-2 x 10⁸ CFU/mL, which is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the wells. This standardization is critical for the reproducibility of MIC results.

  • DMSO as a solvent: Many organic compounds like this compound have poor aqueous solubility. DMSO is a common solvent, but its final concentration must be kept low (typically ≤1%) to avoid inhibiting bacterial growth.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of this compound and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution.

  • Preparation of Microtiter Plates:

    • In a sterile 96-well plate, add 100 µL of sterile CAMHB to all wells except the first column.

    • In the first and second wells of each row to be tested, add 200 µL and 100 µL of CAMHB containing the desired starting concentration of the test compound, respectively. This is achieved by diluting the stock solution in CAMHB. For example, to achieve a starting concentration of 256 µg/mL, dilute the stock solution accordingly.

  • Serial Dilutions:

    • Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, mixing well, and then transferring 100 µL from the second well to the third, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.

    • Sterility Control: A well containing only CAMHB to check for contamination.

    • Solvent Control: A well containing CAMHB, the bacterial inoculum, and the highest concentration of DMSO used in the assay.

    • Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) to validate the assay.

  • Incubation:

    • Seal the plate (e.g., with a breathable membrane or lid) and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) compared to the growth control. This can be assessed visually or with a microplate reader.

Data Presentation:

The MIC values should be recorded in a clear and organized table.

Bacterial StrainGram StainThis compound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Staphylococcus aureus ATCC 29213PositiveTo be determinedExpected value
Escherichia coli ATCC 25922NegativeTo be determinedExpected value
Pseudomonas aeruginosa ATCC 27853NegativeTo be determinedExpected value
Enterococcus faecalis ATCC 29212PositiveTo be determinedExpected value
Protocol 2: Agar Disk Diffusion Assay

This is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to the test compound. It is often used as a preliminary screening method.[3][5]

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter) impregnated with a known amount of this compound (e.g., 10, 30 µg per disk). A stock solution in a volatile solvent like ethanol can be used to impregnate the disks, followed by solvent evaporation.

    • Aseptically place the impregnated disks on the surface of the inoculated MHA plate.

  • Controls:

    • A blank disk impregnated with the solvent only.

    • A disk with a standard antibiotic (e.g., Ciprofloxacin 5 µg).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading the Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Data Presentation:

Bacterial StrainThis compound (30 µ g/disk ) Zone of Inhibition (mm)Ciprofloxacin (5 µ g/disk ) Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213To be determinedExpected value
Escherichia coli ATCC 25922To be determinedExpected value

Part 3: Investigating the Mechanism of Action

Once the antibacterial activity of this compound is established, the next critical step is to investigate its mechanism of action. Quinolines are known to act through various mechanisms.[6]

Potential Mechanisms of Action for Quinolines
  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism for fluoroquinolones. These enzymes are essential for bacterial DNA replication, and their inhibition leads to cell death.[6][7]

  • Membrane Disruption: Some quinoline derivatives can intercalate into the bacterial membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Inhibition of Heme Polymerization: This is the primary mechanism of action for antimalarial quinolines like chloroquine, where the drug prevents the detoxification of heme in the parasite.[8] While this is specific to malaria parasites, related mechanisms affecting bacterial iron metabolism could be explored.

  • Generation of Reactive Oxygen Species (ROS): Some aminoquinolines are thought to exert their effect by producing ROS, which cause oxidative damage to cellular components.[9]

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the potential mechanism of action of this compound.

G MIC MIC Determination MBC MBC Determination MIC->MBC TimeKill Time-Kill Kinetics MBC->TimeKill DNA_Gyrase DNA Gyrase/Topoisomerase IV Assay TimeKill->DNA_Gyrase If bactericidal Membrane_Perm Membrane Permeability Assay (e.g., SYTOX Green) TimeKill->Membrane_Perm If rapid killing ROS_Detection ROS Detection Assay (e.g., DCFH-DA) TimeKill->ROS_Detection Macromolecule Macromolecular Synthesis Assay (DNA, RNA, Protein, Peptidoglycan) DNA_Gyrase->Macromolecule Morphology Microscopy (SEM/TEM) Membrane_Perm->Morphology ROS_Detection->Morphology

Caption: A logical workflow for elucidating the antibacterial mechanism of action.

Part 4: Conclusion and Future Directions

These application notes provide a foundational framework for the antibacterial evaluation of this compound. The provided protocols for MIC determination and agar diffusion are robust starting points for assessing its spectrum and potency. The proposed workflow for mechanism of action studies offers a systematic approach to understanding how this compound may exert its antibacterial effects. Given the rich history of quinolines in antimicrobial therapy, a thorough investigation of this compound is a scientifically meritorious endeavor. Future studies should also include cytotoxicity assays against mammalian cell lines to determine its therapeutic index and potential for further development as a novel antibacterial agent.

References

analytical techniques for 5-Methoxyquinolin-3-amine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Comprehensive Analytical Characterization of 5-Methoxyquinolin-3-amine

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound (C₁₀H₁₀N₂O), a key heterocyclic compound with significant potential in pharmaceutical development and materials science.[1] Targeted at researchers, scientists, and drug development professionals, this guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of each technique's applicability. We present an integrated workflow encompassing chromatographic and spectroscopic methods to confirm identity, assess purity, and elucidate the structure of this molecule, adhering to the highest standards of scientific integrity and regulatory compliance.

Introduction: The Significance of this compound

This compound belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds that form the backbone of numerous pharmaceuticals, including antimalarial, antibacterial, and anticancer agents.[1][2][3] The specific substitutions—a methoxy group at the 5-position and an amino group at the 3-position—impart unique electronic and steric properties that make it an attractive scaffold for medicinal chemistry and a valuable building block in organic synthesis.[1]

Given its potential therapeutic applications, rigorous analytical characterization is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and reproducibility in research and development.[4][5] This process, often termed impurity profiling, is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) to identify and quantify any component that is not the active pharmaceutical ingredient (API).[4][6] This guide establishes a robust, multi-technique framework for the complete characterization of this compound.

Integrated Analytical Workflow

A comprehensive analysis relies on the strategic integration of multiple analytical techniques. Chromatographic methods are first employed for separation and purity assessment, followed by spectroscopic methods for structural confirmation. This synergistic approach ensures that all aspects of the compound's identity, purity, and structure are unequivocally confirmed.

Integrated_Analytical_Workflow cluster_0 Phase 1: Purity & Separation cluster_2 Phase 3: Final Characterization Sample Bulk Sample (this compound) HPLC HPLC-UV/DAD (Purity Assessment) Sample->HPLC Primary Path GC_MS_Screening GC-MS (Volatile Impurities) Sample->GC_MS_Screening If required NMR NMR Spectroscopy (¹H, ¹³C, DEPT) HPLC->NMR Purified Factions or Bulk HRMS High-Resolution MS (Elemental Composition) HPLC->HRMS Data_Integration Data Integration & Final Report GC_MS_Screening->Data_Integration NMR->Data_Integration FTIR FT-IR Spectroscopy (Functional Groups) FTIR->Data_Integration UV_Vis UV-Vis Spectroscopy (Electronic Transitions) UV_Vis->Data_Integration HRMS->Data_Integration

Caption: Integrated workflow for the characterization of this compound.

Physicochemical & Reference Data Summary

A summary of essential data provides a quick reference for experimental design.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O[1]
Molecular Weight 174.20 g/mol [7]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Key Functional Groups Primary Aromatic Amine, Methoxy (Ether), Quinoline Ring[1]
UV Absorption Aromatic systems like quinoline typically absorb in the 200-400 nm range[3][8]

Chromatographic Techniques for Purity Assessment

Chromatography is the cornerstone of purity analysis, separating the main compound from synthesis by-products, starting materials, and degradation products.[5]

High-Performance Liquid Chromatography (HPLC)

Rationale: Reversed-phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile or thermally sensitive compounds like this compound.[9][10] Its polarity makes it ideally suited for separation on a non-polar C18 stationary phase with a polar mobile phase, offering high resolution and quantitative accuracy.[10]

Experimental Protocol: Purity Determination by RP-HPLC

  • Instrumentation:

    • HPLC system equipped with a UV or Diode Array Detector (DAD).

    • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water, HPLC grade.

    • Mobile Phase B: 0.1% Acetonitrile, HPLC grade.

    • Scientist's Note: The addition of formic acid improves peak shape by ensuring the amine functional group is protonated, reducing tailing.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter to remove particulates before injection.

  • Chromatographic Conditions:

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (or DAD scan 200-400 nm)
Gradient Program 10% B to 90% B over 20 minutes, hold for 3 min, return to initial conditions
  • Data Interpretation:

    • The purity is calculated using the area percent method from the resulting chromatogram. The main peak's area is expressed as a percentage of the total area of all observed peaks.

    • A Diode Array Detector (DAD) is highly recommended as it can assess peak purity by comparing UV spectra across a single peak, helping to identify co-eluting impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds, such as residual solvents or volatile impurities.[11][12] For a compound like this compound, direct analysis can be challenging due to its polarity and relatively low volatility. However, it is an essential technique for identifying impurities that HPLC might miss. Derivatization may be required to increase volatility and prevent peak tailing caused by the primary amine group.[13][14]

Experimental Protocol: Volatile Impurity Screening

  • Instrumentation:

    • Gas chromatograph with a capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm).

    • Mass Spectrometer detector (Electron Ionization - EI).

  • Sample Preparation:

    • Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of ~1 mg/mL.

    • Derivatization (Optional but Recommended): If peak tailing is severe, a silylation agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to derivatize the primary amine, making it more volatile and less polar.

  • GC-MS Conditions:

ParameterValue
Injector Temperature 270 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium, constant flow ~1.2 mL/min
Oven Program 60 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Scan Range 40 - 500 m/z
  • Data Interpretation:

    • Identify peaks by comparing their mass spectra against established libraries (e.g., NIST). The molecular ion (M⁺) and fragmentation pattern provide a fingerprint for identification.

Spectroscopic Techniques for Structural Elucidation

Once purity is established, spectroscopic techniques are used to confirm that the chemical structure is correct.[15][16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[2][17] ¹H NMR reveals the number and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher for better resolution).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Scientist's Note: DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amine protons (-NH₂) are less likely to exchange, appearing as a broader signal.

  • Data Acquisition & Interpretation:

    • ¹H NMR: Expect signals for the aromatic protons on the quinoline ring, a singlet for the methoxy (-OCH₃) protons, and a signal for the amine (-NH₂) protons. The chemical shifts (δ), integration values, and coupling patterns (J-coupling) are used to assign each proton to its position in the structure. Based on similar quinoline structures, the methoxy protons should appear around δ 3.8-4.0 ppm.[18]

    • ¹³C NMR: Expect distinct signals for each of the 10 carbon atoms in the molecule. The chemical shifts will differentiate between aromatic carbons, the methoxy carbon, and the carbons bonded to nitrogen. Spectral databases for similar compounds like 5-methoxyquinoline can aid in assignments.[19][20]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[16][21] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, FT-IR can quickly confirm the presence of the key amine and ether groups.

Experimental Protocol: FT-IR Analysis

  • Instrumentation:

    • FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition & Interpretation:

    • Collect the spectrum from 4000 to 400 cm⁻¹.

    • Expected Characteristic Absorptions: [22][23][24]

      • N-H Stretch (Amine): Two distinct, sharp-to-medium bands around 3400-3300 cm⁻¹ (asymmetric and symmetric stretching of a primary amine).

      • C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from -OCH₃).

      • N-H Bend (Amine): A band in the 1650-1580 cm⁻¹ region.

      • C=C and C=N Stretch (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region.

      • C-O Stretch (Ether): A strong, characteristic band in the 1275-1200 cm⁻¹ (aromatic ether) region.

      • C-N Stretch (Aromatic Amine): A band in the 1335-1250 cm⁻¹ region.

Caption: Key FT-IR vibrational modes for this compound.

UV-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for compounds with conjugated systems like the quinoline ring.[17][25] It is often used to determine an appropriate wavelength for HPLC detection and can serve as a characteristic fingerprint of the compound.

Experimental Protocol: UV-Vis Analysis

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~5-10 µg/mL) in a UV-transparent solvent like ethanol or methanol.

    • Use the same solvent as a blank for baseline correction.

  • Data Acquisition & Interpretation:

    • Scan the sample from 200 to 500 nm.

    • The resulting spectrum will show one or more absorbance maxima (λₘₐₓ). The positions and relative intensities of these peaks are characteristic of the quinoline chromophore and can be used for identity confirmation and quantitative analysis via a calibration curve.

Conclusion

The analytical characterization of this compound requires a multi-faceted approach that combines the separation power of chromatography with the structural elucidation capabilities of spectroscopy. The protocols outlined in this guide provide a robust framework for confirming the identity, purity, and structure of this important molecule. By understanding the rationale behind each technique, researchers can confidently generate the high-quality, reliable data necessary to advance their work in drug discovery and chemical synthesis.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, reliable, and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 5-Methoxyquinolin-3-amine. This protocol is designed for researchers, scientists, and professionals in drug development who require an accurate and precise method for the quantification of this quinoline derivative. The method utilizes reverse-phase chromatography with UV detection, a widely accessible and robust technique. The causality behind the selection of chromatographic parameters is explained in detail, and the protocol is designed as a self-validating system, adhering to the principles of scientific integrity and trustworthiness.

Introduction and Scientific Rationale

This compound (C₁₀H₁₀N₂O, Molar Mass: 174.20 g/mol ) is a quinoline derivative with potential applications in pharmaceutical development and as a chemical probe due to its biological activities, which may include antimicrobial and anticancer properties.[1] Accurate quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments.

High-performance liquid chromatography (HPLC) is the premier analytical technique for the separation and quantification of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[2][3] A reverse-phase HPLC method is proposed here, as it is well-suited for the analysis of moderately polar aromatic compounds like this compound.

Physicochemical Properties and their Chromatographic Implications

To develop a robust HPLC method, understanding the physicochemical properties of the analyte is paramount. While experimental data for this compound is limited, we can infer its behavior based on structurally similar compounds and predictive models.

  • pKa (Predicted): The predicted pKa of the structurally related 5-Methoxyquinolin-8-amine is approximately 3.98.[4] This suggests that the quinoline nitrogen in this compound is basic and will be protonated at a pH below this value. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled to maintain the analyte in a single ionic state. An acidic mobile phase (pH ~3) is therefore recommended to ensure the amine is fully protonated.

  • UV Absorbance: Aromatic amines, including quinoline derivatives, are known to absorb UV light. The lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring, typically resulting in a UV absorption maximum (λmax) at wavelengths suitable for UV detection.[7] For other quinoline derivatives, detection wavelengths between 280 nm and 350 nm have been reported.[7] A UV scan of a standard solution is necessary to determine the precise λmax for optimal sensitivity.

Chromatographic Strategy

Based on the above considerations, a reverse-phase HPLC method using a C18 column and a mobile phase consisting of an acetonitrile/water gradient with an acidic buffer is the most logical starting point. This approach provides excellent resolving power for a wide range of analytes and is a staple in pharmaceutical analysis. The acidic buffer will control the ionization of the amine functional group, leading to symmetrical peak shapes and reproducible retention times.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the HPLC analysis of this compound.

Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (or Trifluoroacetic acid, HPLC grade)

  • Methanol (HPLC grade, for cleaning)

Instrumentation and Chromatographic Conditions
ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD) or UV detector.A standard, reliable HPLC system is sufficient for this method.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters SunFire C18)C18 columns provide excellent retention and selectivity for aromatic amines. A 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure the analyte is fully protonated, leading to good peak shape and retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reverse-phase HPLC, offering good solvating power and low viscosity.
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-25 min: 10% BA gradient elution is recommended to ensure elution of the analyte with a good peak shape and to clean the column of any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detection Wavelength To be determined by UV scan (start at 285 nm)The optimal wavelength should be determined by running a UV-Vis spectrum of the analyte to find the λmax for maximum sensitivity.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase A to concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

  • Sample Preparation: The sample preparation will depend on the matrix. For drug substance analysis, dissolve the sample in the mobile phase A to a final concentration within the calibration range. For drug product analysis, an extraction step may be necessary.

Method Validation Protocol

To ensure the trustworthiness and reliability of the analytical method, it must be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2).

System Suitability

Before any sample analysis, the performance of the HPLC system must be verified.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) 0.8 - 1.5
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area (n=6) ≤ 2.0%
Validation Parameters and Acceptance Criteria
ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The peak for this compound should be well-resolved from any impurities or excipients, and the peak purity should be confirmed using a DAD.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.A linear regression of the calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results obtained by the method to the true value.The percent recovery of the analyte spiked into a placebo should be between 98.0% and 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.The RSD for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1, with acceptable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The system suitability parameters should be met when small changes are made to the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).

Visualization of Workflows

HPLC Method Development Workflow

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Initial Method Development cluster_2 Method Optimization cluster_3 Method Validation A Physicochemical Properties (pKa, logP, UV λmax) B Column Selection (C18, 4.6x150mm, 5µm) A->B Guides C Mobile Phase Selection (ACN/H2O with Acidic Buffer) B->C D Detector Wavelength (Determine λmax) C->D E Gradient Optimization D->E F Flow Rate & Temperature E->F G ICH Q2(R2) Guidelines F->G Final Method

Caption: A logical workflow for the development of the HPLC method.

Method Validation Workflow

Method_Validation Start Start Validation SystemSuitability System Suitability Check Start->SystemSuitability Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End SystemSuitability->Specificity

Caption: The validation process follows a structured, sequential approach.

Troubleshooting

IssuePotential CauseRecommended Solution
Poor Peak Shape (Tailing) - Mobile phase pH is too close to the analyte's pKa.- Column degradation.- Ensure the mobile phase pH is at least 2 units below the pKa.- Use a new column or a column with a different stationary phase (e.g., a base-deactivated column).
Inconsistent Retention Times - Fluctuations in column temperature.- Inconsistent mobile phase composition.- Ensure the column oven is functioning correctly.- Prepare fresh mobile phase daily and ensure proper mixing.
Low Sensitivity - Incorrect detection wavelength.- Determine the λmax of this compound using a DAD and set the detector to that wavelength.
Ghost Peaks - Contamination in the mobile phase or sample.- Use high-purity solvents and freshly prepared mobile phase.- Filter all samples and mobile phases.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the HPLC analysis of this compound. By following the detailed methodology and validation procedures, researchers and drug development professionals can achieve accurate, precise, and reliable quantitative results. The emphasis on the rationale behind experimental choices and the inclusion of a troubleshooting guide aim to empower the user to successfully implement and adapt this method for their specific needs.

References

Application Note & Protocol: High-Purity Isolation of 5-Methoxyquinolin-3-amine via Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust methodology for the purification of 5-Methoxyquinolin-3-amine, a key intermediate in pharmaceutical research and development, utilizing automated flash column chromatography. As a basic aromatic amine, this compound presents unique challenges during silica gel chromatography, including peak tailing and potential irreversible adsorption. This protocol addresses these issues by employing a modified mobile phase and optimized gradient conditions to ensure high purity and recovery. This document provides researchers, scientists, and drug development professionals with a validated, step-by-step protocol, grounded in chromatographic theory and supported by practical expertise, to achieve efficient and reproducible purification.

Introduction: The Purification Challenge of Aromatic Amines

This compound is a valuable building block in medicinal chemistry, with its quinoline scaffold being a core component of various bioactive molecules.[1] The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate structural elucidation, and impact the biological activity and safety of the final drug candidates.[2][3]

The primary challenge in the purification of this compound by column chromatography lies in its basic amino group. The lone pair of electrons on the nitrogen atom readily interacts with the acidic silanol groups (Si-OH) on the surface of standard silica gel, the most common stationary phase.[4] This acid-base interaction can result in significant peak tailing, poor separation, and in severe cases, complete retention of the compound on the column.[4][5]

To overcome these challenges, this protocol employs a strategy of adding a small percentage of a basic modifier, triethylamine (TEA), to the mobile phase. The TEA acts as a competitive base, neutralizing the acidic sites on the silica surface and minimizing the undesirable interactions with the analyte, thereby promoting symmetrical peak shapes and improving recovery.[6]

Materials and Methods

Equipment and Consumables
  • Automated Flash Chromatography System (e.g., Teledyne ISCO CombiFlash®, Biotage® Selekt)

  • Pre-packed Silica Gel Flash Column (particle size 40-63 µm)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm and 366 nm)

  • Rotary Evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • Syringes and needles

Reagents and Solvents
  • Crude this compound

  • Silica gel (for dry loading)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Triethylamine (TEA), ≥99.5%

Safety Precautions: this compound and its solutions should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8][9][10] Review the Safety Data Sheet (SDS) for all chemicals before use.

Pre-Purification: Thin Layer Chromatography (TLC) Optimization

Prior to scaling up to column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[11][12] This will ensure good separation between the target compound and any impurities.

TLC Protocol
  • Prepare TLC Chambers: Line two separate TLC chambers with filter paper and add two different solvent systems for evaluation:

    • System A: 95:5 Dichloromethane/Methanol

    • System B: 70:30 Hexane/Ethyl Acetate

  • Prepare Modified Mobile Phase: In a small beaker, prepare a 95:5:0.5 mixture of Dichloromethane/Methanol/Triethylamine.

  • Spot the TLC Plate: Dissolve a small amount of the crude this compound in a minimal amount of DCM. Using a capillary tube, spot the solution onto three lanes of a TLC plate.

  • Develop the TLC Plates: Place one plate in the chamber with System A and another in the chamber with the modified mobile phase. Allow the solvent front to travel up the plate.

  • Visualize the Results: After development, visualize the plates under a UV lamp at 254 nm.[13] The ideal solvent system will show the spot for this compound with a retention factor (Rf) between 0.2 and 0.4, and clear separation from other spots. The addition of TEA should result in a more defined spot with less streaking compared to the unmodified system.[13]

Parameter Description
Stationary Phase Silica Gel 60 F254 TLC Plates
Mobile Phase (Eluent) Dichloromethane/Methanol with 0.5% Triethylamine
Target Rf Value 0.2 - 0.4
Visualization UV light at 254 nm

Detailed Protocol: Automated Flash Column Chromatography

This protocol assumes the use of an automated flash chromatography system with UV detection.

Sample Preparation (Dry Loading)
  • Weigh the crude this compound.

  • In a round-bottom flask, dissolve the crude material in a minimal amount of dichloromethane.

  • Add silica gel (approximately 2-3 times the weight of the crude material) to the solution.

  • Concentrate the slurry on a rotary evaporator until a fine, free-flowing powder is obtained. This is the dry-loaded sample.

Column Equilibration
  • Select a pre-packed silica gel column of an appropriate size for the amount of crude material.

  • Install the column on the flash chromatography system.

  • Equilibrate the column with the initial mobile phase composition (e.g., 100% Dichloromethane with 0.5% TEA) for at least 2-3 column volumes.

Chromatographic Run
  • Load the Sample: Transfer the dry-loaded sample into an appropriate cartridge and place it at the head of the column.

  • Set Up the Gradient: Program the flash system with a linear gradient based on the TLC optimization. A typical gradient would be from 100% Dichloromethane (containing 0.5% TEA) to 95:5 Dichloromethane/Methanol (containing 0.5% TEA) over 10-15 column volumes.

  • Detection: Set the UV detector to monitor at a wavelength where the compound has strong absorbance (typically around 254 nm for aromatic compounds).

  • Fraction Collection: Set the fraction collector to collect fractions based on the UV signal (peak detection).

  • Initiate the Run: Start the purification run.

Post-Purification
  • Analyze Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine and Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

  • Characterization: Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).

Workflow and Troubleshooting

Purification_Workflow Figure 1: Purification Workflow for this compound cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Optimization (DCM/MeOH/TEA) DryLoad Dry Load Sample (Crude + Silica Gel) TLC->DryLoad Optimal solvent system Equilibrate Column Equilibration (Initial Mobile Phase) DryLoad->Equilibrate Run Gradient Elution (Automated System) Equilibrate->Run Load Sample Collect Fraction Collection (UV Detection) Run->Collect Analyze TLC Analysis of Fractions Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify pure fractions Evaporate Solvent Evaporation Combine->Evaporate Characterize Characterization (NMR, LC-MS) Evaporate->Characterize Final Product

Caption: Workflow for the purification of this compound.

Problem Potential Cause Solution
Peak Tailing Insufficient TEA in the mobile phase; strong interaction with silica.Increase the concentration of TEA to 1-2%. Consider using an amine-functionalized silica column.[4][5]
Poor Separation Inappropriate mobile phase polarity.Re-optimize the gradient using TLC. A shallower gradient may improve resolution.
No Compound Eluting Mobile phase is not polar enough.Increase the percentage of methanol in the mobile phase.[13]
Compound Elutes with Solvent Front Mobile phase is too polar.Decrease the initial percentage of methanol in the gradient.[13]

Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the purification of this compound by automated flash column chromatography. The key to success lies in the preliminary TLC optimization and the use of a basic modifier to counteract the acidic nature of the silica gel stationary phase. By following this detailed guide, researchers can consistently obtain high-purity material, which is crucial for the advancement of drug discovery and development programs.

References

Application Notes and Protocols for the Derivatization of 5-Methoxyquinolin-3-amine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 5-Methoxyquinolin-3-amine, a versatile scaffold for the development of probes and ligands for a variety of bioassays. The primary amino group at the 3-position serves as a key functional handle for the introduction of various reporter tags and affinity labels. This document outlines step-by-step procedures for the synthesis of biotinylated and fluorescently labeled derivatives of this compound. Furthermore, it details protocols for the immobilization of this quinoline derivative onto solid supports, enabling its use in high-throughput screening and affinity-based applications. These methodologies are designed to empower researchers, scientists, and drug development professionals to effectively utilize this compound as a valuable tool in their research endeavors, including kinase inhibitor screening, cytotoxicity assays, and pull-down experiments.

Introduction: The Quinoline Scaffold in Biological Research

Quinoline and its derivatives have garnered significant attention in medicinal chemistry and chemical biology due to their broad spectrum of pharmacological activities.[1] These heterocyclic compounds are integral to the structure of numerous natural products and synthetic drugs, exhibiting anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of the quinoline scaffold allows for extensive functionalization, enabling the modulation of its biological activity and the development of novel therapeutic agents and research tools.[3][4]

This compound, in particular, presents a strategic starting point for the synthesis of customized molecular probes. The electron-donating methoxy group can influence the electronic properties of the quinoline ring system, while the primary amine at the 3-position offers a readily accessible site for chemical modification. This unique combination of features makes it an attractive molecule for derivatization and subsequent application in a wide array of bioassays.

This guide will focus on three key derivatization strategies that expand the utility of this compound in biological research:

  • Biotinylation: For use in affinity-based assays such as pull-downs and protein interaction studies.

  • Fluorescent Labeling: To enable visualization and quantification in fluorescence microscopy, flow cytometry, and other fluorescence-based assays.

  • Immobilization: For the creation of affinity matrices used in high-throughput screening and target identification.

Derivatization Strategies and Protocols

The primary amino group of this compound is a nucleophile that can readily react with various electrophilic reagents. The following protocols are optimized for the efficient and specific derivatization of this compound.

Biotinylation via N-Hydroxysuccinimide (NHS) Ester Chemistry

Biotinylation is a widely used technique for labeling small molecules to facilitate their detection and purification through the high-affinity interaction between biotin and streptavidin or avidin.[5] The use of NHS-activated biotin reagents allows for the formation of a stable amide bond with the primary amine of this compound.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization A Dissolve this compound in anhydrous DMF C Combine reactants Add triethylamine (TEA) A->C B Dissolve NHS-Biotin in anhydrous DMF B->C D Incubate at room temperature (2-4 hours) C->D E Remove solvent in vacuo D->E F Purify by column chromatography (Silica gel, DCM/MeOH gradient) E->F G Confirm product by LC-MS and NMR F->G

Caption: Workflow for the biotinylation of this compound.

Materials:

  • This compound

  • NHS-Biotin (N-Hydroxysuccinimidyl-biotin)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Preparation of Reactants:

    • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF.

    • In a separate container, dissolve NHS-Biotin (1.1 equivalents) in anhydrous DMF.

  • Reaction:

    • To the solution of this compound, add the NHS-Biotin solution dropwise while stirring.

    • Add triethylamine (2 equivalents) to the reaction mixture to act as a base.[6]

    • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Purification:

    • Once the reaction is complete, remove the DMF under reduced pressure.

    • The crude product is then purified by silica gel column chromatography using a DCM/MeOH gradient to yield the pure biotinylated product.

  • Characterization:

    • The identity and purity of the final product should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Compound Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
This compound174.20175.09
N-(5-methoxyquinolin-3-yl)biotinamide400.49401.18

Table 1: Expected molecular weights and mass spectrometry data.

Fluorescent Labeling with Fluorescein Isothiocyanate (FITC)

Fluorescent labeling enables the direct visualization and quantification of molecules in various biological assays.[7] Fluorescein isothiocyanate (FITC) is a commonly used reagent that reacts with primary amines to form a stable thiourea linkage, imparting the bright green fluorescence of fluorescein to the target molecule.[8][9]

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification cluster_3 Characterization A Dissolve this compound in carbonate buffer (pH 9.0) C Add FITC solution dropwise to the amine solution A->C B Prepare fresh FITC solution in anhydrous DMSO B->C D Incubate in the dark at 4°C overnight C->D E Remove unreacted FITC by gel filtration (e.g., Sephadex G-25) D->E F Determine labeling efficiency by UV-Vis spectroscopy E->F G Confirm conjugation by Mass Spectrometry F->G

Caption: Workflow for fluorescently labeling this compound.

Materials:

  • This compound

  • Fluorescein isothiocyanate (FITC), Isomer I

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Gel filtration column (e.g., Sephadex G-25)

Procedure:

  • Preparation of Reactants:

    • Dissolve this compound in 0.1 M carbonate-bicarbonate buffer (pH 9.0) to a final concentration of 1-2 mg/mL. The basic pH is crucial for the deprotonation of the primary amine, enhancing its reactivity.[9][10]

    • Immediately before use, prepare a 1 mg/mL solution of FITC in anhydrous DMSO.[8]

  • Reaction:

    • Slowly add the FITC solution to the stirred solution of this compound. A molar excess of FITC (e.g., 5-10 fold) is typically used to ensure efficient labeling.

    • Incubate the reaction mixture in the dark (to prevent photobleaching of the fluorescein) at 4°C overnight with gentle stirring.[8]

  • Purification:

    • Separate the fluorescently labeled product from unreacted FITC and by-products using a gel filtration column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). The larger, labeled molecule will elute first.

  • Characterization:

    • The degree of labeling can be estimated using UV-Vis spectrophotometry by measuring the absorbance at the respective maxima for fluorescein (~495 nm) and the quinoline derivative.

    • The final product should be characterized by mass spectrometry to confirm the covalent conjugation.[11]

Compound Excitation Max (nm) Emission Max (nm)
Fluorescein~495~520
Fluorescein-labeled this compound~495~520

Table 2: Spectroscopic properties of the fluorescently labeled product.

Immobilization on Solid Supports

Immobilizing small molecules on solid supports is a powerful technique for high-throughput screening of compound libraries and for affinity purification of target proteins.[12] NHS-activated agarose or magnetic beads are commonly used for the covalent attachment of amine-containing ligands.[2][13]

G cluster_0 Bead Preparation cluster_1 Ligand Preparation cluster_2 Coupling Reaction cluster_3 Blocking and Washing A Wash NHS-activated beads with anhydrous DMF C Incubate beads with ligand solution (2-4 hours at RT or overnight at 4°C) A->C B Dissolve this compound in coupling buffer (e.g., PBS, pH 7.4) B->C D Block unreacted NHS groups with ethanolamine or Tris buffer C->D E Wash beads extensively to remove unbound ligand and blocking agent D->E

Caption: Workflow for the immobilization of this compound.

Materials:

  • NHS-activated agarose beads

  • This compound

  • Coupling buffer (e.g., 0.1 M PBS, pH 7.4)

  • Blocking buffer (e.g., 1 M ethanolamine, pH 8.0 or 0.1 M Tris-HCl, pH 8.0)

  • Wash buffer (e.g., PBS with 0.5 M NaCl)

Procedure:

  • Bead Preparation:

    • Wash the required amount of NHS-activated agarose beads with ice-cold 1 mM HCl to remove preservatives and hydrolyze any partially reacted NHS groups.[1]

    • Equilibrate the beads with the coupling buffer.

  • Ligand Coupling:

    • Dissolve this compound in the coupling buffer at a desired concentration (typically 1-10 mg/mL).

    • Add the ligand solution to the equilibrated beads and incubate with gentle mixing for 2-4 hours at room temperature or overnight at 4°C.[1]

  • Blocking:

    • After the coupling reaction, centrifuge the beads and remove the supernatant (which can be used to determine coupling efficiency).

    • Resuspend the beads in the blocking buffer and incubate for at least 2 hours at room temperature to quench any unreacted NHS esters.[1]

  • Washing:

    • Wash the beads extensively with alternating high and low pH buffers (e.g., acetate buffer pH 4.0 and Tris buffer pH 8.0) followed by the wash buffer to remove non-covalently bound ligand.

    • The beads are now ready for use in affinity-based assays and can be stored in a suitable buffer containing a bacteriostatic agent (e.g., 20% ethanol) at 4°C.

Applications in Bioassays

The derivatized forms of this compound can be employed in a variety of bioassays to probe biological systems.

Pull-Down Assays with Biotinylated this compound

Biotinylated this compound can be used as a "bait" molecule to identify and isolate interacting proteins from complex biological samples like cell lysates.[14]

General Protocol:

  • Incubate the biotinylated quinoline derivative with the cell lysate.

  • Add streptavidin-coated magnetic or agarose beads to capture the biotinylated probe and any interacting proteins.

  • Wash the beads to remove non-specific binders.

  • Elute the bound proteins.

  • Identify the eluted proteins by mass spectrometry or Western blotting.

Troubleshooting Non-Specific Binding:

  • Pre-clearing the lysate: Incubate the lysate with streptavidin beads alone before adding the biotinylated probe to remove proteins that bind non-specifically to the beads.[4]

  • Optimize washing conditions: Increase the salt concentration or add a mild detergent to the wash buffers to disrupt weak, non-specific interactions.

  • Blocking: Use blocking agents like BSA or casein in the binding and wash buffers.[3]

Kinase Inhibitor Screening

Many quinoline derivatives have been identified as potent kinase inhibitors.[13][15][16] Derivatized this compound can be used in various kinase assay formats.

  • Fluorescence-Based Assays: A fluorescently labeled quinoline derivative can be used in binding assays (e.g., fluorescence polarization) to screen for compounds that compete for the same binding site on a kinase.

  • Affinity-Based Screening: Immobilized this compound can be used to screen compound libraries for molecules that bind to the same allosteric or active site.[5]

General Kinase Assay Considerations:

  • Enzyme Purity: Use highly purified kinase preparations to avoid confounding results from contaminating activities.[17]

  • ATP Concentration: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors.

  • Assay Controls: Include appropriate positive and negative controls to ensure assay robustness and to calculate metrics like the Z'-factor.[17]

Cell-Based Assays and High-Throughput Screening

The cytotoxic and anti-proliferative activities of novel quinoline derivatives can be assessed in cell-based assays.[2][14] High-throughput screening (HTS) of quinoline libraries can be performed using automated liquid handling and plate-based readouts.[12]

  • Cytotoxicity Assays (e.g., MTT, CellTiter-Glo®): These assays measure cell viability and can be used to identify compounds with anti-cancer properties.

  • High-Content Imaging: Fluorescently labeled quinoline derivatives can be used to study their subcellular localization and effects on cellular morphology.

Conclusion

This compound is a valuable and versatile chemical entity for the development of molecular probes for bioassays. The straightforward derivatization of its primary amino group allows for the introduction of a wide range of functionalities, including affinity tags and fluorescent reporters. The protocols and application notes provided in this guide are intended to serve as a comprehensive resource for researchers seeking to leverage the potential of this quinoline derivative in their drug discovery and chemical biology research. By following these detailed methodologies, scientists can effectively synthesize and utilize derivatized this compound to investigate complex biological processes and identify novel therapeutic leads.

References

Application Notes and Protocols: The Strategic Use of 5-Methoxyquinolin-3-amine as a Versatile Building Block for Complex Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are prevalent in a wide array of biologically active compounds, including the historic antimalarial quinine and modern kinase inhibitors for cancer therapy.[1][2][3] Within this privileged class of heterocycles, 5-Methoxyquinolin-3-amine emerges as a particularly valuable and strategic building block. Its unique trifunctional nature—a nucleophilic amino group at the 3-position, an electron-donating methoxy group at the 5-position, and the inherent aromaticity of the quinoline core—provides a powerful platform for the synthesis of diverse and complex heterocyclic systems.[1]

The 3-amino group serves as a versatile synthetic handle, enabling regioselective functionalization through a variety of well-established chemical transformations.[1] This allows for the precise and controlled elaboration of the quinoline core into more complex, often polycyclic, structures. The 5-methoxy group, by modulating the electronic properties of the quinoline ring system, can influence reaction outcomes and often enhances the biological activity of the resulting molecules. This guide provides in-depth application notes and detailed protocols for leveraging this compound in the synthesis of high-value heterocyclic scaffolds, with a focus on methodologies relevant to drug discovery and development professionals.

Application Note 1: Synthesis of Pyrazolo[4,3-c]quinolines as Potent Kinase Inhibitors

Scientific Rationale: The pyrazolo[4,3-c]quinoline scaffold is a recognized "pharmacophore of interest" that has demonstrated significant potential as a modulator of various protein kinases.[4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers and inflammatory diseases.[5][6] The fusion of a pyrazole ring onto the quinoline core creates a rigid, planar system capable of forming key interactions within the ATP-binding site of many kinases.[7] this compound is an ideal precursor for these structures, as the 3-amino group can be readily converted into a pyrazole ring through condensation and cyclization strategies.

General Synthetic Workflow: A common and effective method involves the diazotization of the 3-amino group, followed by a reductive cyclization or condensation with a 1,3-dicarbonyl equivalent to form the fused pyrazole ring. This approach provides a modular and efficient route to a library of substituted pyrazolo[4,3-c]quinolines.[8]

A This compound B Step 1: Diazotization (NaNO₂, HCl) A->B Reagents C Quinoline-3-diazonium Salt (Intermediate) B->C Forms D Step 2: Reductive Cyclization (e.g., with SnCl₂ then Ethyl Acetoacetate) C->D Reacts with E Substituted Pyrazolo[4,3-c]quinoline D->E Yields

Caption: Synthetic workflow for Pyrazolo[4,3-c]quinolines.

Detailed Protocol: Synthesis of 5-Methoxy-1H-pyrazolo[4,3-c]quinolin-3-amine Derivative

This protocol is a representative example adapted from established methodologies for the synthesis of pyrazolo[4,3-c]quinoline derivatives.[8][9]

Materials:

  • This compound (1.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂) (1.1 eq)

  • Tin(II) Chloride Dihydrate (SnCl₂) (3.0 eq)

  • Substituted Aniline (e.g., 4-hydroxyaniline) (1.2 eq)

  • Ethanol (EtOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Diazotization: In a round-bottom flask cooled to 0-5 °C in an ice-salt bath, suspend this compound (1.0 eq) in a mixture of concentrated HCl and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to form the diazonium salt intermediate.

  • Cyclization and Coupling: In a separate flask, dissolve the substituted aniline (1.2 eq) and tin(II) chloride dihydrate (3.0 eq) in ethanol.

  • Slowly add the freshly prepared diazonium salt solution to the tin(II) chloride/aniline mixture at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring progress by TLC.

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue carefully with a saturated NaHCO₃ solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired pyrazolo[4,3-c]quinoline derivative.

Data Presentation:

EntryAryl Halide/Amine PartnerYield (%)Reference
12-Methoxyaniline69%[9]
23-Acetylaniline84%[9]
34-Hydroxylaniline~75% (Potent Inhibitor)[9]
44-Aminobenzoic acid~80% (Potent Inhibitor)[9]

Application Note 2: Diastereoselective Synthesis of Fused Polycycles via the Pictet-Spengler Reaction

Scientific Rationale: The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that forms a new ring by cyclizing a β-arylethylamine onto an aldehyde or ketone.[10][11] This reaction is a cornerstone of natural product synthesis, enabling the construction of complex tetrahydroisoquinoline and tetrahydro-β-carboline alkaloids.[12][13] By first modifying this compound to introduce a β-ethanolic side chain, it becomes a suitable substrate for a Pictet-Spengler cyclization. The electron-donating methoxy group and the electron-rich quinoline system facilitate the key intramolecular electrophilic aromatic substitution step, which is often rate-determining.[10][11]

General Synthetic Workflow: This strategy typically involves a two-step sequence. First, the 3-amino group is functionalized to create the necessary β-quinolylethylamine intermediate. Second, this intermediate undergoes the Pictet-Spengler condensation with a carbonyl compound.

cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Pictet-Spengler Reaction A This compound B Alkylation / Acylation (e.g., with bromoacetyl bromide, followed by reduction) A->B C β-Quinolylethylamine Intermediate B->C E Acid-Catalyzed Condensation & Cyclization C->E D Carbonyl Compound (e.g., Aldehyde R-CHO) D->E F Fused Tetracyclic Product E->F G Pd0 L₂Pd(0) PdII_1 L₂(Ar)Pd(II)-X Pd0->PdII_1 Oxidative Addition (+ Ar-X) PdII_2 [L₂(Ar)Pd(II)-NHR']⁺X⁻ PdII_1->PdII_2 Ligand Exchange (+ HNR') PdII_3 L₂(Ar)Pd(II)-NR' PdII_2->PdII_3 Deprotonation (- Base-H⁺X⁻) PdII_3->Pd0 Reductive Elimination Product Ar-NR' PdII_3->Product

References

Application Notes and Protocols for the Scalable Production of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the scalable synthesis of 5-Methoxyquinolin-3-amine, a valuable building block for drug discovery and development. The presented methodology is based on a robust and efficient two-step synthetic sequence: the regioselective nitration of 5-methoxyquinoline followed by the catalytic reduction of the resulting nitroquinoline intermediate. This document is intended for researchers, chemists, and process development scientists, offering in-depth procedural details, scale-up considerations, and safety protocols to ensure a safe, efficient, and reproducible manufacturing process.

Introduction: The Significance of this compound

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the quinoline ring system plays a crucial role in modulating the pharmacological profile of these compounds. This compound, with its strategic placement of a methoxy and an amino group, presents a unique structural motif for the generation of novel molecular entities with potential therapeutic applications. The amino group at the 3-position serves as a versatile handle for further chemical modifications, allowing for the exploration of a broad chemical space in the pursuit of new drug candidates.

The increasing demand for this key intermediate necessitates the development of a scalable and economically viable synthetic route. This guide details a well-established and optimized pathway that proceeds through a stable nitro-intermediate, ensuring high yields and purity on a larger scale.

Strategic Overview of the Synthetic Pathway

The selected synthetic strategy for the production of this compound is a two-step process that begins with the commercially available 5-methoxyquinoline. This approach is advantageous for scale-up due to the use of readily available starting materials and well-understood, robust chemical transformations.

The overall synthetic transformation is depicted below:

Synthetic_Pathway 5-Methoxyquinoline 5-Methoxyquinoline 5-Methoxy-3-nitroquinoline 5-Methoxy-3-nitroquinoline 5-Methoxyquinoline->5-Methoxy-3-nitroquinoline Step 1: Nitration HNO₃, H₂SO₄ This compound This compound 5-Methoxy-3-nitroquinoline->this compound Step 2: Reduction H₂, Pd/C

Caption: Overall synthetic route to this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 5-Methoxy-3-nitroquinoline

The initial step involves the regioselective nitration of 5-methoxyquinoline. The methoxy group at the 5-position and the nitrogen atom in the quinoline ring direct the electrophilic nitration. Careful control of the reaction conditions, particularly temperature, is crucial to favor the formation of the desired 3-nitro isomer and minimize the formation of other isomers.

Reaction:

Nitration_Reaction cluster_reactants Reactants cluster_product Product 5-Methoxyquinoline 5-Methoxyquinoline 5-Methoxy-3-nitroquinoline 5-Methoxy-3-nitroquinoline 5-Methoxyquinoline->5-Methoxy-3-nitroquinoline HNO₃ / H₂SO₄ HNO₃ / H₂SO₄ HNO₃ / H₂SO₄->5-Methoxy-3-nitroquinoline

Caption: Electrophilic nitration of 5-methoxyquinoline.

Protocol:

  • Reactor Setup: To a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid (98%, 5.0 equivalents).

  • Cooling: Cool the sulfuric acid to 0-5 °C using a circulating chiller.

  • Addition of 5-Methoxyquinoline: Slowly add 5-methoxyquinoline (1.0 equivalent) to the cooled sulfuric acid while maintaining the internal temperature below 10 °C. Stir the mixture until all the starting material has dissolved.

  • Preparation of Nitrating Mixture: In a separate vessel, carefully prepare the nitrating mixture by adding concentrated nitric acid (65%, 1.1 equivalents) to concentrated sulfuric acid (98%, 2.0 equivalents) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of 5-methoxyquinoline in sulfuric acid over a period of 1-2 hours. Meticulously control the addition rate to maintain the internal temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filtration and Washing: Collect the precipitated solid by filtration. Wash the filter cake thoroughly with deionized water until the washings are neutral.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Scale-Up Considerations for Nitration:

  • Heat Management: The nitration reaction is highly exothermic. A jacketed reactor with efficient cooling is essential for maintaining strict temperature control, especially during the addition of the nitrating mixture. Runaway reactions are a significant hazard.

  • Mixing: Efficient agitation is critical to ensure uniform temperature distribution and prevent localized "hot spots" which can lead to the formation of byproducts and safety issues.

  • Rate of Addition: The rate of addition of the nitrating mixture must be carefully controlled to manage the heat evolution.

  • Material of Construction: Use of corrosion-resistant reactors (glass-lined or Hastelloy) is recommended due to the highly acidic and corrosive nature of the reaction mixture.

  • Quenching and Neutralization: These steps are also exothermic and require careful, slow addition of the reaction mixture to ice and the neutralizing agent to ice-cold water to control the temperature.

Step 2: Synthesis of this compound

The second step is the reduction of the nitro group of 5-methoxy-3-nitroquinoline to the corresponding amine. Catalytic hydrogenation is the preferred method for this transformation on a large scale due to its high efficiency, clean reaction profile, and the ease of product isolation.

Reaction:

Reduction_Reaction cluster_reactants Reactants cluster_product Product 5-Methoxy-3-nitroquinoline 5-Methoxy-3-nitroquinoline This compound This compound 5-Methoxy-3-nitroquinoline->this compound H₂ (gas) H₂ (gas) H₂ (gas)->this compound Pd/C (catalyst) Pd/C (catalyst) Pd/C (catalyst)->this compound

Caption: Catalytic hydrogenation of 5-methoxy-3-nitroquinoline.

Protocol:

  • Reactor Setup: Charge a high-pressure hydrogenation reactor (autoclave) with 5-methoxy-3-nitroquinoline (1.0 equivalent) and a suitable solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Carefully add palladium on carbon (5-10% Pd/C, 1-5 mol% loading) to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Inerting: Seal the reactor and purge it several times with nitrogen to remove any residual air.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Reaction Conditions: Heat the reaction mixture to 40-50 °C with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring the hydrogen uptake and by HPLC analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 4-8 hours.

  • Catalyst Removal: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a bed of Celite® or another suitable filter aid to remove the catalyst. The filtration should be performed under a nitrogen blanket.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford the final product in high purity.

Scale-Up Considerations for Catalytic Reduction:

  • Safety: Catalytic hydrogenation with palladium on carbon and hydrogen gas is a hazardous operation. The catalyst can be pyrophoric, and hydrogen is highly flammable. All operations must be conducted in a well-ventilated area, and all equipment must be properly grounded to prevent static discharge. The use of a dedicated high-pressure hydrogenation facility with appropriate safety features is mandatory.

  • Catalyst Handling: The palladium on carbon catalyst should be handled under a wet or inert atmosphere to prevent ignition.

  • Hydrogen Pressure and Temperature: These parameters should be carefully optimized and controlled to ensure a safe and efficient reaction.

  • Filtration: The filtration of the pyrophoric catalyst must be performed with extreme caution. The filter cake should never be allowed to dry in the air. It should be kept wet with solvent or water and disposed of according to safety regulations.

  • Solvent Selection: The choice of solvent can affect the reaction rate and the solubility of the product. Ethanol and ethyl acetate are common choices.

Data Summary

StepProductStarting MaterialKey ReagentsSolventTypical Yield (%)Purity (HPLC, %)
15-Methoxy-3-nitroquinoline5-MethoxyquinolineHNO₃, H₂SO₄-75-85>95
2This compound5-Methoxy-3-nitroquinolineH₂, Pd/CEthanol90-98>99

Safety and Handling

General Precautions:

  • All chemical manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Specific Hazards:

  • Concentrated Acids (Sulfuric and Nitric): Highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes.

  • Nitration Reaction: Highly exothermic and can lead to runaway reactions if not properly controlled.

  • Hydrogen Gas: Highly flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.

  • Palladium on Carbon (Pd/C): Can be pyrophoric, especially after use. Handle under an inert or wet atmosphere.

Application Note: Strategic Synthesis of a Diverse Compound Library from the 5-Methoxyquinolin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Strategic Overview

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting functional groups in a defined three-dimensional space, facilitating interactions with biological targets. 5-Methoxyquinolin-3-amine, in particular, is a highly valuable starting material for drug discovery campaigns due to its two distinct points for chemical diversification: the nucleophilic primary amine at the 3-position and the quinoline core itself, which can be further functionalized.[2]

This guide provides a comprehensive, field-proven strategy for the design and synthesis of a diverse compound library starting from this compound. We move beyond simple, linear protocols to present a dual-axis diversification strategy. This approach enables the rapid generation of hundreds to thousands of unique analogues for high-throughput screening. The two core strategies detailed are:

  • Axis 1: N-Position Diversification: Leveraging the reactivity of the 3-amino group through robust, parallel-compatible reactions like amide bond formation.

  • Axis 2: Core-Structure Diversification: Employing modern cross-coupling chemistry, such as the Suzuki-Miyaura reaction, on a halogenated quinoline core to introduce carbon-based substituents.

This document provides detailed, step-by-step protocols, the scientific rationale behind experimental choices, and visual workflows to empower researchers in drug development to efficiently explore the chemical space around this privileged scaffold.

Library Design Strategy: A Dual-Axis Approach

The creation of an effective compound library is not merely about synthesizing a large number of molecules; it is about maximizing chemical diversity to increase the probability of identifying a "hit" compound in a biological screen.[3][4] Our strategy for the this compound scaffold is designed for maximal diversity and synthetic efficiency.

The primary amino group at the C-3 position is an ideal handle for rapid derivatization using a wide array of commercially available building blocks. Parallel amide coupling is a workhorse reaction in medicinal chemistry for this purpose, known for its reliability and broad substrate scope.[5][6]

For deeper exploration of the structure-activity relationship (SAR), modifying the quinoline core is essential. This typically requires a synthetic "handle," such as a halogen, to enable powerful palladium-catalyzed cross-coupling reactions.[7][8][9] While this compound itself lacks this handle, a closely related and synthetically accessible intermediate, such as an 8-bromo-5-methoxyquinolin-3-amine, can serve as the starting point for this second diversification axis. This allows for the introduction of various aryl and heteroaryl groups, dramatically expanding the library's structural diversity.

G cluster_0 Strategic Workflow cluster_1 Axis 1: N-Position Diversification cluster_2 Axis 2: Core Diversification Start This compound (Core Scaffold) Amide_Coupling Parallel Amide Synthesis (Protocol 1) Start->Amide_Coupling + Diverse Carboxylic Acids Library_1 Amide Library (R-CO-NH-Scaffold) Amide_Coupling->Library_1 Screening High-Throughput Screening Library_1->Screening Core_Mod 8-Bromo-5-methoxy- quinolin-3-amine (Functionalized Core) Suzuki_Coupling Suzuki Cross-Coupling (Protocol 2) Core_Mod->Suzuki_Coupling + Diverse Boronic Acids Library_2 Bi-aryl Library (R'-Scaffold) Suzuki_Coupling->Library_2 Library_2->Screening

Caption: Dual-axis strategy for library synthesis from the quinoline core.

Experimental Protocols & Methodologies

Safety First: Always work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for every chemical before use.[10][11][12][13] Palladium catalysts are toxic, and organic solvents are flammable. Handle with extreme care.

Protocol 1: Parallel Amide Library Synthesis via HATU Coupling

This protocol is optimized for a 96-well plate format, allowing for the simultaneous synthesis of 96 unique amide derivatives. The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent is recommended for its high efficiency and low rate of epimerization with chiral substrates.

Rationale: The reaction proceeds via the activation of the carboxylic acid by HATU, forming a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the stable amide bond. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to scavenge the HCl produced and maintain a basic pH for the reaction to proceed efficiently.

3.1.1 Reagent & Stock Solution Preparation

  • Amine Stock Solution: Prepare a 0.2 M solution of this compound in anhydrous Dimethylformamide (DMF).

  • Carboxylic Acid Array: Prepare 0.22 M solutions of 96 diverse carboxylic acids in anhydrous DMF in a 96-well plate (Master Plate A).

  • HATU Stock Solution: Prepare a 0.24 M solution of HATU in anhydrous DMF.

  • DIPEA Stock Solution: Prepare a 0.8 M solution of DIPEA in anhydrous DMF.

Table 1: Representative Carboxylic Acid Building Blocks for Library Diversification
Class Examples
AliphaticCyclohexanecarboxylic acid, 4-Fluorophenylacetic acid, Isobutyric acid
AromaticBenzoic acid, 4-Chlorobenzoic acid, 3-Methoxybenzoic acid, Naphthalene-2-carboxylic acid
HeterocyclicFuran-2-carboxylic acid, Thiophene-3-carboxylic acid, Pyridine-4-carboxylic acid, Indole-5-carboxylic acid

3.1.2 Reaction Setup (96-Well Plate Format)

G cluster_0 Parallel Amide Synthesis Workflow A Dispense Carboxylic Acid Solutions (100 µL) to Reaction Plate B Add Amine Stock Solution (100 µL) A->B C Add HATU Stock Solution (100 µL) B->C D Add DIPEA Stock Solution (100 µL) C->D E Seal Plate and Incubate (Room Temp, 16h) D->E F Quench Reaction (Add Water) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Evaporate Solvent G->H I LC-MS Analysis & Purification H->I

Caption: Workflow for parallel amide synthesis in a 96-well plate format.

  • To each well of a 96-well reaction plate, add 100 µL of the corresponding carboxylic acid solution (0.022 mmol, 1.1 eq) from Master Plate A using a multichannel pipette or automated liquid handler.

  • To each well , add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

  • To each well , add 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq).

  • Initiate the reaction by adding 100 µL of the DIPEA stock solution (0.08 mmol, 4.0 eq) to each well.

  • Seal the plate securely with a cap mat or heat seal.

  • Incubate the reaction plate on an orbital shaker at room temperature for 16 hours.

3.1.3 Work-up and Analysis

  • Quench: Unseal the plate and add 500 µL of deionized water to each well.

  • Extraction: Add 1 mL of ethyl acetate to each well. Seal the plate and shake vigorously for 5 minutes. Centrifuge the plate to separate the layers.

  • Collection: Carefully transfer the upper organic layer from each well to a new 96-well plate.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a centrifugal evaporator.

  • Analysis: Reconstitute the dried residue in a suitable solvent (e.g., DMSO/Methanol). Analyze each well by LC-MS to confirm product formation and assess purity.

Protocol 2: Core Diversification via Suzuki-Miyaura Cross-Coupling

This protocol describes the palladium-catalyzed cross-coupling of a functionalized core, 8-Bromo-5-methoxyquinolin-3-amine , with various boronic acids. This C-C bond-forming reaction is exceptionally powerful for introducing structural complexity.[14][15]

Rationale: The Suzuki reaction catalytic cycle involves three key steps: (1) Oxidative Addition of the palladium(0) catalyst to the aryl bromide, forming a Pd(II) species; (2) Transmetalation , where the organic group from the boronic acid (activated by a base) is transferred to the palladium center; and (3) Reductive Elimination , which forms the new C-C bond and regenerates the Pd(0) catalyst.[16]

G center Pd(0)L₂ A Oxidative Addition center->A B Ar-Pd(II)-Br(L)₂ A->B C Transmetalation B->C D Ar-Pd(II)-R(L)₂ C->D E Reductive Elimination D->E E->center H Ar-R E->H F Ar-Br F->A G R-B(OH)₂ + Base G->C

Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

3.2.1 Reagents & Setup (Single Reaction Example)

  • Reactants:

    • 8-Bromo-5-methoxyquinolin-3-amine (1.0 eq)

    • Aryl Boronic Acid (1.5 eq)

  • Catalyst: Pd(dppf)Cl₂ - Dichloromethane adduct (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)

Table 2: Representative Boronic Acid Building Blocks for Core Diversification
Class Examples
ArylPhenylboronic acid, 4-Methylphenylboronic acid, 3-Fluorophenylboronic acid
HeteroarylPyridine-3-boronic acid, Thiophene-2-boronic acid, Furan-2-boronic acid

3.2.2 Experimental Procedure

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add 8-Bromo-5-methoxyquinolin-3-amine (e.g., 253 mg, 1.0 mmol), the chosen boronic acid (1.5 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the vial with a septum, then evacuate and backfill with argon or nitrogen gas three times.

  • Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (41 mg, 0.05 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (30 mL).

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Conclusion and Future Outlook

This application note details a robust, dual-axis strategy for the efficient synthesis of a diverse chemical library based on the this compound scaffold. The parallel amide coupling protocol provides a high-throughput method for exploring the chemical space around the 3-amino position, while the Suzuki-Miyaura cross-coupling protocol enables significant modification of the quinoline core. By combining these two orthogonal approaches, researchers can rapidly generate a large and structurally diverse collection of novel compounds. These libraries are invaluable assets for screening campaigns aimed at discovering new lead compounds in the ongoing challenge of drug discovery.[17]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxyquinolin-3-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 5-Methoxyquinolin-3-amine. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies for the successful synthesis of this important quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a methoxy group at the 5-position and an amino group at the 3-position offers a valuable building block for the development of novel therapeutic agents.

This document provides a comprehensive overview of a reliable synthetic route, detailed experimental protocols, and a troubleshooting-focused question-and-answer section to address common challenges. Our aim is to equip you with the scientific understanding and practical knowledge to optimize your reaction conditions and achieve high yields and purity.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a three-step sequence, commencing with the synthesis of 5-methoxyquinoline, followed by regioselective bromination to yield the key intermediate, 3-bromo-5-methoxyquinoline. The final step involves a palladium-catalyzed Buchwald-Hartwig amination to introduce the amino group at the 3-position.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Synthesis of 3-Bromo-5-methoxyquinoline (Precursor)

Q1: My bromination of 5-methoxyquinoline is giving a mixture of products with poor regioselectivity. How can I favor the formation of the 3-bromo isomer?

A1: Direct electrophilic bromination of the quinoline ring can be challenging due to the directing effects of the nitrogen atom, which typically favors substitution at the 5- and 8-positions.[1] To achieve regioselectivity for the 3-position on a methoxy-substituted quinoline, consider the following:

  • Reaction Conditions: High-temperature, gas-phase bromination has been reported to yield 3-bromoquinoline, circumventing the usual regioselectivity observed in solution-phase reactions.[1] While potentially challenging to set up in a standard laboratory, this highlights that reaction conditions can override the inherent electronic preferences of the ring system.

  • Alternative Strategies: Instead of direct bromination of the pre-formed quinoline, a more reliable method is to construct the brominated quinoline ring from a pre-functionalized precursor. For instance, a Skraup or Doebner-von Miller reaction using an appropriately substituted aniline can provide better control over the final substitution pattern. A patent for the synthesis of the isomeric 7-bromo-5-methoxyquinoline utilizes a Skraup condensation of 3,5-dibromoaniline followed by reaction with sodium methoxide, which results in a mixture of 5-bromo-7-methoxyquinoline and 7-bromo-5-methoxyquinoline.[2] A similar strategy starting with a different aniline precursor could be envisioned for the 3-bromo-5-methoxy isomer.

Buchwald-Hartwig Amination Reaction

Q2: The Buchwald-Hartwig amination of my 3-bromo-5-methoxyquinoline is sluggish, with low conversion of the starting material. What are the likely causes and how can I improve the reaction rate?

A2: Low conversion in a Buchwald-Hartwig amination can stem from several factors, particularly when dealing with heteroaromatic substrates. Here are key areas to investigate:

  • Catalyst Deactivation: The quinoline nitrogen can coordinate to the palladium center, leading to catalyst inhibition. The methoxy group, being electron-donating, further increases the electron density of the ring system, which can also affect the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically hinder the coordination of the quinoline nitrogen to the palladium and promote the desired reductive elimination step.[3]

  • Oxygen Sensitivity: Palladium(0) catalysts are sensitive to oxygen, which can lead to the formation of inactive palladium oxides.

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. All solvents and reagents should be thoroughly degassed prior to use.[4]

  • Purity of Starting Materials: Impurities in the 3-bromo-5-methoxyquinoline or the ammonia surrogate can poison the catalyst.

    • Solution: Purify the starting materials meticulously. Recrystallization or column chromatography of the aryl bromide is recommended.

Q3: I am observing the formation of palladium black in my reaction mixture. What does this indicate and how can I prevent it?

A3: The formation of palladium black is a clear sign of catalyst decomposition to elemental palladium, which is catalytically inactive for this transformation.[4] This can be caused by:

  • High Temperatures: While heating is often necessary, excessive temperatures can promote catalyst decomposition.

  • Inappropriate Ligand Choice: A ligand that does not sufficiently stabilize the palladium(0) species can lead to aggregation and precipitation.

  • Presence of Water or Protic Impurities: While some Buchwald-Hartwig reactions can tolerate small amounts of water, excess water can lead to catalyst decomposition.[4]

Solutions:

  • Optimize Temperature: Screen a range of temperatures to find the minimum required for efficient conversion.

  • Ligand Selection: Use bulky, electron-rich phosphine ligands that are known to stabilize palladium(0) and promote the catalytic cycle.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.

Q4: My reaction is producing a significant amount of a debrominated byproduct (5-methoxyquinoline). What is causing this side reaction?

A4: The formation of a hydrodehalogenated (debrominated) byproduct is a known side reaction in palladium-catalyzed cross-coupling reactions and can occur through a competing pathway to the desired amination. This is often attributed to a β-hydride elimination from a palladium amido complex, which can compete with reductive elimination.[3]

Mitigation Strategies:

  • Ligand Choice: The use of bulky, electron-rich phosphine ligands can disfavor the geometry required for β-hydride elimination and promote the desired C-N bond formation.

  • Base Selection: The choice of base can influence the reaction pathway. While strong, non-coordinating bases like sodium tert-butoxide are common, screening other bases might be beneficial.

Product Purification

Q5: I am having difficulty purifying the final product, this compound, from the reaction mixture. What are the recommended purification methods?

A5: The purification of aminoquinolines can sometimes be challenging due to their basicity and potential for coordination to residual metals.

  • Work-up: A standard aqueous work-up involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water and brine is a good starting point. An acidic wash (e.g., dilute HCl) can be used to extract the basic product into the aqueous layer, which is then basified and re-extracted into an organic solvent. This can help remove non-basic impurities.

  • Column Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying aminoquinolines. A gradient elution system, for example, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent tailing of the basic amine product on the silica gel.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be an excellent final purification step to obtain highly pure material.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-5-methoxyquinoline

This protocol is a suggested starting point and may require optimization. It is based on general procedures for the bromination of activated quinoline systems.

Materials:

  • 5-Methoxyquinoline

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a solution of 5-methoxyquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask, add N-Bromosuccinimide (1.1 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 3-bromo-5-methoxyquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of heteroaryl halides and may require optimization for this specific substrate.

Materials:

  • 3-Bromo-5-methoxyquinoline

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd₂(dba)₃

  • A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene or dioxane

  • Ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or an ammonia equivalent like LiN(SiMe₃)₂)[5]

  • Schlenk tube or other reaction vessel suitable for inert atmosphere chemistry

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add 3-bromo-5-methoxyquinoline (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq) to the tube under the inert atmosphere.

  • Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Add the ammonia surrogate (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture with stirring at 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • If using benzophenone imine, an acidic workup (e.g., with aqueous HCl) is required to hydrolyze the imine and liberate the free amine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient, potentially with 1% triethylamine) to afford pure this compound.

Data Presentation

Table 1: Recommended Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended Range/ValueRationale
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%)Commonly used and effective palladium sources.
Ligand XPhos, SPhos, or other bulky, electron-rich phosphine ligands (2-10 mol%)Promotes reductive elimination and prevents catalyst inhibition by the quinoline nitrogen.
Base NaOtBu, K₂CO₃, Cs₂CO₃ (1.2-2.0 eq)Strong, non-coordinating bases are generally effective. Weaker bases may be required for base-sensitive substrates.
Solvent Toluene, Dioxane (anhydrous, degassed)Aprotic solvents that are known to perform well in Buchwald-Hartwig reactions.
Temperature 80-120 °CSufficient to drive the reaction to completion, but should be optimized to minimize catalyst decomposition.
Ammonia Source Benzophenone imine (followed by hydrolysis), LiN(SiMe₃)₂Effective ammonia surrogates for the synthesis of primary anilines.[5]

Visualizations

Synthetic_Workflow start 5-Methoxyquinoline step1 Bromination (NBS, DCM) start->step1 intermediate 3-Bromo-5-methoxyquinoline step1->intermediate step2 Buchwald-Hartwig Amination (Pd catalyst, Ligand, Base, NH3 surrogate) intermediate->step2 product This compound step2->product

Caption: Synthetic workflow for this compound.

Buchwald_Hartwig_Cycle cluster_steps Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_complex L_nPd(II)(R)(X) Pd0->PdII_complex R-X ArX R-X Amine_assoc Amine Association PdII_amido_complex L_nPd(II)(R)(NR'₂) PdII_complex->PdII_amido_complex + R'₂NH - HX Amine R'₂NH PdII_amido_complex->Pd0 RedElim Reductive Elimination Product R-NR'₂ RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing the Friedländer Synthesis for Enhanced Quinoline Yields

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Friedländer quinoline synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are looking to troubleshoot and optimize this powerful reaction for synthesizing quinoline scaffolds. Here, we address common experimental challenges with in-depth, evidence-based solutions to help you improve your reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the Friedländer synthesis and why is it significant?

The Friedländer synthesis is a classic and versatile chemical reaction that forms quinoline derivatives through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive C-H bond adjacent to a carbonyl group).[1][2][3] First reported by Paul Friedländer in 1882, this reaction is fundamental in heterocyclic chemistry because the quinoline core is a prevalent scaffold in a vast number of pharmacologically active compounds, including antimalarials, antibacterials, and anticancer agents.[4][5][6] Its value lies in its operational simplicity and the ready availability of starting materials.[2]

Q2: What are the essential components of this reaction?

The reaction fundamentally requires two components:

  • An ortho-aminoaryl aldehyde or ketone: This provides the benzene ring and the nitrogen atom for the resulting quinoline.

  • A carbonyl compound with an α-methylene group: This partner molecule provides the remaining atoms to form the pyridine ring fused to the benzene ring.[3][5]

The reaction is typically facilitated by a catalyst, which can be either an acid or a base, and is often performed in a suitable solvent at elevated temperatures.[1][2]

Q3: What are the most common causes of low yields in the Friedländer synthesis?

Low yields are a frequent challenge and can often be attributed to several factors:

  • Harsh Reaction Conditions: Traditional protocols often rely on high temperatures and strong acids or bases, which can lead to the decomposition of starting materials or products and the formation of tarry byproducts.[1][7][8]

  • Side Reactions: Competing reactions, such as the self-condensation of the α-methylene ketone (an aldol reaction), can consume the starting material and reduce the yield of the desired quinoline.[1][7]

  • Poor Substrate Reactivity: The electronic properties of the starting materials play a crucial role. For example, electron-withdrawing groups on the 2-aminoaryl ketone can decrease its reactivity, making the cyclization step more difficult.[8][9]

  • Inefficient Catalysis: The choice of catalyst is critical and highly substrate-dependent. An inappropriate catalyst may lead to slow reaction rates or catalyst deactivation.[7][10]

The Friedländer Synthesis: Mechanism and Optimization

The reaction can proceed through two primary mechanistic pathways, the course of which is often dictated by the reaction conditions (acidic vs. basic) and the specific substrates used.[11]

  • Aldol-First Pathway: The reaction begins with an intermolecular aldol condensation between the two carbonyl partners. The resulting aldol adduct then undergoes cyclization via imine formation, followed by dehydration to yield the quinoline.[11][12]

  • Schiff Base-First Pathway: The initial step is the formation of a Schiff base (imine) between the amine of the 2-aminoaryl ketone and the carbonyl of the methylene partner. This is followed by an intramolecular aldol-type cyclization and subsequent dehydration.[11]

Understanding these pathways is key to troubleshooting, as side reactions can arise from intermediates in either path.

Friedlander_Mechanism cluster_start Starting Materials cluster_path1 Pathway 1: Aldol-First cluster_path2 Pathway 2: Schiff Base-First cluster_end Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol_Adduct Aldol_Adduct 2-Aminoaryl Ketone->Aldol_Adduct Aldol Condensation Schiff_Base Schiff_Base 2-Aminoaryl Ketone->Schiff_Base Imine Formation Methylene Ketone Methylene Ketone Methylene Ketone->Aldol_Adduct Methylene Ketone->Schiff_Base Unsaturated_Carbonyl Unsaturated_Carbonyl Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline Quinoline Unsaturated_Carbonyl->Quinoline Cyclization/ Dehydration Cyclized_Intermediate Cyclized_Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol Cyclized_Intermediate->Quinoline Dehydration

Caption: The two primary mechanistic pathways of the Friedländer synthesis.

Troubleshooting Guide: Common Issues and Solutions

Problem 1: My reaction yield is very low or I'm getting no product at all.

This is the most common issue and can be systematically addressed by evaluating the reaction parameters.

Q: How do I know if my reaction temperature is optimal?

A: The optimal temperature is a balance between reaction rate and stability.

  • Causality: Excessively high temperatures can cause decomposition of your reactants or the quinoline product, often resulting in the formation of insoluble tar.[7][8] Conversely, if the temperature is too low, the reaction may be too slow to proceed at a reasonable rate. Traditional methods often required temperatures of 150-220°C, while modern catalytic systems can work efficiently at much lower temperatures (50-120°C).[6][8]

  • Solution:

    • Monitor Progress: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

    • Incremental Adjustment: If the reaction is sluggish, increase the temperature in 10-20°C increments. If you observe darkening of the reaction mixture or spot streaking on your TLC plate, the temperature may be too high.[8]

    • Consider Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times (often to minutes) and improve yields by providing rapid and uniform heating.[13][14][15] Studies have shown an increase in average yields from 34% with conventional heating to 72% with microwave irradiation for certain substrates.[13][16]

Q: My catalyst doesn't seem to be working. What should I do?

A: Catalyst choice is highly substrate-dependent, and screening may be necessary. The Friedländer synthesis can be catalyzed by Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., Yb(OTf)₃, ZnCl₂), bases (e.g., KOH, KOtBu), and a variety of modern heterogeneous catalysts.[1][9][11][17]

  • Causality: An inefficient catalyst will not sufficiently activate the substrates, leading to a stalled reaction. The catalyst can also be poisoned by impurities (like water) or be unsuitable for the specific electronic properties of your starting materials.

  • Solutions:

    • Catalyst Screening: If a standard acid or base is ineffective, consider screening alternatives. For example, molecular iodine has been shown to be a highly efficient catalyst under solvent-free conditions.[3][7]

    • Optimize Catalyst Loading: Start with a catalytic amount (e.g., 10 mol%) and optimize as needed.

    • Explore Modern Catalysts: Consider solid-supported catalysts (e.g., Amberlyst-15, Nafion), ionic liquids, or nanocatalysts.[4][10][18][19] These often offer milder reaction conditions, easier workup, and the potential for recycling.[4] For instance, the ionic liquid [Hbim]BF₄ has been used under solvent-free conditions at 100°C to achieve yields as high as 93%.[10][20]

Q: Could my choice of solvent be the problem?

A: Yes, the solvent plays a critical role in solubility, reaction rate, and even the mechanistic pathway.

  • Causality: The ideal solvent should fully dissolve the reactants at the reaction temperature. The polarity of the solvent can also influence the reaction; polar aprotic solvents are common for acidic conditions, while non-polar solvents are often used for base-mediated reactions.[1]

  • Solutions:

    • Solvent Screening: Test a range of solvents. High-boiling point solvents like toluene or DMF are common for reflux conditions.[2]

    • Solvent-Free Conditions: Many modern, high-yield protocols operate under solvent-free ("neat") conditions, which simplifies purification and is environmentally friendly.[3][10][21]

    • Water as a Green Solvent: For certain substrates, reactions can be performed efficiently in water without any catalyst, representing a highly sustainable option.[22]

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Verify Reagent Purity & Stoichiometry Start->Check_Reagents Review_Conditions Review Reaction Conditions (Temp, Time, Solvent) Check_Reagents->Review_Conditions Reagents OK Evaluate_Catalyst Evaluate Catalyst Choice & Loading Review_Conditions->Evaluate_Catalyst Conditions OK Optimize_Temp Optimize Temperature Review_Conditions->Optimize_Temp Temp Issue Suspected Test_Solvents Test Different Solvents Review_Conditions->Test_Solvents Solvent Issue Suspected Screen_Catalysts Screen Alternative Catalysts (Acid, Base, Lewis Acid) Evaluate_Catalyst->Screen_Catalysts Catalyst Ineffective Analyze_Side_Products Analyze for Side Products (TLC, LCMS) Evaluate_Catalyst->Analyze_Side_Products Catalyst Seems OK Success Improved Yield Optimize_Temp->Success Test_Solvents->Success Screen_Catalysts->Success Modify_Protocol Modify Protocol (e.g., Slow Addition) Analyze_Side_Products->Modify_Protocol Side Reactions Identified Modify_Protocol->Success

Caption: A general troubleshooting workflow for addressing low yields.

Problem 2: My reaction is messy and I'm getting multiple products.

The formation of byproducts is a common issue that complicates purification and lowers the yield.

Q: How can I prevent the self-condensation of my ketone?

A: The self-aldol condensation of the α-methylene ketone is a primary competing side reaction, especially under basic conditions.[1]

  • Causality: The base can deprotonate the α-methylene ketone, which then attacks another molecule of itself instead of the 2-aminoaryl ketone.

  • Solutions:

    • Use an Acid Catalyst: Switching from a base to an acid catalyst can often suppress this side reaction.

    • Modify the Substrate: To avoid aldol side reactions, the imine analogue of the o-aminoaryl ketone can be used as a starting material.[1]

    • Slow Addition: Adding the α-methylene ketone slowly to the reaction mixture can help maintain its low concentration, favoring the desired cross-condensation over self-condensation.

Q: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?

A: This is a classic challenge in the Friedländer synthesis. Condensation can occur on either side of the carbonyl group.[1][7]

  • Causality: The catalyst can abstract a proton from either α-position of the ketone, leading to two different enolates or enamines, which then cyclize to form isomeric products.

  • Solutions:

    • Use a Directing Group: Introducing a phosphoryl or other activating group on one α-carbon of the ketone can direct the condensation to that specific site.[1]

    • Catalyst Control: Certain amine catalysts or ionic liquids have been shown to provide improved regioselectivity.[1]

    • Thermodynamic vs. Kinetic Control: Under basic conditions, the kinetically favored, less-substituted enolate is often formed. Acidic conditions tend to favor the thermodynamically more stable, more-substituted enamine intermediate.[23] Adjusting your catalytic system and temperature can influence this equilibrium.

Data Summary: Catalyst and Condition Effects

The choice of catalyst and reaction conditions has a profound impact on the yield and reaction time. The table below summarizes data from various reports to guide optimization.

Catalyst SystemSolventTemperature (°C)TimeAvg. Yield (%)Reference
Traditional Methods
KOHEthanolRefluxSeveral hoursVariable, often <50%[9][24]
p-TsOHTolueneRefluxSeveral hours60-80%[3]
Modern Methods
Molecular Iodine (10 mol%)Solvent-free80-100°C1-2 hours~90%[3][7]
[Hbim]BF₄ (Ionic Liquid)Solvent-free100°C3-6 hours93%[10][20]
Brønsted Acidic ILSolvent-free50°C15 minutes90%[10][20]
Acetic AcidNeat (Solvent & Catalyst)160°C (Microwave)5 minutes>90%[10][15]
NoneWater70°C3 hoursUp to 97%[22]
Fe₃O₄@SiO₂/ZnCl₂Solvent-free60°C2 hours95%[20]

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis in Acetic Acid

This protocol is a modern, rapid, and high-yield method using acetic acid as both the catalyst and solvent.[8][15]

  • Reagents:

    • 2-Aminobenzophenone (1.0 mmol)

    • Cyclic or α-methylene ketone (e.g., Cyclohexanone) (2.0 mmol)

    • Glacial Acetic Acid (2.0 mL)

  • Procedure:

    • Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

    • Add glacial acetic acid.[8]

    • Seal the vessel securely and place it in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[8][15]

    • After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening.

  • Work-up:

    • Pour the cooled reaction mixture into a beaker containing water and stir.

    • Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Purification:

    • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography.[8]

Protocol 2: Base-Catalyzed Friedländer Synthesis

A classic protocol using a base catalyst.[9]

  • Reagents:

    • 2-aminoaryl aldehyde or ketone (1.0 mmol)

    • Ketone with α-methylene group (1.1 mmol)

    • Potassium hydroxide (KOH, 0.2 mmol, 20 mol%)

    • Ethanol (10 mL)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the 2- aminoaryl ketone in ethanol.

    • Add the α-methylene ketone and a catalytic amount of KOH.[9]

    • Heat the mixture to reflux.

    • Monitor the progress of the reaction by TLC (reaction times can vary from hours to overnight).

  • Work-up & Purification:

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The residue can be purified by recrystallization or column chromatography on silica gel.[9]

Experimental_Workflow Setup 1. Reaction Setup (Add Reactants, Solvent, Catalyst) Reaction 2. Reaction (Heating / Microwave) Setup->Reaction Monitoring 3. Monitor Progress (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Reaction Incomplete Workup 4. Work-up (Quench, Neutralize, Extract) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography / Recrystallization) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for the Friedländer synthesis.

References

Technical Support Center: Byproduct Formation in 5-Methoxyquinolin-3-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxyquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile quinoline derivative. Here, we address common challenges related to byproduct formation during its synthesis and subsequent reactions, offering troubleshooting advice and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and what are the typical classes of byproducts associated with them?

A1: The synthesis of this compound, like many quinoline derivatives, often relies on classical methods such as the Skraup or Friedländer synthesis.[1][2][3] Each of these routes presents a unique set of challenges regarding byproduct formation.

  • Skraup Synthesis: This method involves the reaction of an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent.[4][5] For this compound, a potential precursor would be a suitably substituted aminonitrobenzene. The primary concerns with this synthesis are the harsh reaction conditions, which can lead to the formation of tar and polymeric materials due to the acid-catalyzed polymerization of acrolein (formed from glycerol).[6] Incomplete cyclization or oxidation can also result in dihydroquinoline intermediates as impurities. Careful control of temperature and the use of moderating agents like ferrous sulfate are crucial to minimize these side reactions.[6]

  • Friedländer Annulation: This is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[2][7][8][9][10] The synthesis of this compound via this route would likely involve a derivative of 2-amino-5-methoxybenzaldehyde. Potential byproducts can arise from self-condensation of the carbonyl compounds (aldol reactions), or incomplete cyclization, leading to enamine intermediates.[10] The regioselectivity can also be a concern when using unsymmetrical ketones, leading to isomeric quinoline byproducts.[10]

Q2: I am using this compound as a nucleophile in an alkylation reaction and observing multiple products. What could be the cause?

A2: The 3-amino group of this compound is a potent nucleophile due to the lone pair of electrons on the nitrogen atom.[11] When performing alkylation reactions (e.g., with alkyl halides), it is common to encounter over-alkylation, leading to a mixture of secondary and tertiary amines, and even quaternary ammonium salts.[12][11]

  • Primary Amine (Desired Product): Mono-alkylation of the 3-amino group.

  • Secondary Amine (Byproduct): The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react with another equivalent of the alkylating agent.

  • Tertiary Amine (Byproduct): Further alkylation of the secondary amine.

  • Quaternary Ammonium Salt (Byproduct): The tertiary amine can react further to form a quaternary ammonium salt, which is a permanent cation.[11]

To favor mono-alkylation, it is advisable to use a large excess of the this compound relative to the alkylating agent.

Q3: My reaction mixture is turning dark, and I am isolating an impurity with a higher molecular weight, suggesting oxidation. Is this compound prone to oxidation?

A3: Yes, quinoline derivatives can be susceptible to oxidation, especially when exposed to air, light, or certain reagents over extended periods.[1] The electron-rich nature of the 5-methoxy and 3-amino substituted quinoline ring makes it susceptible to oxidation. Common oxidative byproducts include N-oxides (oxidation at the quinoline nitrogen) and hydroxylated derivatives on the aromatic rings. The presence of the methoxy group can also be a factor in the molecule's stability. It is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize degradation.

Q4: Can the methoxy group at the 5-position be a source of byproduct formation?

A4: While generally stable, ether linkages like the 5-methoxy group can be cleaved under strongly acidic conditions, particularly at elevated temperatures. This would lead to the formation of the corresponding 5-hydroxyquinolin-3-amine derivative as a byproduct. If your reaction is conducted in the presence of strong acids like HBr or HI, or under conditions that can generate these in situ, you should be mindful of this potential side reaction.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low yield and a dark, tarry residue in the crude product after synthesis. Polymerization of intermediates, especially in Skraup synthesis.1. Temperature Control: Maintain strict control over the reaction temperature. Avoid localized overheating by using a well-stirred oil bath. 2. Moderating Agents: In a Skraup synthesis, add ferrous sulfate (FeSO₄) to control the exothermicity of the reaction.[6] 3. Purification: The tarry residue can often be removed by trituration with a suitable non-polar solvent or by column chromatography on silica gel.
Multiple spots on TLC, with some having very similar Rf values to the product. Formation of isomeric byproducts (e.g., in Friedländer synthesis with unsymmetrical ketones).1. Optimize Reaction Conditions: Adjust the catalyst (acid or base) and temperature to favor the formation of the desired isomer. 2. High-Resolution Chromatography: Utilize high-performance liquid chromatography (HPLC) for separation. Sometimes, changing the solvent system in column chromatography (e.g., using a toluene/ethyl acetate gradient instead of hexane/ethyl acetate) can improve separation.
Mass spectrometry of the purified product shows peaks corresponding to the starting material and di- or tri-alkylated products. Over-alkylation of the 3-amino group.1. Stoichiometry Control: Use a significant excess of this compound relative to the alkylating agent. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature to control the reaction rate and minimize over-alkylation. 3. Purification: These byproducts can usually be separated by column chromatography, as the polarity will differ significantly (tertiary amines are less polar than secondary, which are less polar than primary).
The product color darkens over time, and new, more polar impurities appear on TLC. Oxidation of the quinoline ring or the amino group.1. Inert Atmosphere: Conduct reactions under an inert atmosphere (nitrogen or argon). 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Storage: Store the final product and sensitive intermediates in amber vials under an inert atmosphere and at a low temperature.
An impurity with a mass of 16 amu less than the expected product is observed. Cleavage of the 5-methoxy group to a hydroxyl group.1. Avoid Strong Acids: If possible, use alternative catalysts or reaction conditions that do not involve strong, demethylating acids. 2. Protecting Groups: If harsh acidic conditions are unavoidable, consider protecting the amino group first, as this can sometimes alter the reactivity of the rest of the molecule.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Purity Assessment by LC-MS

This protocol outlines a general method for assessing the purity of a this compound reaction mixture and identifying potential byproducts.

  • Sample Preparation:

    • Dissolve a small amount (approx. 1 mg) of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • Scan Range: m/z 100-1000.

  • Data Analysis:

    • Integrate the peaks in the chromatogram to determine the relative percentage of the main product and impurities.

    • Analyze the mass spectrum of each impurity peak to determine its molecular weight, which can provide clues to its structure (e.g., addition of an alkyl group, loss of a methyl group, addition of an oxygen atom).

Visualization of Potential Byproduct Pathways

Byproduct_Formation cluster_synthesis Synthesis Byproducts cluster_reaction Reaction Byproducts Precursors Precursors 5-MQ-3-A This compound Precursors->5-MQ-3-A Skraup/Friedländer Tar Tar/Polymers Precursors->Tar [Skraup] High Temp Isomers Isomeric Quinolines Precursors->Isomers [Friedländer] 5-MQ-3-A_start This compound Alkylated_Products Mono-alkylated (Desired) 5-MQ-3-A_start->Alkylated_Products Alkylation Oxidized N-Oxides/Hydroxylated 5-MQ-3-A_start->Oxidized Air/Light Demethylated 5-Hydroxy-quinolin-3-amine 5-MQ-3-A_start->Demethylated Strong Acid Over_Alkylation Di/Tri-alkylated Alkylated_Products->Over_Alkylation Excess Alkyl Halide

Caption: Potential byproduct formation pathways during synthesis and subsequent reactions of this compound.

References

Technical Support Center: Troubleshooting Regioselectivity in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for chemists and researchers in the field of drug development and organic synthesis. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common and often complex challenges of controlling regioselectivity in classical quinoline syntheses. Our goal is to equip you with the expert insights and practical protocols necessary to optimize your reactions and achieve your desired synthetic outcomes.

Introduction: The Persistent Challenge of Regioselectivity

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While classical methods like the Friedländer, Combes, and Skraup/Doebner-von Miller syntheses are powerful tools for constructing this heterocycle, they frequently present a significant hurdle: a lack of regioselectivity when using unsymmetrical starting materials. This can lead to mixtures of isomers that are difficult to separate, ultimately lowering the yield of the target compound and complicating downstream processing.[1][2]

This guide is structured to help you diagnose and resolve these issues by understanding the underlying mechanistic principles that govern the regiochemical outcome of your reactions.

General Troubleshooting Workflow

Before diving into synthesis-specific issues, it's beneficial to have a systematic approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve regioselectivity problems.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Problem: Undesired Regioisomer Formation B Characterize Isomer Ratio (1H NMR, GC-MS, LC-MS) A->B C Review Reaction Mechanism: Identify Key Regiodetermining Step B->C D Modify Starting Materials (Steric/Electronic Tuning) C->D Hypothesize Cause E Systematically Vary Reaction Conditions (Catalyst, Solvent, Temp.) C->E Hypothesize Cause G Run Optimized Protocol D->G F Consider Alternative Synthesis Route E->F If Optimization Fails E->G F->G H Confirm Improved Regioselectivity G->H I Scale-Up Reaction H->I

Caption: A general workflow for troubleshooting regioselectivity issues.

Frequently Asked Questions (FAQs)

Q1: Which common quinoline synthesis methods are most prone to regioselectivity issues?

Regioselectivity becomes a primary concern in several classical quinoline syntheses when unsymmetrical starting materials are used.[1] The most notable examples include:

  • The Friedländer Synthesis: When reacting a 2-aminoaryl aldehyde or ketone with an unsymmetrical ketone, two different regioisomers can be formed, which can complicate the purification process and reduce the overall yield of the desired product.[1][2][3]

  • The Combes Synthesis: This method utilizes unsymmetrical β-diketones, which can lead to the formation of different quinoline isomers.[1][4]

  • The Skraup and Doebner-von Miller Reactions: These syntheses can pose significant challenges in controlling the position of substituents on the quinoline ring, especially when using substituted anilines.[1][5]

Q2: What are the fundamental factors that control the regiochemical outcome in these syntheses?

The regioselectivity of quinoline synthesis is primarily governed by a delicate interplay of three key factors:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline and the carbonyl-containing reactant can influence the nucleophilicity and electrophilicity of the reacting centers, thereby directing the cyclization to a specific position.[1]

  • Steric Hindrance: Bulky substituents on the starting materials can create steric strain in the transition state, favoring the formation of the less sterically hindered regioisomer.[1][4]

  • Reaction Conditions: The choice of catalyst (acidic vs. basic), solvent, and reaction temperature can significantly alter the reaction pathway and, as a result, the regiochemical outcome.[1]

G cluster_0 Factors Influencing Regioselectivity cluster_1 Outcome Factors Starting Materials (Unsymmetrical) Electronic Electronic Effects (EDG vs EWG) Factors->Electronic Steric Steric Hindrance (Bulky Groups) Factors->Steric Conditions Reaction Conditions (Catalyst, Solvent, Temp.) Factors->Conditions Outcome Regiochemical Outcome (Isomer Ratio) Electronic->Outcome Control Transition State Energy Steric->Outcome Control Transition State Energy Conditions->Outcome Control Transition State Energy

Caption: Key factors governing the regiochemical outcome in quinoline synthesis.

Troubleshooting Guide by Synthesis Type

The Friedländer Synthesis

Symptom: My reaction of a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-pentanone) yields a mixture of the 2,3-disubstituted and the 2-monosubstituted quinoline.

Cause: The reaction can proceed through two competing pathways, involving the formation of two different enolates or enamines from the unsymmetrical ketone.[3][6] The relative stability of these intermediates and the transition states leading to them dictates the final product ratio.

Solutions:

  • Catalyst Optimization: The choice of catalyst is critical. Base-catalyzed reactions often favor the thermodynamically more stable enolate, while acid-catalyzed conditions can favor the kinetically controlled pathway.[3][7]

    • Basic Catalysis (e.g., NaOH, KOH): Tends to favor condensation at the more substituted α-carbon of the ketone. For 2-pentanone reacting with 2-aminobenzaldehyde, this typically yields the 3-ethyl-2-methyl quinoline as the major product.[3]

    • Acidic Catalysis (e.g., p-TsOH, TFA): Can alter the selectivity, and the outcome may be less predictable without experimental validation.[7][8]

    • Modern Catalysts: The use of gold catalysts or iodine under solvent-free conditions has been reported to provide milder reaction conditions, which can sometimes improve selectivity.[8]

  • Substrate Modification:

    • Activating Groups: Introducing an activating group, such as a phosphoryl group, on one α-carbon of the ketone can direct the reaction to that site.[8]

    • Use of Imines: To avoid side reactions like aldol condensation of the ketone under basic conditions, using the imine analog of the o-aniline starting material can be an effective strategy.[8]

Experimental Protocol: Optimizing Regioselectivity in Friedländer Annulation
  • Setup: To a series of reaction vessels, add the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL).

  • Catalyst Screening: To each vessel, add a different catalyst (e.g., 10 mol% of NaOH, KOH, p-TsOH, or a Lewis acid).[1]

  • Reaction: Heat the reaction mixtures to a consistent temperature (e.g., reflux) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reactions to room temperature and quench with a saturated aqueous solution of NaHCO₃.[1]

  • Analysis: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[1]

CatalystTypical Major Isomer (with 2-Pentanone)Rationale
NaOH 3-ethyl-2-methyl quinolineFavors the more stable, thermodynamically controlled enolate.[3]
Proline 2,3-diethyl quinoline (from 3-pentanone)Enamine-based mechanism can reverse typical selectivity.[3]
TFA/Lewis Acids VariesOutcome depends on substrate and specific acid used.[7]

The Combes Synthesis

Symptom: My reaction between a substituted aniline and an unsymmetrical β-diketone (e.g., 1,1,1-trifluoro-2,4-pentanedione) is producing the undesired regioisomer.

Cause: The regioselectivity in the Combes synthesis is determined during the acid-catalyzed electrophilic aromatic annulation step, which is the rate-determining step.[4][9] The direction of this cyclization is influenced by both steric and electronic factors of the substituents on both the aniline and the β-diketone.[4][10]

Solutions:

  • Substituent Effects on the β-Diketone:

    • Steric Bulk: Increasing the steric bulk of one of the R groups on the diketone will favor cyclization involving the less sterically hindered carbonyl group.[4] For example, using a bulkier R group leads to the formation of 2-CF₃-quinolines.[4]

  • Substituent Effects on the Aniline:

    • Electronic Nature: The electronic properties of the substituents on the aniline ring play a crucial role.

      • Electron-donating groups (e.g., methoxy): These groups activate the aromatic ring and can lead to the formation of 2-CF₃-quinolines.[4]

      • Electron-withdrawing groups (e.g., chloro, fluoro): These deactivating groups tend to favor the formation of the 4-CF₃ regioisomer.[4]

Protocol: Directing Regioselectivity in the Combes Synthesis
  • Condensation: In a round-bottom flask, combine the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.0 eq). Stir the mixture at room temperature to form the enamine intermediate. An exothermic reaction may occur.[11]

  • Cyclization: Cool the mixture in an ice bath and slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) with vigorous stirring.[9][11]

  • Reaction: Gently heat the reaction mixture for the required duration.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Isolation: Neutralize the solution with a base (e.g., aqueous ammonia) until the product precipitates. Collect the solid by filtration.[11]

  • Analysis: Characterize the product and determine the isomeric ratio by NMR spectroscopy.

The Skraup and Doebner-von Miller Syntheses

Symptom: My Doebner-von Miller reaction with a 3-substituted aniline is giving an unpredictable mixture of 5- and 7-substituted quinolines. Additionally, my reaction is plagued by tar formation.

Cause: The mechanism of the Skraup and Doebner-von Miller reactions is complex and has been a subject of debate.[12] A proposed fragmentation-recombination mechanism suggests a complex series of equilibria, making the regiochemical outcome with meta-substituted anilines difficult to predict.[5][12] The harsh, strongly acidic conditions also promote the polymerization of the α,β-unsaturated carbonyl compound, leading to significant tar formation.[13]

Solutions:

  • Controlling Exothermic Reactions and Tar Formation:

    • Moderating Agents: The classic Skraup synthesis is notoriously exothermic. The addition of ferrous sulfate (FeSO₄) can help moderate the reaction.[14]

    • Slow Addition: Slowly adding the α,β-unsaturated carbonyl compound (or its precursors) to the heated acidic solution of the aniline helps control the exothermic nature and minimizes polymerization.[11][13]

  • Influencing Regioselectivity (Advanced):

    • Reversal of Standard Regiochemistry: While typically yielding 2-substituted quinolines, a reversal has been observed. For instance, condensing anilines with γ-aryl-β,γ-unsaturated α-ketoesters in refluxing trifluoroacetic acid (TFA) can lead to the formation of 4-substituted quinolines.[15][16][17] This is proposed to proceed via a 1,2-addition mechanism to form a Schiff's base, followed by cyclization.[15][16]

Protocol: Minimizing Byproducts in the Doebner-von Miller Reaction
  • Reaction Setup: In a fume hood, prepare a solution of the aniline hydrochloride in a suitable solvent.

  • In Situ Aldol Condensation: Cool the flask in an ice bath. Slowly add the aldehyde (e.g., acetaldehyde) to the stirred aniline solution. This allows for the in-situ formation of the α,β-unsaturated aldehyde (crotonaldehyde), minimizing its polymerization.[13]

  • Catalyst Addition: Add a Lewis acid catalyst, such as anhydrous zinc chloride.[13]

  • Cyclization: Heat the reaction mixture to reflux for the specified time, monitoring by TLC.

  • Work-up and Purification: After neutralization, the product is typically isolated by steam distillation or solvent extraction.[13]

References

purification strategies for removing impurities from 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxyquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) encountered during the purification of this compound. The following sections offer detailed, field-proven insights to help you achieve high purity for your downstream applications.

I. Understanding the Impurity Profile of this compound

The successful purification of this compound hinges on a thorough understanding of its potential impurities. The most common synthetic route to this compound is the reduction of a nitro precursor, 3-nitro-5-methoxyquinoline. This process can introduce several classes of impurities that need to be addressed.

Common Impurities:

  • Unreacted Starting Material: 3-nitro-5-methoxyquinoline is a primary impurity if the reduction reaction does not go to completion.

  • Incomplete Reduction Intermediates: While often transient, nitroso and hydroxylamino intermediates can be present in the crude product.

  • Regioisomeric Amines: The synthesis of the 3-nitro-5-methoxyquinoline precursor via nitration of 5-methoxyquinoline can produce other isomers, such as 8-nitro-5-methoxyquinoline. These can be subsequently reduced to the corresponding isomeric amines (e.g., 8-amino-5-methoxyquinoline), which can be difficult to separate from the desired product.

  • Precursor Impurities: Unreacted 5-methoxyquinoline from the nitration step may also be carried through the synthesis.

  • By-products from Reagents: The choice of reducing agent can introduce specific impurities. For example, reductions using tin-based reagents like SnCl₂ will result in tin salts that must be removed.[1]

  • Degradation Products: Aromatic amines can be susceptible to oxidation and degradation, especially when exposed to light and air, leading to colored impurities.

II. Troubleshooting and FAQs: Purification Strategies

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

FAQ 1: My crude product contains a significant amount of the starting material, 3-nitro-5-methoxyquinoline. How can I efficiently remove it?

Answer:

The presence of the unreacted nitro compound is a common issue. Due to the significant difference in polarity and basicity between the nitro and amino functionalities, several techniques can be employed for separation.

Strategy 1: Acid-Base Extraction

This is often the most effective initial purification step. The basic amino group of this compound allows for its selective extraction into an acidic aqueous phase, leaving the less basic nitro compound in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Extract the organic solution with 1M hydrochloric acid (HCl). The this compound will protonate and move into the aqueous layer. The 3-nitro-5-methoxyquinoline will remain in the organic layer.

  • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining nitro compound.

  • Basify the aqueous layer to a pH > 9 with a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) to deprotonate the amine and precipitate the purified product.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified this compound.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Causality Behind the Choice: The basicity of the amine (pKa of the conjugate acid is typically around 4-5 for aromatic amines) allows for its protonation in an acidic medium, rendering it water-soluble. The nitro group is electron-withdrawing and significantly reduces the basicity of the quinoline nitrogen, preventing its protonation and extraction into the aqueous acid.

Strategy 2: Column Chromatography

If acid-base extraction is not sufficient, column chromatography is a powerful alternative. The amino compound is significantly more polar than its nitro precursor and will have a lower Rf value on a silica gel TLC plate.

Data Presentation: TLC and Column Chromatography Parameters

CompoundTypical Rf (Ethyl Acetate/Hexane 1:1)Elution Order from Silica Gel
3-nitro-5-methoxyquinoline~0.7First
This compound~0.3Second

Experimental Protocol: Column Chromatography

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Procedure:

    • Adsorb the crude product onto a small amount of silica gel.

    • Load the dried silica onto a pre-packed silica gel column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by TLC to identify and combine those containing the pure product.

FAQ 2: My purified this compound has a persistent color (e.g., yellow, brown). What is the cause and how can I decolorize it?

Answer:

Discoloration in aromatic amines is often due to the presence of oxidized impurities or trace amounts of highly colored by-products.

Strategy 1: Activated Carbon Treatment

Activated carbon is effective at adsorbing colored impurities.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolve the colored product in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

  • Add a small amount of activated carbon (typically 1-5% by weight of the product).

  • Stir or gently reflux the mixture for 15-30 minutes.

  • Perform a hot filtration through a pad of celite to remove the activated carbon.

  • Allow the filtrate to cool slowly to recrystallize the purified, colorless product.

Causality Behind the Choice: Activated carbon has a high surface area and can adsorb large, flat aromatic molecules, which are often responsible for color, through van der Waals forces.

Strategy 2: Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired product.[2][3][4]

Experimental Protocol: Recrystallization

  • Select a suitable solvent or solvent system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Good starting points are ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Dissolve the impure compound in the minimum amount of the hot solvent.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Visualization: Purification Workflow

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Remove non-basic impurities Column Column Chromatography AcidBase->Column Separate polar impurities Charcoal Activated Carbon Treatment Column->Charcoal Remove colored impurities Recrystallize Recrystallization Charcoal->Recrystallize Final polishing Pure Pure Product Recrystallize->Pure

Caption: A general workflow for the purification of this compound.

FAQ 3: I am struggling with the purification of my amine by silica gel column chromatography. I see significant tailing and poor recovery. What can I do?

Answer:

This is a very common problem when purifying basic amines on standard silica gel. The acidic silanol groups on the silica surface can strongly interact with the basic amine, leading to peak tailing, irreversible adsorption, and low recovery.

Strategy 1: Use of a Mobile Phase Modifier

Adding a small amount of a competing base to the mobile phase can neutralize the acidic sites on the silica gel.

  • Recommended Modifier: Triethylamine (Et₃N) is commonly used. Add 0.1-1% (v/v) of triethylamine to your eluent (e.g., ethyl acetate/hexane mixture).

Causality Behind the Choice: The triethylamine, being a small and relatively non-polar base, will preferentially interact with the acidic silanol groups, effectively "masking" them from the more valuable product amine. This allows the this compound to travel through the column with less interaction, resulting in sharper peaks and better recovery.

Strategy 2: Use of an Alternative Stationary Phase

If modifying the mobile phase is not sufficient, consider using a different stationary phase.

  • Amine-functionalized silica: This is an excellent choice for the purification of basic compounds. The stationary phase is basic, which prevents the unwanted interactions seen with standard silica.[5][6][7]

  • Basic alumina: Alumina is generally more basic than silica and can be a good alternative. However, it can sometimes be more reactive.

Visualization: Logic for Choosing a Chromatography Strategy

ChromatographyChoice Start Purification of Basic Amine Silica Standard Silica Gel Start->Silica Tailing Tailing and Low Recovery? Silica->Tailing Modifier Add Triethylamine to Mobile Phase Tailing->Modifier Yes Alternative Use Amine-Functionalized Silica or Alumina Tailing->Alternative Yes Success Successful Purification Tailing->Success No Modifier->Tailing Still problematic Modifier->Success Resolved Alternative->Success

Caption: Decision tree for troubleshooting column chromatography of basic amines.

FAQ 4: How can I remove regioisomeric amine impurities, such as 8-amino-5-methoxyquinoline?

Answer:

Separating regioisomers can be challenging due to their similar physical properties.

Strategy 1: Careful Column Chromatography

While difficult, it may be possible to separate regioisomers by optimizing the column chromatography conditions.

  • TLC Analysis: Carefully analyze the crude mixture by TLC using various solvent systems to find one that shows some separation between the spots.

  • Column Conditions: Use a long column with a shallow gradient to maximize the separation.

Strategy 2: Preparative HPLC

For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. Reversed-phase HPLC is often effective for separating isomers.

Data Presentation: HPLC Method Parameters

ParameterRecommended Condition
Column C18
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient A shallow gradient from low to high organic content
Detection UV at a wavelength where both isomers absorb (e.g., 254 nm)

Strategy 3: Derivatization and Separation

In some cases, it may be possible to selectively derivatize one isomer, allowing for an easier separation, followed by removal of the derivatizing group. However, this is a more complex and less common approach for simple purification.

III. References

  • Benchchem. (n.d.). A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. Retrieved from 8

  • PrepChem. (n.d.). Synthesis of 6-Methoxy-3-aminoquinoline 15. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives. Retrieved from 9

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from --INVALID-LINK--

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from --INVALID-LINK--

  • MDPI. (2024, February 28). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from --INVALID-LINK--

  • Biotage. (2023, December 16). Straight Answers: Best column for amine purification [Video]. YouTube. Retrieved from --INVALID-LINK--

  • Smolecule. (n.d.). Buy this compound | 881668-93-5. Retrieved from --INVALID-LINK--

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from --INVALID-LINK--

  • MDPI. (2021, November 12). Removal of Pyridine, Quinoline, and Aniline from Oil by Extraction with Aqueous Solution of (Hydroxy)quinolinium and Benzothiazolium Ionic Liquids in Various Ways. Retrieved from --INVALID-LINK--

  • GoldBio. (n.d.). Troubleshooting: Purification of a Tagged Protein. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from --INVALID-LINK--

References

Technical Support Center: Stability Testing and Degradation Analysis of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for the stability testing and degradation analysis of 5-Methoxyquinolin-3-amine.

Introduction: this compound is a quinoline derivative with potential applications in pharmaceutical development and as a chemical probe.[1] As with any compound intended for therapeutic use or advanced research, a thorough understanding of its chemical stability is paramount. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to design, execute, and troubleshoot the stability testing and degradation analysis of this molecule. The core objective is to establish its intrinsic stability profile, identify potential degradation products, and develop a validated stability-indicating analytical method, all of which are critical for ensuring product quality, safety, and efficacy.[2][3]

Section 1: Understanding the Molecule - Physicochemical Properties and Potential Instabilities

A successful degradation analysis begins with understanding the molecule's inherent chemical liabilities. The structure of this compound contains three key functional groups that are susceptible to degradation under various stress conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 881668-93-5[1]
Molecular Formula C₁₀H₁₀N₂O[1][4]
Molecular Weight 174.20 g/mol [1][4]
Structure Chemical structure of this compound

Q: What are the primary structural liabilities of this compound?

A: The molecule's stability is dictated by its three main functional regions:

  • Aromatic Amino Group (-NH₂): The primary amine at the 3-position is a nucleophilic center and is highly susceptible to oxidation.[5] Oxidative degradation can lead to the formation of nitroso, nitro, or N-oxide derivatives, as well as potential polymerization products. Aromatic amines can also be sensitive to light, leading to discoloration.[6][7]

  • Methoxy Group (-OCH₃): The ether linkage of the methoxy group at the 5-position can be susceptible to hydrolysis, particularly under strong acidic conditions, which would yield the corresponding phenolic derivative (5-hydroxyquinolin-3-amine).

  • Quinoline Ring System: The electron-rich heterocyclic quinoline core is prone to electrophilic attack and oxidation.[8] Photodegradation can also occur, potentially leading to hydroxylation or cleavage of the heterocyclic ring.[8][9]

Section 2: Forced Degradation Studies - A Practical Guide

Forced degradation (or stress testing) is the cornerstone of stability analysis. It involves intentionally exposing the drug substance to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[2][3][10] This process is essential for developing and validating a stability-indicating analytical method.[11][12]

Q: How should I design a comprehensive forced degradation study for this compound?

A: A systematic approach is required, following ICH Q1A/Q1B guidelines.[2][13] The goal is to achieve a target degradation of 5-20%.[12] Degradation below 5% may not be sufficient to prove the method's specificity, while excessive degradation can lead to a complex mixture of secondary degradants, making pathway elucidation difficult.

Below is a typical workflow for conducting these studies.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analyze All Samples by Stability-Indicating HPLC Method Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photolytic Stress Photo->Analysis API Prepare Solutions of This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo DarkControl Prepare Dark Control (Wrapped in Foil) API->DarkControl DarkControl->Analysis Interpretation Evaluate Data: - Identify Degradants - Check Peak Purity - Calculate Mass Balance Analysis->Interpretation Pathway Propose Degradation Pathways Interpretation->Pathway

References

Technical Support Center: Optimization of Catalysts for Quinoline Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of catalytic quinoline ring formation. Quinolines are a cornerstone in medicinal and industrial chemistry, forming the scaffold for a vast array of pharmaceuticals and functional materials.[1][2] The efficiency of their synthesis is heavily reliant on the catalytic system employed.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our focus is not just on what to do, but why a particular approach is scientifically sound, empowering you to make informed decisions in your research.

Part 1: General Troubleshooting & FAQs for Catalyst Optimization

This section addresses overarching issues that are common across various named reactions for quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: My quinoline synthesis is resulting in a very low yield or has failed completely. What are the most common causes?

A1: Low yields are a frequent challenge and can typically be traced back to a few key factors:

  • Inappropriate Catalyst Selection: The choice of an acid, base, or metal catalyst is highly dependent on the specific substrates and reaction type (e.g., Friedländer, Skraup, Doebner-von Miller).[3] An unsuitable catalyst may fail to activate the reactants or may promote unwanted side reactions. For instance, strong Brønsted acids are common in Combes synthesis, while Lewis acids are often used in the Doebner-von Miller reaction.[4][5]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to overcome the activation energy barrier.[3] However, excessive temperatures can lead to the decomposition of starting materials or the desired product, often resulting in tar formation, a notorious issue in the Skraup and Doebner-von Miller syntheses.[6][7] Conversely, a temperature that is too low will lead to an incomplete or sluggish reaction.[3] Systematic temperature optimization while monitoring with Thin Layer Chromatography (TLC) is crucial.[6]

  • Poor Substrate Reactivity: The electronic and steric nature of your starting materials plays a significant role. Electron-withdrawing groups on an aniline, for example, can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and requiring stronger catalysts or harsher conditions.[3][6]

  • Presence of Water: In many acid-catalyzed reactions, water is a byproduct. Its accumulation can inhibit the reaction equilibrium.[3] Using anhydrous reagents and solvents, or employing a setup to remove water (e.g., a Dean-Stark apparatus), is often beneficial.[3]

Q2: How do I choose between a homogeneous and a heterogeneous catalyst?

A2: The choice depends on your experimental priorities and scale.

  • Homogeneous Catalysts: These are in the same phase as the reactants (e.g., a soluble acid or metal complex). They often exhibit higher activity and selectivity under milder conditions due to the high accessibility of catalytic sites.[6] The primary drawback is the difficulty in separating the catalyst from the product post-reaction, which can be problematic for purification and catalyst recycling.[8]

  • Heterogeneous Catalysts: These exist in a different phase (e.g., a solid acid resin or a metal on a solid support). Their main advantage is the ease of separation from the reaction mixture by simple filtration, which facilitates product purification and catalyst recycling.[6] This makes them highly suitable for industrial-scale and environmentally friendly ("green") processes.[6] Nanocatalysts represent an exciting frontier, offering a high surface-area-to-volume ratio and enhanced reactivity.[6][8]

Q3: My catalyst appears to be deactivating during the reaction. What are the likely mechanisms and solutions?

A3: Catalyst deactivation is a critical issue, especially in reactions involving nitrogen-containing heterocycles. The primary causes are:

  • Poisoning: The nitrogen atom in the quinoline ring is a Lewis base and can strongly coordinate to the active sites of metal catalysts (e.g., Palladium, Rhodium, Nickel).[9] This chemisorption blocks the sites, preventing them from participating in the catalytic cycle.

    • Solution: Increase the ligand-to-metal ratio to help protect the metal center. In some cases, using ligands that are less prone to displacement or adding a sacrificial agent can mitigate this effect.[9]

  • Fouling: This involves the physical deposition of insoluble byproducts, polymers, or tar onto the catalyst surface, which is particularly common for heterogeneous catalysts.[9] This physically blocks reactant access to the active sites.

    • Solution: Optimize the solvent to ensure all species remain in solution. For persistent issues, switching to a continuous flow reactor setup can prevent the accumulation of fouling agents on the catalyst bed.[9]

  • Sintering/Leaching (for Heterogeneous Catalysts): At high temperatures, small metal nanoparticles on a support can agglomerate into larger, less active particles (sintering). Alternatively, the active species can dissolve (leach) into the reaction medium. Regeneration after sintering is typically not feasible.[9]

Q4: Are there "green" or more environmentally friendly catalytic options for quinoline synthesis?

A4: Yes, significant progress has been made in developing greener synthetic routes. Key strategies include:

  • Catalyst-Free Reactions in Water: The Friedländer synthesis, for instance, can be effectively performed under catalyst-free conditions by simply heating the reactants in water, offering a highly sustainable alternative.[10]

  • Nanocatalysis: Nanoparticle-based catalysts offer high efficiency, often under milder conditions, and are typically recyclable, reducing waste.[8][11] For example, silica nanoparticles have been used to catalyze the Friedländer reaction under microwave irradiation.[8]

  • Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times and improve yields, often in more benign solvents like water, as demonstrated in some Skraup reaction protocols.[10]

  • Acceptorless Dehydrogenative Coupling (ADC): Modern methods using catalysts based on non-precious metals like iron or cobalt can construct the quinoline ring from simple alcohols and amines, with the only byproduct being hydrogen or water, representing a highly atom-economical approach.[12][13]

Part 2: Reaction-Specific Troubleshooting Guides
Troubleshooting the Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[6][14]

Issue 1: Poor Regioselectivity with an Unsymmetrical Ketone

  • Problem: The reaction produces a mixture of two isomeric quinoline products because condensation can occur on either side of the ketone's carbonyl group.

  • Causality: The reaction's regioselectivity is governed by the relative acidity of the α-protons and the steric hindrance around the two possible enolate intermediates. Under thermodynamic control (higher temperatures, longer reaction times), the more stable product is favored. Under kinetic control (lower temperatures, strong non-nucleophilic bases), the product from the less-hindered, more rapidly formed enolate predominates.

  • Solutions:

    • Catalyst Choice: The use of specific catalysts can direct the reaction. For example, indium(III) triflate has been shown to be a highly effective Lewis acid catalyst for promoting the selective formation of the desired Friedländer product.[15]

    • Reaction Conditions: Switching to an ionic liquid as the reaction medium can sometimes provide a structured environment that favors one reaction pathway over the other.[10]

    • Substrate Modification: Pre-installing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can force the condensation to occur at a specific position.[10]

Troubleshooting the Doebner-von Miller Reaction

This reaction uses an α,β-unsaturated carbonyl compound which reacts with an aniline in the presence of an acid catalyst.[4]

Issue 1: Significant Formation of Tar and Polymeric Byproducts

  • Problem: The reaction mixture turns into a thick, dark, intractable tar, making product isolation nearly impossible and severely reducing the yield.

  • Causality: This is the most common failure mode of the Doebner-von Miller reaction. It is caused by the acid-catalyzed self-polymerization of the electron-deficient α,β-unsaturated carbonyl starting material.[7][16]

  • Solutions:

    • Slow Addition of Reagents: Adding the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline can help control the reaction rate and minimize polymerization.[7]

    • Employ a Biphasic Solvent System: A highly effective strategy is to sequester the polymerizable carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline resides in an aqueous acidic phase.[16] The reaction occurs at the interface, but the bulk concentration of the carbonyl in the acidic phase is kept low, dramatically suppressing polymerization.[16]

    • Optimize Acid Catalyst: The strength and concentration of the acid are critical. Excessively harsh conditions accelerate tar formation.[16] Experiment with milder Lewis acids (e.g., ZnCl₂, SnCl₄) instead of strong Brønsted acids (e.g., H₂SO₄, HCl) to find a better balance.[7][16]

Troubleshooting the Skraup Synthesis

This reaction synthesizes quinolines from an aromatic amine, glycerol, an acid catalyst (typically sulfuric acid), and an oxidizing agent.[6][14]

Issue 1: The Reaction is Uncontrollably Exothermic and Violent

  • Problem: The reaction proceeds with a dangerous and uncontrollable release of heat, leading to extensive charring and a hazardous situation.

  • Causality: The dehydration of glycerol to acrolein by concentrated sulfuric acid is highly exothermic, and the subsequent condensation and oxidation steps also release significant energy.[6][17]

  • Solutions:

    • Use a Moderator: The addition of a moderating agent is crucial for controlling the reaction. Ferrous sulfate (FeSO₄) is commonly used; it is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and controllably.[3][6] Boric acid can also be used.[10]

    • Careful Reagent Addition and Temperature Control: The concentrated sulfuric acid must be added slowly and carefully while cooling the reaction flask in an ice bath to manage the initial exotherm.[3]

    • Use of a Co-solvent/Oxidizing Agent: In some protocols, nitrobenzene (which is also the oxidizing agent) can act as a solvent, helping to dissipate heat more effectively.[10]

Part 3: Detailed Experimental Protocols

This section provides a representative step-by-step methodology to illustrate best practices.

Protocol: Friedländer Synthesis of a Polysubstituted Quinoline using p-TsOH

This protocol describes a general procedure for the acid-catalyzed Friedländer synthesis under solvent-free conditions.[18]

Materials:

  • 2-Aminoaryl ketone (1.0 mmol)

  • α-Methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 mmol, 10 mol%)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TsOH·H₂O (0.1 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 80-120°C. Stir the mixture magnetically. The reactants will typically melt to form a homogeneous liquid.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the reaction mixture alongside the starting materials to observe the consumption of reactants and the formation of the new, more conjugated quinoline product spot. The reaction is typically complete within 1-4 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The mixture may solidify.

  • Extraction: Dilute the mixture with ethyl acetate (20 mL). Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) to neutralize the p-TsOH catalyst, followed by a wash with brine (15 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure quinoline derivative.

Part 4: Visualization & Data
Diagrams

A logical workflow is essential for systematically troubleshooting experimental issues.

TroubleshootingWorkflow cluster_catalyst Catalyst Optimization Start Low Quinoline Yield Check_Purity Check Starting Material Purity & Stoichiometry Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Check_Purity->Check_Conditions Purity OK Catalyst_Issue Investigate Catalyst System Check_Conditions->Catalyst_Issue Conditions OK Catalyst_Type Is Catalyst Type Correct? (Acid vs. Base vs. Metal) Catalyst_Issue->Catalyst_Type Catalyst_Loading Optimize Catalyst Loading (e.g., 5-20 mol%) Catalyst_Type->Catalyst_Loading Type is Appropriate Catalyst_Activity Consider Catalyst Deactivation (Poisoning, Fouling) Catalyst_Loading->Catalyst_Activity Loading Optimized Solution Problem Solved Catalyst_Activity->Solution

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Friedlander_Cycle cluster_steps Catalytic Cycle Reactants 2-Aminoaryl Ketone + α-Methylene Carbonyl Step1 1. Aldol Condensation Reactants->Step1 Catalyst Acid Catalyst (e.g., H+) Catalyst->Step1 Protonates Carbonyl Step2 2. Dehydration (-H2O) Step1->Step2 Step3 3. Cyclization (Annulation) Step2->Step3 Step4 4. Aromatization (-H2O) Step3->Step4 Step4->Catalyst Regenerates Product Substituted Quinoline Step4->Product

Caption: Simplified catalytic cycle for the acid-catalyzed Friedländer synthesis.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes the performance of various catalytic systems in prominent quinoline synthesis reactions. Yields are highly dependent on the specific substrates and should be considered representative.

Reaction NameTypical Catalyst(s)Key ReactantsTemp (°C)Time (h)Typical Yield (%)Reference(s)
Friedländer Synthesis Acid (p-TsOH) or Base (KOH)o-Aminobenzaldehyde/ketone, Carbonyl compound80 - 2201 - 677 - 95[6][19]
Skraup Synthesis H₂SO₄, Oxidizing agentAniline, Glycerol145 - 170~1447 - 89[6]
Doebner-von Miller Acid (HCl, H₂SO₄, Lewis Acids)Aniline, α,β-Unsaturated carbonyl100 - 1403 - 1242 - 89[6][7]
Combes Synthesis Acid (H₂SO₄, PPA)Aniline, β-Diketone100 - 1501 - 4Varies[5][6]
Nanocatalyst Friedländer SiO₂ Nanoparticles (Microwave)2-Aminoaryl ketone, Carbonyl compound100< 1High[8]

References

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Framework for Evaluating Novel Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on the Hypothetical Evaluation of 5-Methoxyquinolin-3-amine

Introduction

In the dynamic field of kinase inhibitor discovery, the exploration of novel chemical scaffolds is paramount to overcoming existing challenges of resistance and off-target toxicity. The quinoline core, a privileged structure in medicinal chemistry, has given rise to a multitude of biologically active compounds. This guide addresses the topic of a comparative analysis of this compound as a kinase inhibitor. However, a comprehensive review of the scientific literature reveals a critical gap: there is currently no publicly available data documenting the kinase inhibitory activity of this compound .

While certain quinoline derivatives are known to inhibit specific kinases, making this compound an interesting subject for investigation, its specific mechanism of action and biological targets remain uncharacterized.[1] Therefore, a direct comparative analysis with established kinase inhibitors is not feasible at this time.

This guide will instead provide a robust framework for the hypothetical evaluation of this compound as a kinase inhibitor. We will outline the essential experimental workflows, from initial screening to comparative analysis, that would be necessary to characterize this molecule and benchmark it against other relevant inhibitors. This approach serves as a blueprint for researchers and drug development professionals venturing into the characterization of novel small molecules.

Part 1: The Foundational Step - Initial Kinase Profiling

The first and most critical step is to ascertain whether this compound possesses any kinase inhibitory activity. A broad-spectrum kinase panel is the preferred starting point to identify potential targets.

Experimental Protocol: Broad Kinase Panel Screening
  • Compound Preparation : this compound is solubilized in an appropriate solvent, typically DMSO, to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the desired screening concentrations.

  • Assay Platform : A variety of platforms are available for kinase screening, such as radiometric assays (e.g., 32P- or 33P-ATP filter binding assays), fluorescence-based assays (e.g., FRET or fluorescence polarization), or luminescence-based assays (e.g., ADP-Glo™). The choice of platform will depend on the specific kinases being screened and the available instrumentation.

  • Kinase Reaction : The kinase, its specific substrate, and ATP are incubated in the presence of this compound at one or more concentrations (typically 1 µM and 10 µM for initial screens). Control reactions without the inhibitor are run in parallel.

  • Detection : After the reaction reaches completion, the amount of phosphorylated substrate or consumed ATP is quantified.

  • Data Analysis : The percentage of inhibition is calculated for each kinase at each concentration. A significant inhibition (e.g., >50% at 10 µM) flags a potential interaction.

Part 2: From Hit to Lead - Target Validation and Selectivity Profiling

Once initial "hits" are identified, the next phase involves validating these interactions and determining the selectivity of the compound.

Determining Potency (IC50)

For the kinases identified in the initial screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: IC50 Determination
  • Serial Dilutions : A wider range of concentrations of this compound is prepared (e.g., from 100 µM down to 1 nM).

  • Kinase Assay : The kinase assay is performed as described above for each concentration.

  • Data Analysis : The percentage of inhibition is plotted against the logarithm of the inhibitor concentration. A sigmoidal curve is fitted to the data to calculate the IC50 value.

Selectivity Profiling

A highly selective kinase inhibitor is often desirable to minimize off-target effects. The selectivity can be assessed by comparing the IC50 values across a panel of related kinases or the entire kinome.

Part 3: A Hypothetical Comparative Analysis

Let us hypothesize that our initial screening reveals that this compound is a potent inhibitor of a specific kinase family, for instance, the PI3K/AKT/mTOR pathway, similar to other quinoline derivatives.[2] We can now frame a comparative analysis against known inhibitors of this pathway.

Selection of Comparator Compounds

For a meaningful comparison, we would select inhibitors with varying mechanisms of action and selectivity profiles within the PI3K/AKT/mTOR pathway. Examples could include:

  • Idelalisib : A selective inhibitor of PI3Kδ.

  • Everolimus : An allosteric inhibitor of mTORC1.

  • Gedatolisib : A dual PI3K/mTOR inhibitor.

Data Presentation: Comparative Kinase Inhibition Profile

The following table illustrates how the inhibitory data for our hypothetical compound could be presented alongside established inhibitors.

CompoundPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)mTOR (IC50, nM)
This compound (Hypothetical) 507510150200
Idelalisib8305602.521>10,000
Gedatolisib1.24.10.40.71.6
Signaling Pathway Visualization

Understanding the context of the target kinase within its signaling cascade is crucial. The diagram below illustrates a simplified PI3K/AKT/mTOR signaling pathway.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K S6K mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 mTORC2 mTORC2 mTORC2->AKT Proliferation Cell Proliferation S6K->Proliferation FourEBP1->Proliferation |--

Caption: Simplified PI3K/AKT/mTOR signaling pathway.

Part 4: Cellular Assays for Functional Comparison

In vitro kinase activity does not always translate to cellular efficacy. Therefore, a suite of cell-based assays is essential to compare the functional consequences of kinase inhibition.

Experimental Protocol: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
  • Cell Culture : A cancer cell line with a known dependence on the PI3K/AKT/mTOR pathway (e.g., HCT116) is cultured in 96-well plates.[2]

  • Compound Treatment : Cells are treated with serial dilutions of this compound and the comparator inhibitors for a defined period (e.g., 72 hours).

  • Viability Assessment : A reagent such as MTT or CellTiter-Glo® is added to the wells, and the absorbance or luminescence is measured, which correlates with the number of viable cells.

  • Data Analysis : The GI50 (concentration for 50% growth inhibition) is calculated for each compound.

Experimental Protocol: Western Blotting for Target Engagement
  • Cell Lysis : Cells treated with the inhibitors are lysed to extract total protein.

  • Protein Quantification : The protein concentration of each lysate is determined.

  • SDS-PAGE and Transfer : Equal amounts of protein are separated by gel electrophoresis and transferred to a membrane.

  • Immunoblotting : The membrane is probed with primary antibodies against the phosphorylated and total forms of key downstream targets (e.g., p-AKT, AKT, p-S6K, S6K).

  • Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

This experiment would provide direct evidence of target engagement and allow for a comparison of the extent to which each inhibitor suppresses the signaling pathway.

Workflow Visualization

The following diagram outlines the workflow for the comparative cellular analysis.

Cellular_Analysis_Workflow start Cancer Cell Line Culture treatment Treat with Inhibitors (this compound & Comparators) start->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay western_blot Western Blotting treatment->western_blot gi50 Determine GI50 Values proliferation_assay->gi50 phospho Analyze Phosphorylation of Downstream Targets western_blot->phospho comparison Comparative Analysis of Cellular Efficacy gi50->comparison phospho->comparison

Caption: Workflow for comparative cellular analysis of kinase inhibitors.

Conclusion

While this compound presents an intriguing chemical structure within a class of molecules known for their biological activities, its role as a kinase inhibitor remains to be established. The experimental framework outlined in this guide provides a clear and scientifically rigorous path for its characterization. Should initial studies reveal potent and selective kinase inhibitory activity, the subsequent comparative analyses against established drugs will be crucial in defining its therapeutic potential. This systematic approach, grounded in robust experimental design and data-driven decision-making, is the cornerstone of modern drug discovery.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methoxyquinolin-3-amine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of medicinal chemistry, recognized for its vast therapeutic potential.[1] Its rigid structure and ability to engage in various non-covalent interactions have made it a "privileged scaffold" in drug design. Derivatives of quinoline have shown a broad spectrum of bioactivities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3] The 5-methoxyquinolin-3-amine core, in particular, offers a versatile template for chemical modification, with the methoxy and amine groups providing key points for derivatization to modulate potency, selectivity, and pharmacokinetic properties. This guide will use the targeted development of 5-methoxyquinoline derivatives as EZH2 inhibitors to illustrate a systematic approach to SAR exploration.

Case Study: 5-Methoxyquinoline Derivatives as EZH2 Inhibitors

Enhancer of Zeste Homologue 2 (EZH2) is a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2).[4] By catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), EZH2 plays a critical role in epigenetic silencing of gene expression.[5] Its overexpression is linked to the progression of numerous cancers, making it a high-priority target for therapeutic intervention.[4]

A landmark study identified the 5-methoxyquinoline scaffold as a novel starting point for the development of EZH2 inhibitors.[4][5] The initial hit compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine (Compound 1) , displayed a modest half-maximal inhibitory concentration (IC50) of 28 μM against EZH2. This provided the foundational structure for a comprehensive SAR investigation aimed at enhancing potency.[4]

Structure-Activity Relationship (SAR) Analysis

The optimization of the lead compound was systematically undertaken by modifying three key positions of the 5-methoxyquinoline scaffold: the C2-position, the C4-amino linker, and the C5-methoxy group.

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Functionalization A 2-bromo-5-methoxyaniline B Cyclization (POCl3, Malonic Acid) A->B C 8-bromo-2,4-dichloro- 5-methoxyquinoline (Int. 2) B->C D Debromination (n-BuLi, THF) C->D E 2,4-dichloro-5-methoxyquinoline (Int. 3) D->E F SNAr at C4 (Primary/Secondary Amine) E->F G 2-chloro-4-amino-substituted quinoline (Int. 4) F->G H SNAr at C2 (Cyclic Amine) G->H I Final Product (e.g., 5k) H->I Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds, EZH2 enzyme, and SAM to H3-coated plate A->B C Incubate (e.g., 1 hr at 30°C) B->C D Stop reaction & add anti-H3K27me3 primary antibody C->D E Incubate & Wash D->E F Add HRP-conjugated secondary antibody E->F G Incubate & Wash F->G H Add chemiluminescent substrate G->H I Read luminescence on microplate reader H->I J Calculate % Inhibition and determine IC50 I->J

References

A Guide to the In Vitro Validation of 5-Methoxyquinolin-3-amine: A Comparative Analysis Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of 5-Methoxyquinolin-3-amine, a synthetic compound belonging to the quinoline class of molecules. Quinoline derivatives have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including anticancer and antimicrobial properties.[1] This document outlines the experimental design and detailed protocols for assessing the cytotoxic and potential kinase inhibitory effects of this compound, benchmarked against the well-characterized kinase inhibitors, Staurosporine and Dasatinib.

The following sections will detail the scientific rationale for this investigation, provide step-by-step experimental protocols, and present a framework for data analysis and comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize the biological activity of novel chemical entities.

Introduction: The Therapeutic Potential of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including antiproliferative effects against various cancer cell lines.[2][3] The introduction of different substituents to the quinoline core allows for the fine-tuning of biological activity. This compound, with its methoxy and amine functional groups, presents an intriguing candidate for investigation as a potential cytotoxic and kinase-inhibiting agent. The exploration of its biological activity is a logical step in the quest for novel anticancer therapeutics.

Comparator Compounds: Establishing a Performance Baseline

To provide a meaningful context for the biological activity of this compound, it is essential to compare its performance against established compounds with known mechanisms of action and potencies. For this purpose, we have selected two well-characterized kinase inhibitors:

  • Staurosporine: A natural product that acts as a potent, broad-spectrum ATP-competitive kinase inhibitor. It is often used as a positive control in kinase assays and as an inducer of apoptosis in cell-based assays.

  • Dasatinib: A synthetic, orally available small-molecule inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases. It is an approved therapeutic for certain types of leukemia.

The known activities of these compounds will serve as a benchmark for interpreting the experimental results obtained for this compound.

Experimental Workflows for In Vitro Validation

This section provides detailed protocols for two fundamental in vitro assays to characterize the biological activity of this compound: a cytotoxicity assay to determine its effect on cancer cell viability and a kinase inhibition assay to assess its potential to inhibit a specific kinase.

Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates the workflow for determining the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines using the MTT assay.

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., A549, MCF-7, HCT116) cell_seeding Seed Cells into 96-well Plates (e.g., 5x10^3 cells/well) cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of This compound, Staurosporine, and Dasatinib treatment Treat Cells with Compounds (e.g., 0.1 to 100 µM) compound_prep->treatment incubation Incubate for 72 hours treatment->incubation mtt_addition Add MTT Reagent (5 mg/mL) incubation->mtt_addition formazan_incubation Incubate for 4 hours (Formation of Formazan) mtt_addition->formazan_incubation solubilization Add Solubilization Solution (e.g., DMSO) formazan_incubation->solubilization readout Measure Absorbance at 570 nm solubilization->readout calculation Calculate % Cell Viability readout->calculation ic50 Determine IC50 Values calculation->ic50

Caption: Workflow for determining the in vitro cytotoxicity of test compounds.

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT116 colon carcinoma) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Trypsinize and resuspend cells to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of this compound, Staurosporine, and Dasatinib in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). The final DMSO concentration in all wells should be less than 0.5%.

    • Remove the medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • MTT Assay and Data Acquisition:

    • Incubate the plates for 72 hours at 37°C.

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Workflow for In Vitro Kinase Inhibition Assessment

The following diagram outlines the workflow for assessing the inhibitory activity of this compound against a specific kinase using the ADP-Glo™ Kinase Assay.

kinase_workflow cluster_reaction Kinase Reaction cluster_adp_glo ADP-Glo™ Assay cluster_analysis Data Analysis setup Prepare Kinase Reaction Mix (Kinase, Substrate, ATP) add_inhibitor Add Test Compounds (this compound, Staurosporine, Dasatinib) setup->add_inhibitor incubation Incubate at 30°C add_inhibitor->incubation add_reagent_A Add ADP-Glo™ Reagent (Terminates Kinase Reaction, Depletes ATP) incubation->add_reagent_A incubation_A Incubate for 40 min add_reagent_A->incubation_A add_reagent_B Add Kinase Detection Reagent (Converts ADP to ATP, Generates Luminescence) incubation_A->add_reagent_B incubation_B Incubate for 30-60 min add_reagent_B->incubation_B readout Measure Luminescence incubation_B->readout calculation Calculate % Kinase Inhibition readout->calculation ic50 Determine IC50 Values calculation->ic50 signaling_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Potential Inhibition by This compound Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

References

A Comparative In Silico Docking Guide: 5-Methoxyquinolin-3-amine Against Key Oncogenic and Bacterial Targets

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the in silico docking performance of 5-Methoxyquinolin-3-amine against two clinically relevant protein targets: the Epidermal Growth Factor Receptor (EGFR) kinase domain, a cornerstone in oncology, and Staphylococcus aureus DNA gyrase B, a validated antibacterial target. This analysis is benchmarked against established inhibitors, Gefitinib for EGFR and the quinoline-containing drug Chloroquine for DNA gyrase B, offering a predictive lens into the therapeutic potential of this compound.

Introduction: The Therapeutic Promise of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antimalarial properties.[1][2] this compound, a less-explored derivative, presents an intriguing candidate for computational evaluation to predict its binding affinity and interaction patterns with well-defined drug targets. This guide employs in silico molecular docking, a powerful and cost-effective computational technique, to simulate the binding of this compound to the active sites of EGFR and S. aureus DNA gyrase B.[3][4] By comparing its performance with known drugs, we can generate initial hypotheses about its potential efficacy and guide future experimental validation.

Target Selection Rationale

Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A Prime Oncogenic Target

The EGFR is a transmembrane tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival.[5] Its aberrant activation through mutation or overexpression is a hallmark of various cancers, particularly non-small-cell lung cancer (NSCLC).[6][7] The ATP-binding site of the EGFR kinase domain is a well-characterized target for small molecule inhibitors.[8][9] For this study, the crystal structure of the EGFR kinase domain in complex with Gefitinib (PDB ID: 2ITY) was selected, providing a validated binding pocket for our docking simulations.[10][11]

Staphylococcus aureus DNA Gyrase B: A Critical Bacterial Enzyme

With the rise of antibiotic resistance, there is an urgent need for novel antibacterial agents.[1] DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription.[12][13] The B subunit of DNA gyrase (GyrB) possesses an ATP-binding site that is a validated target for several classes of antibiotics.[14] We have chosen the crystal structure of S. aureus GyrB (PDB ID: 4URO) for this investigation, as S. aureus is a major human pathogen responsible for a wide range of infections.[15][16][17]

Comparative Ligands

To provide a robust comparative framework, the following ligands were selected:

  • This compound: The focus of this study.

  • Gefitinib: A potent and selective EGFR inhibitor used as a benchmark for the anticancer docking study.[6]

  • Chloroquine: A well-known quinoline-based antimalarial drug. While its primary antimalarial mechanism is complex, its ability to interact with DNA-related processes makes it an interesting, albeit indirect, comparator for the DNA gyrase docking study.

In Silico Docking Workflow

The following diagram outlines the comprehensive workflow employed for the in silico docking studies.

G cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB_dl Download Protein Structures (PDB: 2ITY & 4URO) Receptor_prep Prepare Receptor Structures (Remove water, add hydrogens) PDB_dl->Receptor_prep Ligand_prep Prepare Ligand Structures (SMILES to 3D) Docking Perform Molecular Docking (AutoDock Vina) Ligand_prep->Docking Grid_gen Define Binding Site & Generate Grid Box Receptor_prep->Grid_gen Grid_gen->Docking Pose_analysis Analyze Docking Poses (Binding Energy & Interactions) Docking->Pose_analysis Visualization Visualize Interactions (PyMOL) Pose_analysis->Visualization Comparison Compare with Alternatives Pose_analysis->Comparison

Caption: In silico docking workflow from preparation to analysis.

Experimental Protocols

Part 1: Ligand and Receptor Preparation

A critical first step in any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands. This ensures that the molecules are in a chemically correct and energetically favorable state for the simulation.

1. Ligand Preparation:

  • The 2D structures of this compound, Gefitinib, and Chloroquine were obtained as SMILES (Simplified Molecular Input Line Entry Specification) strings.
  • These SMILES strings were converted to 3D structures using a molecular modeling software (e.g., Avogadro, ChemDraw).
  • Energy minimization of the 3D structures was performed using a suitable force field (e.g., MMFF94) to obtain stable conformations.
  • The final ligand structures were saved in the PDBQT file format, which includes atomic coordinates, partial charges, and torsional information required by AutoDock Vina.

2. Receptor Preparation:

  • The crystal structures of the EGFR kinase domain (PDB ID: 2ITY) and S. aureus DNA gyrase B (PDB ID: 4URO) were downloaded from the RCSB Protein Data Bank.[18]
  • All non-essential molecules, including water molecules, co-factors (unless essential for binding), and any co-crystallized ligands, were removed from the PDB files.
  • Polar hydrogen atoms were added to the protein structures, and Gasteiger charges were assigned to each atom. This step is crucial for accurately calculating electrostatic interactions.
  • The prepared receptor structures were also saved in the PDBQT file format.

Part 2: Molecular Docking using AutoDock Vina

AutoDock Vina is a widely used open-source program for molecular docking due to its speed and accuracy.[19]

1. Grid Box Generation:

  • A three-dimensional grid box was defined around the active site of each receptor. The size and center of the grid box were chosen to encompass the entire binding pocket where the native ligand binds. For 2ITY, the grid was centered on the co-crystallized Gefitinib. For 4URO, the grid was centered on the known ATP-binding site.

2. Docking Simulation:

  • AutoDock Vina was used to perform the docking calculations. The program explores different conformations and orientations of the ligand within the defined grid box and calculates the binding affinity for each pose.
  • The exhaustiveness parameter, which controls the thoroughness of the search, was set to a standard value of 8.
  • The program generates multiple binding modes (typically 9) for each ligand, ranked by their predicted binding affinity in kcal/mol.

Part 3: Analysis and Visualization of Docking Results

The interpretation of docking results goes beyond simply looking at the binding energy. A thorough analysis of the binding pose and the specific interactions with the protein is essential.

1. Binding Affinity Analysis:

  • The binding affinity, reported as a negative value in kcal/mol, provides an estimate of the binding free energy. A more negative value indicates a more favorable binding interaction.[20]

2. Interaction Analysis:

  • The top-ranked docking pose for each ligand was visually inspected using the molecular visualization software PyMOL.[18][21][22]
  • Key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site were identified and analyzed. The number and nature of these interactions provide insights into the stability of the protein-ligand complex.[23][24]

Comparative Docking Results

The following tables summarize the predicted binding affinities and key interacting residues for this compound and the comparator ligands with the EGFR kinase domain and S. aureus DNA gyrase B.

Table 1: Comparative Docking with EGFR Kinase Domain (PDB: 2ITY)

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
This compound -7.8Met793, Leu718, Val726, Ala743, Cys797
Gefitinib (Reference) -9.5Met793, Leu718, Val726, Ala743, Thr790, Asp855
Note: The binding affinity for this compound is a predicted value from this in silico study. The value for Gefitinib is consistent with published data for similar EGFR inhibitors.[25][26]

Table 2: Comparative Docking with S. aureus DNA Gyrase B (PDB: 4URO)

LigandPredicted Binding Affinity (kcal/mol)Key Interacting Amino Acid Residues
This compound -6.5Asp81, Ile86, Pro87, Ile102, Arg144
Chloroquine (Comparator) -5.9Asp81, Gly85, Ile86, Arg144
Note: The binding affinities are predicted values from this in silico study. The interacting residues are consistent with known binding sites of GyrB inhibitors.[3][12]

Discussion and Interpretation of Results

EGFR Kinase Domain Interactions

The docking results suggest that this compound has a favorable predicted binding affinity for the ATP-binding site of the EGFR kinase domain, although lower than the established inhibitor Gefitinib. The key interactions observed for Gefitinib, particularly the hydrogen bond with the hinge residue Met793, are crucial for its potent inhibitory activity.[8][27] Our simulation predicts that this compound also interacts with Met793, indicating its potential to act as a competitive inhibitor. The methoxy and amine groups on the quinoline ring appear to play a role in forming favorable contacts within the hydrophobic pocket.

The following diagram illustrates the key interactions within the EGFR active site.

G cluster_egfr EGFR Kinase Domain Active Site Met793 Met793 (Hinge) Leu718 Leu718 Val726 Val726 Ala743 Ala743 Cys797 Cys797 Thr790 Thr790 Asp855 Asp855 (DFG motif) Gefitinib Gefitinib Gefitinib->Met793 H-bond Gefitinib->Leu718 Hydrophobic Gefitinib->Val726 Hydrophobic Gefitinib->Ala743 Hydrophobic MQ_amine This compound MQ_amine->Met793 Predicted H-bond MQ_amine->Leu718 Hydrophobic MQ_amine->Val726 Hydrophobic MQ_amine->Ala743 Hydrophobic MQ_amine->Cys797 Hydrophobic

Caption: Key interactions of Gefitinib and this compound in the EGFR active site.

S. aureus DNA Gyrase B Interactions

In the case of S. aureus DNA gyrase B, this compound shows a moderate predicted binding affinity, slightly better than that of Chloroquine in this model. The ATP-binding site of GyrB is characterized by key residues such as Asp81, which is involved in coordinating a magnesium ion, and a network of hydrophobic and polar residues.[13] The docking pose of this compound suggests potential hydrogen bonding with Asp81 and hydrophobic interactions with surrounding residues, indicating a plausible mechanism of action through the inhibition of ATP binding.

Conclusion and Future Directions

This in silico comparative guide demonstrates that this compound exhibits promising, albeit moderate, predicted binding affinities for both the EGFR kinase domain and S. aureus DNA gyrase B. The predicted interactions with key active site residues suggest that this compound could serve as a scaffold for the development of novel inhibitors.

It is imperative to underscore that these findings are predictive and computational in nature. The next logical steps involve the experimental validation of these in silico hypotheses. This would include in vitro enzymatic assays to determine the IC50 values of this compound against both target proteins, followed by cell-based assays to assess its anticancer and antibacterial activities. Further structural biology studies, such as X-ray crystallography of the protein-ligand complexes, would provide definitive insights into the binding modes and guide structure-activity relationship (SAR) studies for the optimization of this promising quinoline derivative.

References

A Comparative Guide to Amine Derivatization Methods for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Amine Derivatization in LC-MS/MS

In the realms of metabolomics, proteomics, and pharmaceutical development, the precise and sensitive quantification of amine-containing compounds is paramount. These molecules, encompassing amino acids, biogenic amines, and neurotransmitters, are fundamental to numerous biological processes. However, their inherent physicochemical properties, such as high polarity and often poor ionization efficiency in electrospray ionization (ESI), present significant hurdles for direct analysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] Chemical derivatization offers a powerful solution by chemically modifying these analytes to enhance their chromatographic retention on reversed-phase columns and bolster their ionization efficiency, ultimately leading to heightened sensitivity and analytical reliability.[1][2]

This guide provides an in-depth, objective comparison of commonly employed amine derivatization reagents for LC-MS/MS analysis. We will explore the causality behind experimental choices, delve into the reaction mechanisms, and present a comparative analysis of their performance based on experimental data. Furthermore, this guide furnishes detailed, field-proven protocols to empower researchers, scientists, and drug development professionals in selecting and implementing the optimal derivatization strategy for their specific analytical challenges. The choice of the most suitable derivatization reagent is not a one-size-fits-all decision; it is contingent upon the analytical objectives, the complexity of the sample matrix, and the available instrumentation.[1]

Comparative Analysis of Common Amine Derivatization Reagents

A variety of reagents have been developed for the derivatization of amines, each with its own set of advantages and limitations.[2] This section will provide a detailed overview of some of the most widely used derivatization agents.

Dansyl Chloride (Dns-Cl)

Dansyl chloride is a classic and versatile derivatization reagent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to yield highly fluorescent and readily ionizable derivatives.[3][4] The tertiary amine in the dansyl moiety significantly enhances the ionization efficiency in positive mode ESI.[3]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group of dansyl chloride, forming a stable sulfonamide bond under alkaline conditions.

Advantages:

  • Reacts with both primary and secondary amines.[3]

  • Significantly enhances both fluorescence and ionization efficiency.[2][4]

  • Isotopically labeled Dansyl Chloride is commercially available, facilitating the use of stable isotope dilution for accurate quantification.[1]

  • The derivatization process is relatively simple and robust.[3]

Limitations:

  • The reaction can be slow, sometimes requiring elevated temperatures or long incubation times.[5]

  • Dansyl chloride is not specific to amines and can also react with other nucleophilic groups like phenols and alcohols.[6]

  • The derivatives can sometimes exhibit poor stability.[5]

9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl)

Fmoc-Cl is another widely used reagent that reacts with primary and secondary amines to form stable carbamate derivatives.[7][8] These derivatives are highly fluorescent and exhibit good chromatographic properties on reversed-phase columns.[9]

Reaction Mechanism: Fmoc-Cl reacts with amines in a basic environment. The amine's lone pair of electrons attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion and the formation of a carbamate.

Advantages:

  • Rapid reaction, often complete within minutes at room temperature.[7][8]

  • Forms stable and highly fluorescent derivatives.[9][10]

  • Reacts with both primary and secondary amines.[8][9]

  • Particularly useful for highly acidic chromatography conditions.[2]

Limitations:

  • The reagent itself and its hydrolysis byproduct can interfere with the analysis, sometimes necessitating a cleanup step.[9]

  • Can be less effective for enhancing ionization efficiency compared to reagents with a tertiary amine moiety.

o-Phthalaldehyde (OPA)

OPA is a popular fluorogenic reagent that reacts specifically with primary amines in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.[2][6]

Reaction Mechanism: OPA first reacts with the primary amine to form an unstable intermediate. This intermediate then rapidly reacts with a thiol to form a stable and fluorescent isoindole derivative.

Advantages:

  • Rapid reaction at room temperature.[1]

  • Highly specific for primary amines.

  • The chemistry can be fine-tuned by using different thiol molecules.[2]

Limitations:

  • Does not react with secondary amines.[1]

  • The resulting derivatives can be unstable, which can be a significant drawback.[1][6]

Diethyl Ethoxymethylenemalonate (DEEMM)

DEEMM is a versatile derivatization reagent that reacts with primary and secondary amino groups.[11] The resulting derivatives are stable and show characteristic neutral loss fragmentation in MS/MS analysis, which is advantageous for targeted screening.[12][13]

Reaction Mechanism: DEEMM reacts with amines through a nucleophilic substitution reaction, where the amine displaces the ethoxy group.

Advantages:

  • Reacts with both primary and secondary amines.[11]

  • Excess reagent can be easily removed by heating, as it decomposes to ethanol and malonic acid.[11]

  • The derivatives exhibit a characteristic neutral loss of an ethanol molecule (46 Da) upon collision-induced dissociation (CID), which can be utilized for selective detection in neutral loss scan mode.[12]

Limitations:

  • The derivatization reaction can be slow and may require heating for several hours to ensure completion and degradation of excess reagent.[1][14]

  • May result in relatively poor derivatization efficiency for certain amino acids like lysine and cysteine.[14]

Isothiocyanates

Several isothiocyanate reagents, such as phenyl isothiocyanate (PITC) and 3-pyridyl isothiocyanate, are used for amine derivatization.[15][16][17] They react with primary and secondary amines to form thiourea derivatives.

Reaction Mechanism: The nucleophilic amine attacks the electrophilic carbon of the isothiocyanate group, leading to the formation of a stable thiourea linkage.

Advantages:

  • Can improve chromatographic separation of isomers.[17]

  • The thiourea structure can be efficiently cleaved during CID in MS/MS, often yielding a single, intense product ion, which is beneficial for quantification.[15][16]

  • Different isothiocyanates can be chosen to optimize reactivity and detection sensitivity.[15][16]

Limitations:

  • The derivatization can introduce matrix effects and co-elution with impurities.[17]

  • The "dilute-and-shoot" method without derivatization can sometimes offer better performance for non-derivatized compounds and is less prone to errors.[17]

Comparative Summary of Derivatization Reagent Performance

To facilitate the selection of an appropriate derivatization reagent, the following table summarizes the key characteristics and performance metrics of the discussed agents.

Derivatization ReagentAbbreviationTarget AminesReaction SpeedDerivative StabilityIonization EnhancementKey AdvantagesKey Disadvantages
Dansyl ChlorideDns-ClPrimary & SecondarySlow to ModerateModerateHighVersatile, enhances fluorescence and ionizationSlow reaction, lack of specificity
9-Fluorenylmethyloxycarbonyl ChlorideFmoc-ClPrimary & SecondaryRapidHighModerateRapid reaction, stable derivativesReagent interference
o-PhthalaldehydeOPAPrimaryRapidLow to ModerateModerateSpecific for primary amines, rapid reactionUnstable derivatives, no reaction with secondary amines
Diethyl EthoxymethylenemalonateDEEMMPrimary & SecondarySlowHighModerateStable derivatives, characteristic neutral lossSlow reaction, requires heating
Phenyl IsothiocyanatePITCPrimary & SecondaryModerateHighModerate to HighImproves separation of isomersPotential for matrix effects

Experimental Workflows and Protocols

This section provides detailed, step-by-step methodologies for key amine derivatization experiments. These protocols are intended as a starting point and may require optimization for specific applications.

Workflow for Amine Derivatization

The general workflow for amine derivatization for LC-MS/MS analysis can be visualized as follows:

Amine Derivatization Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_analysis LC-MS/MS Analysis Sample Amine-Containing Sample Solubilization Dissolve in Suitable Solvent Sample->Solubilization Reagent Add Derivatization Reagent & Buffer Solubilization->Reagent Incubation Incubate (Time & Temperature) Reagent->Incubation Quenching Quench Reaction (Optional) Incubation->Quenching Dilution Dilute for Analysis Quenching->Dilution Injection Inject into LC-MS/MS Dilution->Injection

Caption: General workflow for amine derivatization prior to LC-MS/MS analysis.

Protocol 1: Dansyl Chloride (Dns-Cl) Derivatization

This protocol is a general guideline for the derivatization of amines using Dansyl Chloride.

  • Sample Preparation: Dissolve the amine-containing sample in a suitable solvent, such as acetonitrile or a buffer solution.

  • Reagent Preparation: Prepare a 50 mM solution of Dansyl Chloride in 100% acetonitrile. This solution should be prepared fresh and stored in the dark.[3] Prepare a 100 mM sodium carbonate/bicarbonate buffer with a pH of 9.8.[3]

  • Derivatization Reaction: In a microcentrifuge tube or a well of a 96-well plate, mix 25 µL of the sample extract with 50 µL of a 1:1 mixture of the Dansyl Chloride solution and the carbonate-bicarbonate buffer.[3]

  • Incubation: Seal the reaction vessel and incubate at 25 °C with shaking for 60 minutes in the dark.[3] Alternatively, incubation can be carried out in the dark at room temperature for 30 minutes.[3]

  • Sample Dilution: Dilute the derivatized sample to the appropriate concentration for LC-MS/MS analysis.

Protocol 2: 9-Fluorenylmethyloxycarbonyl Chloride (Fmoc-Cl) Derivatization

This protocol provides a general procedure for Fmoc-Cl derivatization.

  • Sample Preparation: Dissolve the sample in a suitable buffer, such as borate buffer (pH 10).

  • Reagent Preparation: Prepare a solution of Fmoc-Cl in acetonitrile.

  • Derivatization Reaction: Add the Fmoc-Cl solution to the sample solution. The reaction is typically very fast and proceeds within 5 minutes at room temperature.[7][8]

  • Stabilization: Add hydrochloric acid to the mixture to stabilize the Fmoc derivatives.[18]

  • Analysis: The derivatized sample can be directly injected into the LC-MS/MS system after appropriate dilution.

Protocol 3: Diethyl Ethoxymethylenemalonate (DEEMM) Derivatization

This protocol outlines the derivatization procedure using DEEMM.

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of methanol and 0.1 M HCl.[1]

  • Reagent Preparation: Prepare a 200 mM solution of DEEMM.

  • Derivatization Reaction: Mix the sample with the DEEMM reagent in a borate buffer (pH 9).[14]

  • Incubation: Heat the reaction mixture at 70°C for 2 hours to ensure complete derivatization and degradation of excess reagent.[1][14]

  • Quenching: The reaction can be quenched by adding hydroxylamine solution, which reacts with the excess DEEMM.[1][12]

  • Analysis: The derivatized sample is then ready for LC-MS/MS analysis, often employing a neutral loss scan for the characteristic loss of an ethanol molecule (46 Da).[1]

Conclusion and Future Perspectives

Chemical derivatization is an indispensable tool for overcoming the challenges associated with the LC-MS/MS analysis of amine-containing compounds. This guide has provided a comparative overview of several widely used derivatization reagents, highlighting their respective strengths and weaknesses. The choice of the optimal reagent is a critical decision that must be guided by the specific analytical goals, the nature of the analytes, and the sample matrix.

While reagents like Dansyl Chloride and Fmoc-Cl offer broad applicability and significant enhancements in sensitivity, others like OPA provide high specificity for primary amines. The emergence of reagents like DEEMM with unique fragmentation patterns opens up new possibilities for targeted analysis. Ultimately, for comprehensive coverage of the amine metabolome, a combination of multiple derivatization strategies may be necessary.[2] As LC-MS/MS technology continues to advance, the development of novel derivatization reagents with improved reaction efficiency, broader applicability, and enhanced ionization characteristics will undoubtedly play a pivotal role in pushing the boundaries of metabolomics and other life science research.

References

A Comparative Guide to the Definitive Structural Confirmation of Synthesized 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is the bedrock upon which all subsequent biological and pharmacological data stand. The synthesis of novel heterocyclic compounds, such as 5-Methoxyquinolin-3-amine, a molecule of interest for its potential applications in medicinal chemistry, demands a rigorous and multi-faceted analytical approach.[1] A failure to definitively confirm the intended structure can lead to erroneous structure-activity relationship (SAR) studies, wasted resources, and irreproducible results.

This guide provides an in-depth comparison of the core analytical techniques required to validate the molecular structure of a synthesized batch of this compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, demonstrating how a synergistic, self-validating system of analysis provides incontrovertible proof of chemical identity.

The Analytical Triad: A Self-Validating System

No single analytical technique is sufficient for the complete structural elucidation of a novel compound. True confidence is achieved by integrating data from orthogonal methods, each providing a different piece of the molecular puzzle. For this compound (Molecular Formula: C₁₀H₁₀N₂O, Molecular Weight: 174.20 g/mol ), the primary analytical workflow rests on three pillars: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

G cluster_synthesis Synthesis & Purification cluster_validation Data Integration & Validation synthesized_sample Synthesized Product: Crude this compound ms ms synthesized_sample->ms Sample Aliquots ir ir synthesized_sample->ir Sample Aliquots nmr nmr synthesized_sample->nmr Sample Aliquots data_integration Data Integration Does MW match formula? Do functional groups match skeleton? Is connectivity unambiguous? final_confirmation Unambiguous Structure Confirmed: This compound data_integration->final_confirmation Validation Passed ms->data_integration Orthogonal Data ir->data_integration Orthogonal Data nmr->data_integration Orthogonal Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the carbon-hydrogen framework.

Expertise in Action: For this compound, both ¹H and ¹³C NMR are essential. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides a count of unique carbon atoms. Electron-donating groups like the amino (-NH₂) and methoxy (-OCH₃) groups cause significant upfield shifts (to lower ppm values) for the protons and carbons on the quinoline ring, a key diagnostic feature.[2]

Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts (δ) for this compound, typically dissolved in a solvent like DMSO-d₆. These predictions are based on established substituent effects on the quinoline core.[2][3]

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2 8.9 - 9.1 d ~2.0 1H
H-4 8.2 - 8.4 d ~2.0 1H
H-6 6.8 - 7.0 d ~7.5 1H
H-7 7.4 - 7.6 t ~8.0 1H
H-8 7.1 - 7.3 d ~8.5 1H
-NH₂ 5.0 - 5.5 br s N/A 2H

| -OCH₃ | 3.9 - 4.1 | s | N/A | 3H |

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted δ (ppm)
C-2 145 - 148
C-3 120 - 123
C-4 130 - 133
C-4a 148 - 151
C-5 152 - 155
C-6 105 - 108
C-7 128 - 131
C-8 110 - 113
C-8a 125 - 128

| -OCH₃ | 55 - 57 |

Causality and Interpretation:

  • The downfield shifts of H-2 and H-4 are characteristic of protons on the electron-deficient pyridine ring of the quinoline system.

  • The upfield shifts for H-6 and H-8 are due to the strong electron-donating effect of the methoxy group at the C-5 position.[2]

  • The broad singlet for the -NH₂ protons is typical and its integration (2H) is a critical check.

  • In the ¹³C spectrum, C-5 will be significantly downfield due to the direct attachment of the electronegative oxygen atom, while C-6 and C-8 will be shifted upfield.

For complex cases or to confirm assignments, 2D NMR experiments like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) are invaluable.[2]

Mass Spectrometry (MS): The Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a primary check of the elemental formula. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this purpose, as it minimizes fragmentation and typically shows a strong signal for the protonated molecular ion ([M+H]⁺).[3][4]

Expertise in Action: For this compound (MW = 174.20), the ESI-MS spectrum is expected to show a prominent base peak at a mass-to-charge ratio (m/z) of 175.21, corresponding to the [M+H]⁺ ion. High-resolution mass spectrometry (HRMS) can provide this mass with exceptional accuracy (to four decimal places), allowing for the unambiguous confirmation of the molecular formula C₁₀H₁₀N₂O.

Predicted Mass Spectrometry Data

Table 3: Predicted ESI-MS Data for this compound

Ion Predicted m/z Interpretation
[M+H]⁺ 175.21 Protonated molecular ion (Base Peak)
[M-CH₃+H]⁺ or [M-14]⁺ 161.20 Loss of a methyl radical from the methoxy group

| [M-CO+H]⁺ or [M-27]⁺ | 147.21 | Loss of carbon monoxide (common for quinolines) |

Causality and Interpretation:

  • The presence of the [M+H]⁺ peak at m/z 175 confirms the molecular weight.

  • Fragmentation patterns provide further structural clues. The loss of 15 Da (a methyl group) is a hallmark of a methoxy substituent.[5] The loss of 28 Da (CO) is a known fragmentation pathway for the quinoline ring system itself.[5][6] This dual-fragmentation pattern strongly supports the proposed structure.

Infrared (IR) Spectroscopy: The Functional Groups

Infrared (IR) spectroscopy identifies the types of chemical bonds present in a molecule by measuring their vibration frequencies. It is a rapid and effective method to confirm the presence of key functional groups.

Expertise in Action: The IR spectrum provides a unique fingerprint for this compound, confirming the presence of the amine, methoxy, and aromatic quinoline core. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹) is just as important, as it confirms the purity of the sample and the absence of unwanted side products or starting materials.

Predicted Infrared Spectroscopy Data

Table 4: Predicted FTIR Data for this compound

Wavenumber (cm⁻¹) Vibration Type Interpretation
3450 - 3300 N-H Asymmetric & Symmetric Stretch Confirms primary amine (-NH₂) group. Two distinct peaks are expected.[7][8]
3100 - 3000 Aromatic C-H Stretch Confirms aromatic protons on the quinoline ring.
2950 - 2850 Aliphatic C-H Stretch Confirms C-H bonds of the methoxy (-OCH₃) group.
1620 - 1580 N-H Bend (Scissoring) & C=C/C=N Stretch Overlapping region confirming the amine and aromatic ring.[7]

| 1270 - 1200 | Aryl C-O Stretch | Strong band confirming the aryl ether (Ar-O-CH₃) linkage. |

Causality and Interpretation:

  • The two distinct peaks above 3300 cm⁻¹ are characteristic of a primary amine (R-NH₂), one for the symmetric and one for the asymmetric N-H stretch.[7] A secondary amine would only show one peak, and a tertiary amine none. This is a critical piece of confirmatory data.

  • The strong absorption for the Aryl C-O stretch is definitive evidence for the methoxy group's attachment to the aromatic ring.

Comparison of Analytical Techniques

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Atomic connectivity, stereochemistryProvides the most detailed structural map. Unrivaled for isomer differentiation.Requires larger sample amounts (5-25 mg), relatively slow.[6]
MS Molecular weight, elemental formulaExtremely sensitive (sub-picogram), fast, confirms molecular formula via HRMS.[3]Provides little connectivity information, cannot distinguish between isomers.
IR Functional groups presentFast, non-destructive, excellent for confirming key bonds and functional groups.Provides no information on molecular skeleton or connectivity. Complex spectra can be difficult to interpret fully.

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the synthesized this compound for ¹H NMR (20-30 mg for ¹³C NMR).[9]

  • Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean vial before transferring to a high-quality 5 mm NMR tube.[9]

  • Standard: Ensure the solvent contains an internal standard like tetramethylsilane (TMS) for accurate chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically sufficient.

  • Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration.

Protocol 2: ESI-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent mixture, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets, which desolvate to produce gas-phase ions ([M+H]⁺).[3]

  • Analysis: Analyze the ions using a mass analyzer (e.g., Time-of-Flight or Quadrupole) to generate the mass spectrum.

Protocol 3: FTIR Analysis
  • Sample Preparation: For a solid sample, either press a KBr pellet (mixing ~1 mg of sample with ~100 mg of dry KBr) or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and requires only a small amount of solid sample placed directly on the crystal.

  • Background Scan: Perform a background scan of the empty instrument (or clean ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorptions.

  • Sample Scan: Place the sample in the IR beam path and acquire the spectrum.

  • Analysis: Identify the characteristic absorption peaks and compare them to known functional group frequencies.

Conclusion

The structural confirmation of a synthesized molecule like this compound is a process of building a conclusive argument from complementary pieces of evidence. NMR spectroscopy defines the intricate C-H framework, mass spectrometry validates the overall mass and elemental composition, and IR spectroscopy confirms the presence of the required functional modules. By integrating the data from these three core techniques, a researcher can achieve a self-validating and unambiguous confirmation of the target structure, establishing the necessary foundation for all further research and development.

References

The Alchemist's Guide to Aromatic Heterocycles: A Modern Take on Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

By Dr. Evelyn Reed, Senior Application Scientist

The quinoline scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural heart of numerous pharmaceuticals, from the pioneering anti-malarial drug quinine to modern anti-cancer agents.[1][2][3][4][5] For over a century, chemists have devised elegant strategies to construct this vital N-heterocyclic aromatic compound. However, the demands of modern drug discovery and sustainable chemistry have driven a significant evolution in synthetic methodologies. This guide provides a comparative analysis of classical and modern quinoline synthesis methods, offering researchers, scientists, and drug development professionals the insights needed to select the optimal synthetic route for their specific applications. We will delve into the mechanistic underpinnings of these reactions, present comparative experimental data, and provide detailed protocols for representative classical and modern syntheses.

From Brute Force to Finesse: The Evolution of Quinoline Synthesis

The classical methods for quinoline synthesis, many of which were developed in the late 19th century, are true workhorses of organic chemistry.[4][5][6][7] Names like Skraup, Doebner-von Miller, Combes, and Friedländer are familiar to any student of heterocyclic chemistry.[4][6][7] These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds under harsh conditions, such as high temperatures and strongly acidic or basic media.[3][5][6][8] While often effective for producing simple quinoline structures, they suffer from limitations such as low functional group tolerance, poor regioselectivity, and the generation of significant chemical waste.[3][5][6][8]

In contrast, modern quinoline synthesis methods are characterized by their precision, efficiency, and milder reaction conditions. The advent of transition-metal catalysis has revolutionized the field, enabling the construction of highly substituted and functionalized quinolines with remarkable control.[1][3][9][10] Techniques such as C-H bond activation and functionalization offer a more atom-economical and environmentally friendly approach to quinoline synthesis.[1][2] Furthermore, the development of metal-free and green chemistry approaches, utilizing microwave irradiation, ultrasound, and eco-friendly solvents, aligns with the growing demand for sustainable chemical processes.[5][6][11][12][13][14]

A Comparative Look at Key Quinoline Synthesis Methods

To illustrate the practical differences between classical and modern approaches, let's examine some of the most prominent methods in more detail.

Classical Quinoline Syntheses: The Enduring Titans

The classical methods, despite their limitations, remain valuable for their simplicity and the accessibility of their starting materials.

  • The Skraup Synthesis: This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent (often nitrobenzene).[4][15][16] The reaction proceeds through the in-situ formation of acrolein from glycerol, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.[4] The Skraup synthesis is known for its often vigorous and sometimes violent nature, requiring careful temperature control.[15]

  • The Doebner-von Miller Reaction: A modification of the Skraup synthesis, the Doebner-von Miller reaction utilizes α,β-unsaturated aldehydes or ketones in place of glycerol.[4][17][18][19] This allows for the synthesis of a wider range of substituted quinolines.[4][17][19] The reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids.[17]

  • The Combes Quinoline Synthesis: In the Combes synthesis, an aniline is condensed with a β-diketone under acidic conditions to yield a 2,4-disubstituted quinoline.[4][20][21][22][23] The reaction proceeds through the formation of an enamine intermediate, which then undergoes acid-catalyzed cyclization and dehydration.[4][21][22][23]

  • The Friedländer Synthesis: This versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., another ketone or an ester).[13][24][25][26][27][28] The reaction can be catalyzed by either acids or bases and generally proceeds under milder conditions than the Skraup or Doebner-von Miller reactions.[24][26]

Table 1: Comparison of Classical Quinoline Synthesis Methods

ReactionStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Skraup Aniline, GlycerolH₂SO₄, Oxidizing agent (e.g., Nitrobenzene), High Temp.Simple starting materials, Produces unsubstituted quinolineHarsh conditions, Often violent, Low functional group tolerance
Doebner-von Miller Aniline, α,β-Unsaturated Aldehyde/KetoneStrong acid (e.g., HCl) or Lewis acidWider scope for substituted quinolines than SkraupHarsh conditions, Potential for side reactions
Combes Aniline, β-DiketoneAcid catalyst (e.g., H₂SO₄)Good for 2,4-disubstituted quinolinesLimited to β-diketone substrates
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundAcid or Base catalyst, Milder conditionsGood functional group tolerance, High regioselectivityRequires pre-functionalized aniline derivative
Modern Quinoline Syntheses: Precision and Efficiency

Modern methods offer significant advantages in terms of scope, efficiency, and sustainability.

  • Transition-Metal-Catalyzed Syntheses: A plethora of transition metals, including palladium, copper, rhodium, and cobalt, have been employed to catalyze the synthesis of quinolines.[1][3][9][10] These reactions often involve C-H activation, cross-coupling, and cyclization cascades, allowing for the construction of complex quinoline derivatives from simple and readily available starting materials.[1][2][3][9][10] For instance, the rhodium-catalyzed cyclization of anilines with alkynyl esters provides a regioselective route to quinoline carboxylates under mild conditions.[1]

  • C-H Activation/Functionalization: Direct C-H activation is a powerful strategy that avoids the need for pre-functionalized substrates, leading to more atom- and step-economical syntheses.[1][2] This approach allows for the direct coupling of anilines with various partners, such as alkynes or aldehydes, to construct the quinoline ring.[1][2]

  • Radical-Promoted Cyclizations: Radical reactions have emerged as a valuable tool for quinoline synthesis.[7][29] These methods often proceed under mild conditions, initiated by light or a radical initiator, and can tolerate a wide range of functional groups.[7][29]

  • Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to quinoline synthesis.[6][11][12][13][14] This includes the use of microwave irradiation to accelerate reaction times, the employment of environmentally benign solvents like water or ionic liquids, and the development of reusable nanocatalysts.[5][6][8][11][12]

Table 2: Comparison of Modern Quinoline Synthesis Methods

MethodKey FeaturesAdvantagesDisadvantages
Transition-Metal Catalysis Utilizes catalysts like Pd, Cu, Rh, Co for C-H activation, cross-couplingHigh efficiency, Broad substrate scope, Excellent functional group tolerance, Mild reaction conditionsCatalyst cost and toxicity, Potential for metal contamination in the final product
C-H Activation Direct functionalization of C-H bondsAtom and step economy, Avoids pre-functionalizationOften requires specific directing groups, Can have regioselectivity challenges
Radical Cyclization Involves radical intermediatesMild conditions, Good functional group toleranceCan be sensitive to reaction conditions, Potential for side reactions
Green Chemistry Approaches Microwave, Ultrasound, Green solvents, NanocatalystsReduced reaction times, Lower energy consumption, Environmentally friendlySpecialized equipment may be required, Catalyst stability and reusability can be a concern

Visualizing the Mechanisms: A Tale of Two Syntheses

To better understand the fundamental differences in reaction pathways, let's visualize the mechanisms of a classical and a modern quinoline synthesis.

The Classical Approach: Friedländer Synthesis

The Friedländer synthesis proceeds through a condensation and cyclodehydration sequence.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-Aminoaryl Ketone 2-Aminoaryl Ketone Aldol Adduct Aldol Adduct 2-Aminoaryl Ketone->Aldol Adduct Condensation α-Methylene Ketone α-Methylene Ketone α-Methylene Ketone->Aldol Adduct Enone Enone Aldol Adduct->Enone -H₂O Imine Imine Enone->Imine Intramolecular Condensation Quinoline Quinoline Imine->Quinoline -H₂O

Caption: Mechanism of the Friedländer Quinoline Synthesis.

The Modern Approach: Palladium-Catalyzed C-H Activation/Annulation

A modern palladium-catalyzed approach involves a catalytic cycle of C-H activation, migratory insertion, and reductive elimination.

Pd_Catalyzed_Mechanism Pd(0) Pd(0) Pd(II) Complex Pd(II) Complex Pd(0)->Pd(II) Complex Oxidative Addition Aniline Aniline Aniline->Pd(II) Complex Alkyne Alkyne Insertion Intermediate Insertion Intermediate Alkyne->Insertion Intermediate Oxidant Oxidant Oxidant->Pd(0) Regeneration Palladacycle Palladacycle Pd(II) Complex->Palladacycle C-H Activation Palladacycle->Insertion Intermediate Migratory Insertion Quinoline Quinoline Insertion Intermediate->Quinoline Reductive Elimination Quinoline->Pd(0)

Caption: A Generalized Palladium-Catalyzed Quinoline Synthesis.

Experimental Protocols: Putting Theory into Practice

To provide a practical context, here are detailed protocols for a representative classical and a modern quinoline synthesis.

Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline

Materials:

  • 2-Aminobenzophenone (1.97 g, 10 mmol)

  • Acetone (5.8 g, 100 mmol)

  • Potassium hydroxide (0.84 g, 15 mmol)

  • Ethanol (50 mL)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-aminobenzophenone and potassium hydroxide in ethanol.

  • Add acetone to the solution and reflux the mixture for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into 100 mL of water.

  • Neutralize the mixture with 1 M hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-phenylquinoline.

Protocol 2: Modern Copper-Catalyzed Synthesis of 4-Trifluoromethylquinolines[1]

Materials:

  • ortho-Trifluoroacetyl aniline (0.5 mmol)

  • Ketone oxime acetate (0.75 mmol)

  • Cu(OAc)₂ (10 mol%)

  • 1,2-Dichloroethane (DCE) (2 mL)

  • Nitrogen atmosphere

Procedure:

  • To a sealed reaction tube, add ortho-trifluoroacetyl aniline, ketone oxime acetate, and Cu(OAc)₂.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add DCE via syringe.

  • Place the reaction tube in a preheated oil bath at 120 °C and stir for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 4-trifluoromethylquinoline.

Conclusion: Choosing the Right Tool for the Job

The synthesis of quinolines has undergone a remarkable transformation from the classical, often harsh, methods of the 19th century to the elegant and efficient transition-metal-catalyzed and green chemistry approaches of the 21st century. While classical methods like the Friedländer synthesis still hold value for their simplicity and the low cost of starting materials, modern methods offer unparalleled advantages in terms of functional group tolerance, regioselectivity, and reaction efficiency. For researchers and drug development professionals, the choice of synthetic route will depend on a careful consideration of factors such as the desired substitution pattern of the target quinoline, the availability and cost of starting materials and catalysts, and the desired scale of the synthesis. As the field continues to evolve, we can expect the development of even more sophisticated and sustainable methods for the construction of this privileged heterocyclic scaffold, further empowering the discovery of new medicines and materials.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Methoxyquinolin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS) for 5-Methoxyquinolin-3-amine was not located. The following guide is constructed based on the known hazards of the isomeric compound 5-Methoxyquinolin-8-amine, general principles for handling quinoline derivatives and aromatic amines, and established best practices for laboratory chemical waste management.[1][2] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to comply with all local, state, and federal regulations.[3][4] This compound must be treated as hazardous waste.[1]

Core Principles: Hazard Assessment and Risk Mitigation

The foundational principle for disposing of any research chemical, particularly one with limited specific safety data, is to assume a high degree of hazard. This compound, as a quinoline derivative and an aromatic amine, warrants careful handling to protect laboratory personnel and the environment.

Inferred Hazard Profile:

Based on the Safety Data Sheet for the closely related isomer, 5-Methoxyquinolin-8-amine, and the general properties of this chemical class, we can infer the following potential hazards:

Hazard ClassificationPotential Effects & CausalityRecommended Handling Precaution
Skin Irritation (Category 2) Aromatic amines can be irritants and may be absorbed through the skin. Prolonged contact can lead to inflammation and discomfort.[2]Avoid all direct skin contact. Wear appropriate chemical-resistant gloves and a lab coat at all times.[2][4]
Serious Eye Irritation (Category 2) Direct contact with the eyes can cause significant irritation, redness, and pain. The fine particulate nature of the solid compound increases the risk of accidental eye exposure.[2]Wear tightly fitting safety goggles or a face shield to prevent any contact with the eyes.[4]
Respiratory Irritation (STOT SE 3) Inhalation of the dust or aerosols may irritate the respiratory tract, leading to coughing and shortness of breath.[2]Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4]
Aquatic Toxicity Quinoline and its derivatives are known to be toxic to aquatic life, with the potential for long-lasting adverse effects in the environment.[3][5]Do not dispose of down the drain or in the regular trash. Environmental release must be strictly avoided.[1][5]

Operational Plan: Personal Protective Equipment (PPE)

Before initiating any disposal procedures, equipping yourself with the correct PPE is the first line of defense against exposure. The choice of PPE is dictated by the inferred hazard profile.

Protection TypeSpecific EquipmentStandard / Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles.Essential to protect against splashes and airborne particulates. Conforms to OSHA 29 CFR 1910.133.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Provides a barrier against skin contact. No single glove material protects against all chemicals, so inspect gloves for integrity before use.[6]
Body Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a chemical fume hood.A fume hood provides the primary engineering control to prevent inhalation of dust or vapors.[4]

Procedural Guidance: Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's approved hazardous waste program.[1] The process begins with proper segregation and containment at the point of generation.

Step 1: Waste Identification and Segregation
  • Identify as Hazardous Waste: All waste streams containing this compound must be classified as hazardous chemical waste.[1] This includes the pure compound, solutions, and any contaminated materials.

  • Segregate Incompatibles: Do not mix amine waste with incompatible materials such as strong oxidizing agents or acids, which could cause a violent reaction.[7] Keep this waste stream separate from other chemical wastes to prevent dangerous reactions.[1]

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Carefully transfer any unused solid this compound into a designated hazardous waste container.

    • Collect all contaminated disposable materials, such as weighing papers, pipette tips, and gloves, in the same container.

  • Liquid Waste:

    • Collect any solutions containing the compound in a designated, sealable liquid hazardous waste container.

    • Use a funnel for transfers to prevent spills. Do not use the same funnel for incompatible waste streams.[8]

  • Container Requirements:

    • Use containers that are chemically compatible with amines (e.g., high-density polyethylene - HDPE). Do not use metal containers for corrosive materials.[8]

    • Ensure the container has a secure, tight-fitting lid to prevent leaks and the release of vapors.[7]

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

Step 3: Labeling and Documentation
  • Proper Labeling: All hazardous waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate description of the waste (e.g., "Solid waste with this compound" or "Methanol solution of this compound").

    • The date when waste was first added to the container (accumulation start date).

    • The associated hazards (e.g., "Irritant," "Harmful").

Step 4: Temporary Storage
  • Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area or your facility's main hazardous waste storage area.

  • Safe Storage Conditions: The storage area must be secure, well-ventilated, and away from general laboratory traffic.[7] Store containers in secondary containment (such as a spill tray) to contain potential leaks.

Step 5: Final Disposal
  • EHS Coordination: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the hazardous waste.

  • Manifest System: For off-site disposal, the waste will be tracked using a hazardous waste manifest system from the point of generation to its final treatment or disposal, in accordance with the EPA's Resource Conservation and Recovery Act (RCRA).[9][10]

The following diagram illustrates the decision-making workflow for the disposal of this compound.

G Disposal Workflow for this compound cluster_collection Waste Collection start Start: Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Step 2: Identify Waste Stream (Solid, Liquid, Contaminated Materials) ppe->identify segregate Step 3: Segregate from Incompatible Chemicals identify->segregate solid_waste Solid Waste (Pure compound, contaminated items) segregate->solid_waste If Solid liquid_waste Liquid Waste (Solutions containing the compound) segregate->liquid_waste If Liquid container Step 4: Place in a Compatible, Labeled Hazardous Waste Container solid_waste->container liquid_waste->container labeling Ensure Label Includes: 'Hazardous Waste', Chemical Name, Date, Hazards container->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage pickup Step 6: Contact EHS for Hazardous Waste Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal Workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated. If the spill is inside a chemical fume hood, keep the hood running.

  • Consult SDS/EHS: If available, consult the specific SDS. Report the spill to your laboratory supervisor and EHS department immediately.

  • Cleanup (if trained): Only personnel trained in hazardous spill cleanup should perform this task.

    • Wear appropriate PPE, including a respirator if necessary.

    • For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust.

    • For a liquid spill, cover with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into a hazardous waste container.[2][5]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Regulatory Framework and Trustworthiness

This protocol is designed as a self-validating system grounded in established regulatory standards to ensure compliance and safety.

  • OSHA Hazard Communication Standard (29 CFR 1910.1200): This regulation mandates that employers inform employees about the chemical hazards in the workplace through labels, safety data sheets, and training.[11][12] By treating this compound as hazardous, we align with the precautionary principles of this standard.

  • EPA Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle-to-grave."[9][13] The procedures outlined above for waste identification, accumulation, and disposal are designed to meet RCRA requirements for hazardous waste generators.[10]

By adhering to these structured protocols, you not only ensure the safe disposal of this compound but also contribute to a culture of safety and environmental stewardship within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxyquinolin-3-amine
Reactant of Route 2
Reactant of Route 2
5-Methoxyquinolin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.